Dodecafluoropentane
描述
Dodecafluoropentane is also known as perfluoropentane or perflenapent.
Structure
3D Structure
属性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F12/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCBUSHGCBERSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F12 | |
| Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046613 | |
| Record name | Perflenapent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Strem Chemicals MSDS] | |
| Record name | Perfluoropentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16468 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
678-26-2 | |
| Record name | Perfluoropentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=678-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perflenapent [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perflenapent | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11625 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perflenapent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecafluoropentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLENAPENT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/483AU1Y5CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dodecafluoropentane (perfluoropentane) synthesis and purification methods
An In-depth Technical Guide on the Synthesis and Purification of Dodecafluoropentane (Perfluoropentane)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as perfluoropentane (PFP), is a synthetic, inert fluorocarbon liquid with the chemical formula C₅F₁₂.[1][2] Its unique physical and chemical properties, including high density, low surface tension, and high gas-dissolving capacity, make it a valuable compound in various advanced applications.[3][4] In the biomedical field, it is utilized as an ultrasound contrast agent, a component in oxygen therapeutics (blood substitutes), and for acoustic droplet vaporization in occlusion therapy.[2][5] The synthesis and purification of this compound to the high degree of purity required for these applications, particularly in drug development, involve specialized and controlled chemical processes.[6] This guide provides a detailed overview of the primary synthesis and purification methodologies for this compound.
Synthesis of this compound
The industrial production of this compound primarily relies on two main fluorination techniques: Electrochemical Fluorination (ECF) and the Fowler Process using high-valency metal fluorides like cobalt(III) fluoride (B91410).
Electrochemical Fluorination (ECF)
Electrochemical fluorination is a cornerstone method for the production of perfluorinated compounds.[7] This process involves the electrolysis of a hydrocarbon substrate (in this case, pentane) in anhydrous hydrogen fluoride (HF). There are two main variations of the ECF process used for producing perfluoroalkanes.
The Simons process, developed by Joseph H. Simons, is a widely used ECF method.[7] In this process, an organic compound is dissolved in anhydrous hydrogen fluoride to form a conductive solution, which is then electrolyzed.
Experimental Protocol: Simons Process (Generalized)
A typical laboratory-scale or industrial setup for the Simons process consists of an electrochemical cell with a nickel anode and a steel or nickel cathode. A solution of pentane (B18724) in anhydrous hydrogen fluoride is prepared. A direct current is passed through the cell, typically at a voltage of 5-6 V, to initiate the fluorination process.[7] The hydrogen atoms on the pentane molecule are progressively replaced by fluorine atoms. The fully fluorinated this compound, being denser than the electrolyte, separates and can be collected from the bottom of the cell. Gaseous byproducts, mainly hydrogen, are vented from the cell.
-
Reaction: C₅H₁₂ + 12HF → C₅F₁₂ + 12H₂
Key Parameters and Quantitative Data
| Parameter | Typical Value/Range | Reference |
| Starting Material | n-pentane or isopentane | |
| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) | [7] |
| Anode Material | Nickel | [7] |
| Cathode Material | Nickel or Steel | [6] |
| Cell Voltage | 5 - 6 V | [7] |
| Current Density | Typically low, e.g., < 3.0 A/dm² | [1] |
| Temperature | 0 - 15 °C | [1] |
| Yield | Highly variable, often moderate due to fragmentation and partial fluorination | [6][7] |
| Purity (crude) | Mixture of perfluoropentane, partially fluorinated pentanes, and fragmentation products | [6] |
The Phillips Petroleum process, also known as Carbon Anode Vapor Phase Electrochemical Fluorination (CAVE), is particularly suited for volatile hydrocarbons like pentane.[7] This method employs a molten salt electrolyte, typically a mixture of potassium fluoride and hydrogen fluoride (KHF₂), and a porous carbon anode.
Experimental Protocol: Phillips Petroleum Process (Generalized)
In the CAVE process, the hydrocarbon vapor is passed through a porous carbon anode immersed in a molten KHF₂ electrolyte. The electrolysis is carried out at a higher temperature compared to the Simons process to maintain the electrolyte in a molten state. The fluorination occurs at the anode surface, and the perfluorinated product is carried away with the effluent gas stream.
Key Parameters and Quantitative Data
| Parameter | Typical Value/Range | Reference |
| Starting Material | Pentane (vapor phase) | [7] |
| Electrolyte | Molten Potassium Fluoride - Hydrogen Fluoride (KHF₂) | [7] |
| Anode Material | Porous Graphite (Carbon) | [7] |
| Temperature | Higher than Simons Process (to maintain molten electrolyte) | [7] |
| Yield | Can be higher than the Simons process for volatile hydrocarbons | [7] |
| Purity (crude) | Contains perfluoropentane and byproducts | [6] |
Workflow for Electrochemical Fluorination
Caption: General workflows for the Simons and Phillips Petroleum electrochemical fluorination processes.
Fowler Process (Cobalt(III) Fluoride Fluorination)
The Fowler process offers an alternative to ECF and direct fluorination with elemental fluorine by using a high-valency metal fluoride, typically cobalt(III) fluoride (CoF₃), as the fluorinating agent.[8] This method is generally considered milder than direct fluorination, leading to less fragmentation of the hydrocarbon backbone.
Experimental Protocol: Fowler Process (Generalized)
The process is typically carried out in two stages. First, cobalt(II) fluoride (CoF₂) is fluorinated with elemental fluorine at an elevated temperature (around 250-300 °C) to generate cobalt(III) fluoride.[8] In the second stage, the hydrocarbon vapor (pentane) is passed over the heated CoF₃ (around 150-300 °C).[8] The CoF₃ is reduced back to CoF₂, and the hydrocarbon is perfluorinated. The crude this compound is then condensed and collected. The CoF₂ can be regenerated in a continuous or batch process.
-
Regeneration: 2CoF₂ + F₂ → 2CoF₃
-
Fluorination: C₅H₁₂ + 24CoF₃ → C₅F₁₂ + 12HF + 24CoF₂
Key Parameters and Quantitative Data
| Parameter | Typical Value/Range | Reference |
| Starting Material | n-pentane, isopentane, or cyclopentane (B165970) vapor | |
| Fluorinating Agent | Cobalt(III) Fluoride (CoF₃) | [8] |
| Regeneration | Elemental Fluorine (F₂) | [8] |
| Reaction Temperature | 150 - 400 °C | |
| Yield | Good yields are generally obtained | |
| Purity (crude) | Mixture of perfluoropentane isomers and some partially fluorinated compounds |
Workflow for the Fowler Process
Caption: The two-stage Fowler process for this compound synthesis.
Purification of this compound
The crude this compound obtained from any of the synthesis methods is a mixture containing the desired product, partially fluorinated byproducts, and isomers.[6] For pharmaceutical and other high-purity applications, rigorous purification is essential, as partially fluorinated compounds can be toxic.[6]
Fractional Distillation
Fractional distillation is the primary method for purifying this compound.[9] This technique separates components of a liquid mixture based on differences in their boiling points.[10] this compound has a boiling point of approximately 29 °C, which allows for its separation from lower-boiling point impurities (more volatile) and higher-boiling point impurities (less volatile partially fluorinated compounds).
Experimental Protocol: Fractional Distillation (Generalized)
The crude this compound is placed in a distillation flask equipped with a fractionating column. The column is packed with a material that provides a large surface area, such as glass beads or rings, to facilitate multiple condensation-vaporization cycles. The mixture is heated, and the component with the lowest boiling point vaporizes first, rises through the column, condenses, and is collected as the first fraction. As the temperature is gradually increased, fractions with progressively higher boiling points are collected. The fraction corresponding to the boiling point of this compound (around 29 °C) is collected as the purified product.
Key Parameters and Quantitative Data
| Parameter | Description | Reference |
| Principle | Separation based on boiling point differences | [10] |
| Apparatus | Distillation flask, fractionating column (e.g., Vigreux), condenser, receiving flask | [9] |
| Boiling Point of C₅F₁₂ | ~29 °C | [11] |
| Expected Impurities | Partially fluorinated pentanes (higher boiling points), fragmentation products (lower boiling points) | [6] |
| Purity Achieved | >99% is achievable with efficient fractional distillation | [12] |
References
- 1. researchgate.net [researchgate.net]
- 2. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. WO2022160762A1 - New industrial process for manufacturing of perfluoropentane (pfp) - Google Patents [patents.google.com]
- 7. This compound | 678-26-2 | Benchchem [benchchem.com]
- 8. Fowler process - Wikipedia [en.wikipedia.org]
- 9. chembam.com [chembam.com]
- 10. Separation and purification - Chromatography, Distillation, Filtration | Britannica [britannica.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Phillips Petroleum Company | 6302 Authors | 12716 Publications | Related Institutions [scispace.com]
Gas Solubility in Dodecafluoropentane at Physiological Temperatures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecafluoropentane (DDFP), a perfluorocarbon (PFC), has garnered significant interest in the biomedical field, primarily for its remarkable ability to dissolve respiratory gases. This property is central to its development as an oxygen therapeutic, particularly in emulsion form (DDFPe), for treating conditions characterized by hypoxia. With a boiling point of 29°C, DDFP uniquely transitions to a gaseous state at physiological temperature (37°C), a key feature influencing its gas-carrying capacity and delivery mechanisms. This technical guide provides a comprehensive overview of gas solubility in DDFP at physiological temperatures, details relevant experimental protocols, and illustrates the underlying principles of its therapeutic action.
Core Principles of Gas Solubility in this compound
The high solubility of gases in DDFP and other perfluorocarbons is attributed to the weak intermolecular forces (van der Waals forces) and the presence of "voids" or cavities within the liquid structure that can accommodate gas molecules. The strong carbon-fluorine bonds result in low intermolecular cohesion, creating a favorable environment for dissolving non-polar gases like oxygen (O₂), carbon dioxide (CO₂), and nitrogen (N₂).
At physiological temperature (37°C), this compound is in a gaseous state under standard pressure. This phase transition is a critical aspect of its function as an oxygen therapeutic, as gases can deliver significantly more oxygen than liquids.[1] When formulated as an emulsion, the DDFP nanodroplets are stabilized, allowing them to circulate in the bloodstream. These droplets are thought to expand slightly at body temperature, which facilitates the dissolution and exchange of gases.[2]
Quantitative Gas Solubility Data
Precise and comprehensive quantitative data for gas solubility in pure this compound at 37°C is limited in publicly available literature, in part due to the experimental challenges of measuring solubility in a substance that is a gas at this temperature under standard pressure. Measurements must be conducted under increased pressure to maintain DDFP in a liquid or mixed-phase state. However, data from various sources, primarily concerning its use in emulsions, provide valuable insights.
| Gas | Solubility in this compound (at 37°C) | Molar Solubility | Notes |
| Oxygen (O₂) | 29,421 mL O₂ / L DDFP (gas)[3] | 7.06 x 10⁵ mL O₂ / mol DDFP[3] | DDFP's oxygen carrying capacity is reported to be 80% v/v.[4] At 37°C, a DDFPe absorbs seven times more oxygen than perfluorodecalin (B110024) or perfluorooctylbromide emulsions. |
| Carbon Dioxide (CO₂) | Estimated to be up to 4 times more soluble than O₂[3] | Not explicitly reported. | The high solubility of CO₂ is a significant feature of perfluorocarbons. |
| Nitrogen (N₂) | Not explicitly reported. | Not explicitly reported. | As a major component of air, nitrogen solubility is relevant but less studied than that of respiratory gases in this context. |
Experimental Protocols for Measuring Gas Solubility
Measuring the solubility of gases in a volatile, low-boiling-point liquid like this compound at a temperature above its boiling point requires specialized equipment and procedures to maintain the solvent in a liquid or condensed phase through the application of pressure. The following outlines a generalized protocol based on established methods for high-pressure gas solubility measurements.
Principle of Measurement
A common and effective method is the isochoric (constant volume) saturation technique . This involves introducing a known amount of degassed liquid solvent (DDFP) and the gas of interest into a high-pressure equilibrium cell of a known volume. The system is brought to the desired temperature (37°C) and allowed to reach equilibrium, where the gas dissolves in the liquid phase until saturation. The amount of dissolved gas is determined by measuring the pressure drop from the initial state to the equilibrium state, applying principles of mass balance and equations of state.
Key Apparatus
-
High-Pressure Equilibrium Cell: A thermostatted vessel with a known and constant internal volume, capable of withstanding the required pressures. It should be equipped with a pressure transducer, a temperature sensor, and inlet/outlet valves for introducing the solvent and gas. A sapphire window can be included for visual observation of the phase behavior.
-
Gas Handling System: A system for accurately delivering a known amount of the test gas into the equilibrium cell. This typically includes a high-pressure gas cylinder, a pressure regulator, and a calibrated gas reservoir.
-
Solvent Degassing and Injection System: A means to thoroughly degas the this compound to remove any dissolved air prior to the experiment. This can be achieved through freeze-pump-thaw cycles or by sparging with an inert gas. A high-pressure pump or syringe is then used to inject a precise amount of the degassed DDFP into the equilibrium cell.
-
Temperature Control System: A thermostat or circulating bath to maintain the equilibrium cell at a constant and uniform temperature of 37°C (±0.1°C).
-
Data Acquisition System: A system to continuously monitor and record the temperature and pressure inside the equilibrium cell.
Generalized Experimental Procedure
-
Preparation and Degassing:
-
Thoroughly clean and dry the high-pressure equilibrium cell.
-
Degas the this compound solvent using an appropriate method to remove any pre-dissolved gases.
-
Evacuate the equilibrium cell to a high vacuum.
-
-
Solvent Loading:
-
Introduce a precise and known mass or volume of the degassed this compound into the evacuated equilibrium cell.
-
-
Gas Loading and Initial State Measurement:
-
Bring the equilibrium cell to the target temperature of 37°C.
-
Introduce the test gas (O₂, CO₂, or N₂) into the cell up to a predetermined initial pressure.
-
Allow the system to stabilize thermally and record the initial temperature (T₁) and pressure (P₁).
-
-
Equilibration:
-
Agitate the cell using a magnetic stirrer or rocking mechanism to facilitate the dissolution of the gas into the liquid phase and ensure equilibrium is reached.
-
Continuously monitor the pressure inside the cell. Equilibrium is considered reached when the pressure remains constant over a significant period.
-
-
Equilibrium State Measurement:
-
Once equilibrium is established, record the final equilibrium temperature (T₂) and pressure (P₂).
-
-
Calculation of Solubility:
-
The amount of gas dissolved in the liquid phase is calculated based on the pressure drop (P₁ - P₂), the known volumes of the gas and liquid phases, and the properties of the gas and solvent at the experimental conditions, often using an equation of state (e.g., Peng-Robinson) to account for non-ideal behavior. The solubility can then be expressed in various units such as mole fraction, Ostwald coefficient, or Bunsen coefficient.
-
Visualization of this compound's Therapeutic Action
The therapeutic effect of this compound as an oxygen carrier is a direct consequence of its physical properties. The following diagrams illustrate the workflow of its application and the logical relationship between its characteristics and its function.
Conclusion
This compound stands out as a promising medium for gas transport in biomedical applications due to its exceptional capacity for dissolving respiratory gases, particularly oxygen. Its unique phase-transitioning behavior at physiological temperatures further enhances its efficacy as an oxygen therapeutic when formulated as an emulsion. While precise quantitative solubility data for all relevant gases in pure DDFP at 37°C remains an area for further research, the existing information strongly supports its potential. The specialized experimental protocols required for such measurements, involving high-pressure systems, are crucial for advancing our understanding of this remarkable compound. The continued investigation into the gas solubility characteristics of this compound will undoubtedly fuel further innovation in the development of advanced drug delivery systems and therapeutics for hypoxic conditions.
References
The Tipping Point: An In-depth Technical Guide to the Phase Transition Behavior of Dodecafluoropentane Near Body Temperature
For Researchers, Scientists, and Drug Development Professionals
Dodecafluoropentane (DDFP), a perfluorocarbon compound, exhibits a unique phase transition behavior near human body temperature, a characteristic that has positioned it as a promising material in advanced medical applications. This technical guide provides a comprehensive overview of the core principles governing DDFP's phase transition, its physicochemical properties, and the experimental methodologies used to harness its potential in therapeutic and diagnostic domains.
Physicochemical Properties of this compound
This compound (C₅F₁₂) is a chemically inert and biocompatible fluorocarbon. Its defining characteristic is a boiling point of approximately 29°C, which is critically close to physiological temperature (37°C).[1][2][3] This property allows DDFP to exist as a liquid at room temperature and transition into a gas at body temperature, a phenomenon central to its medical applications.[1][3] The key physical and chemical properties of DDFP are summarized in the table below.
| Property | Value | Unit | References |
| Molecular Formula | C₅F₁₂ | - | [4] |
| Molar Mass | 288.03 | g/mol | [3][5] |
| Boiling Point | 29 - 30 | °C | [1][3] |
| Density (liquid, 25°C) | 1.63 | g/mL | [5] |
| Vapor Pressure (25°C) | 83.99 | kPa | [5] |
| Heat of Vaporization | 21 | cal/g | [5] |
| Critical Temperature | 149 | °C | [4] |
| Critical Pressure | 2.0 | atm | [4] |
| Water Solubility (Ostwald Coefficient x 10⁶) | 117 | - | [1][3] |
| Oxygen Carrying Capacity | 80 | % v/v | [1][3] |
The Phenomenon of Acoustic Droplet Vaporization (ADV)
While DDFP can vaporize due to temperature alone, its application in targeted therapies relies on a more controlled and spatially specific trigger. This is achieved through a process called Acoustic Droplet Vaporization (ADV).[6][7] In ADV, nano- or micro-sized droplets of liquid DDFP, typically encapsulated in a stabilizing shell (e.g., lipids or albumin), are intravenously administered.[6] These droplets remain in a superheated liquid state within the bloodstream. When subjected to a focused ultrasound beam of sufficient intensity, the droplets rapidly vaporize into gaseous microbubbles.[6][7] This phase transition is accompanied by a significant volumetric expansion, with the resulting microbubble being approximately 5-6 times larger in diameter than the initial droplet.[6]
The key factors influencing the ADV threshold include:
-
Ultrasound Frequency: Higher frequencies generally require higher acoustic pressures to induce vaporization.[2]
-
Acoustic Pressure: A minimum peak negative pressure is required to overcome the forces maintaining the liquid state, including surface tension and the pressure of the surrounding medium.
-
Pulse Duration: Longer ultrasound pulses can lower the energy threshold required for vaporization.[8]
-
Droplet Size: The vaporization threshold tends to increase as the droplet diameter decreases.[8]
-
Shell Material: The composition and properties of the encapsulating shell can influence the stability of the droplet and the pressure required for vaporization.
Experimental Protocols
Preparation of this compound Nanoemulsions
The formulation of stable DDFP nanoemulsions is a critical first step for in vivo applications. High-energy emulsification methods are commonly employed.
Protocol: High-Pressure Homogenization
-
Preparation of Phases:
-
Aqueous Phase: Prepare a solution of the chosen surfactant (e.g., phospholipids, albumin) in phosphate-buffered saline (PBS).
-
Oil Phase: Use pure this compound.
-
-
Pre-emulsification:
-
Combine the aqueous and oil phases.
-
Subject the mixture to high-speed blending or sonication to create a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
Apply multiple passes (e.g., 3-5) at a specified pressure (e.g., 10,000-20,000 psi) to reduce the droplet size to the nanometer range.
-
-
Purification:
-
Remove any unincorporated components through techniques like dialysis or centrifugation.
-
-
Characterization:
-
Analyze the droplet size distribution, polydispersity index, and zeta potential using Dynamic Light Scattering (DLS).
-
Visualize the morphology of the nanoemulsion using cryo-transmission electron microscopy (cryo-TEM).
-
Characterization of Phase Transition
Protocol: Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperature and enthalpy of DDFP emulsions.
-
Sample Preparation:
-
Accurately weigh a small amount of the DDFP emulsion into an aluminum DSC pan.
-
Hermetically seal the pan to prevent vaporization before the analysis.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Cool the sample to a temperature well below the expected phase transition (e.g., -20°C).
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the boiling point (e.g., 50°C).
-
-
Data Analysis:
-
The thermogram will show an endothermic peak corresponding to the vaporization of DDFP.
-
The onset temperature of this peak represents the boiling point, and the area under the peak is proportional to the latent heat of vaporization.
-
Acoustic Droplet Vaporization (ADV) Assay
This protocol outlines a typical in vitro setup to study the acoustic vaporization of DDFP droplets.
-
Experimental Setup:
-
Prepare a dilute suspension of DDFP nanodroplets in a transparent, acoustically compatible medium (e.g., a gel phantom or a specialized chamber).
-
Position the sample at the focus of a high-intensity focused ultrasound (HIFU) transducer.
-
Use a high-speed camera coupled with a microscope to visualize the droplets.
-
-
Ultrasound Exposure:
-
Deliver focused ultrasound pulses with varying parameters (frequency, peak negative pressure, pulse duration).
-
Synchronize the ultrasound delivery with the high-speed camera acquisition.
-
-
Data Acquisition and Analysis:
-
Capture high-speed video of the droplets before, during, and after ultrasound exposure.
-
Analyze the images to determine the percentage of vaporized droplets, the size of the resulting microbubbles, and the dynamics of the phase transition.
-
The acoustic pressure at which vaporization is consistently observed is defined as the ADV threshold.
-
Visualizing Workflows and Mechanisms
To better understand the experimental processes and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Ultrasound-Mediated Drug Delivery: Sonoporation Mechanisms, Biophysics, and Critical Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase-transition thresholds and vaporization phenomena for ultrasound phase-change nanoemulsions assessed via high speed optical microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo microscopy of targeted vessel occlusion employing acoustic droplet vaporization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Emulsion Elicits Cardiac Protection Against Myocardial Infarction Through an ATP-Sensitive K+ Channel Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
An In-Depth Technical Guide to Dodecafluoropentane: Safety, Handling, and Disposal in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and disposal information for dodecafluoropentane, a fluorinated hydrocarbon with applications in research and drug development, notably as an oxygen therapeutic. The information is intended to enable laboratory personnel to work safely with this compound and to ensure its proper disposal in compliance with environmental regulations.
Chemical and Physical Properties
This compound (specifically, 1,1,1,2,2,3,4,5,5,5-decafluoropentane, also known as HFC-43-10mee) is a colorless and odorless liquid at room temperature.[1] Its low boiling point and capacity to dissolve gases like oxygen make it a compound of interest for various specialized applications, including as a cleaning agent, carrier fluid, and in medical research as an oxygen delivery agent.[2][3]
Table 1: Physical and Chemical Properties of this compound (HFC-43-10mee)
| Property | Value | References |
| CAS Number | 138495-42-8 | [2] |
| Molecular Formula | C₅H₂F₁₀ | [2] |
| Molecular Weight | 252.06 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Odor | Odorless | [1] |
| Boiling Point | 53.6 °C (128.5 °F) at 760 mmHg | [4] |
| Melting Point | -80 °C (-112 °F) | [4] |
| Vapor Pressure | 330 mm Hg @ 25 °C | [4] |
| Specific Gravity | 1.60 | [4] |
| Solubility in Water | Insoluble | [1] |
| Global Warming Potential (100-year) | 1640 | [2] |
| Ozone Depletion Potential | 0 | [2] |
Safety and Hazard Information
This compound is considered to have low acute toxicity, but it can cause irritation to the skin, eyes, and respiratory tract.[1] High concentrations of vapor can displace oxygen and may lead to dizziness, unconsciousness, and in extreme cases, asphyxiation.[5]
Table 2: Hazard Identification
| Hazard | GHS Classification | Precautionary Statement Codes |
| Skin Irritation | Category 2 | H315 |
| Eye Irritation | Category 2A | H319 |
| Specific target organ toxicity — single exposure (respiratory tract irritation) | Category 3 | H335 |
Table 3: Toxicological Data for this compound (HFC-43-10mee)
| Endpoint | Species | Route | Value | References |
| LD50 (Lethal Dose, 50%) | Rat | Oral | >5 g/kg | [4] |
| LD50 (Lethal Dose, 50%) | Rabbit | Dermal | >5 g/kg | [4] |
| LC50 (Lethal Concentration, 50%) | Rat | Inhalation (4 hours) | ~11,000 ppm | [6] |
| No-Observed-Adverse-Effect Level (NOAEL) | Rat | Inhalation (90-day study) | 500 ppm | [6] |
Health Effects
-
Inhalation: Inhalation of high concentrations of vapor may cause respiratory tract irritation.[1] In animal studies, very high exposure levels have been associated with neurotoxic effects such as tremors and convulsions.[6]
-
Skin Contact: May cause skin irritation, redness, and pain.[1]
-
Eye Contact: Can cause serious eye irritation.[1]
-
Ingestion: May cause gastrointestinal irritation.[1]
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedures involving this compound.
Figure 1. Personal Protective Equipment (PPE) selection workflow for handling this compound.
Safe Handling Practices
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when working with larger quantities or when heating the substance.[1]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.[4]
Storage
-
Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[1]
-
Store in tightly sealed containers.[1]
-
Avoid storage with incompatible materials such as strong oxidizing agents and active metals.[1]
Spill and Leak Procedures
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
Figure 2. General spill cleanup procedure for this compound.
Disposal Guidelines
This compound and materials contaminated with it must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Do not dispose of this compound down the drain or in the regular trash.
Figure 3. Decision tree for the disposal of this compound waste.
Experimental Protocols in Drug Development
This compound emulsion (DDFPe) has been investigated as an oxygen therapeutic, particularly in preclinical models of ischemic stroke and hemorrhagic shock.[1][7] The following are summaries of experimental methodologies cited in the literature. Researchers should consult the original publications and develop detailed, institutionally approved protocols before commencing any animal studies.
Neuroprotection in a Rabbit Ischemic Stroke Model[7]
-
Objective: To assess the dose-response of DDFPe as a neuroprotectant following embolic stroke.
-
Animal Model: New Zealand White rabbits.
-
Procedure:
-
Cerebral angiography is performed to visualize the brain vasculature.
-
Embolic spheres (700-900 µm in diameter) are introduced to occlude the middle and/or anterior cerebral arteries, inducing a stroke.
-
One hour post-embolization, intravenous administration of a 2% w/v DDFPe begins.
-
Dosing is repeated every 90 minutes.
-
Animals are divided into treatment groups receiving different doses (e.g., 0.1 ml/kg, 0.3 ml/kg, 0.6 ml/kg) and a control group receiving no treatment.
-
Animals are euthanized at 7 or 24 hours post-embolization.
-
The brain is harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to determine the infarct volume as a percentage of total brain volume.
-
-
Pharmacokinetics: In separate experiments, blood samples are taken at various time points after a single IV dose to determine the half-life and clearance of this compound using gas chromatography-mass spectrometry (GC-MS).[7]
Inhalation Toxicity Studies (General Protocol based on OECD Guidelines)[8]
-
Objective: To determine the toxicity of a substance following subchronic inhalation exposure.
-
Animal Model: Typically rodents (e.g., rats).
-
Procedure (based on OECD Test Guideline 413):
-
Groups of 10 male and 10 female rodents are used for each concentration level and a control group.
-
Animals are exposed to the test article (as a vapor or aerosol) for 6 hours per day, 5 days a week, for 90 days.
-
At least three concentration levels of the test substance are used, along with a control group exposed to filtered air.
-
Parameters monitored throughout the study include clinical observations, body weight, food consumption, and functional observational battery tests.
-
At the end of the study, animals are euthanized, and blood is collected for clinical pathology. A full necropsy is performed, and organs are weighed and examined histopathologically.
-
A No-Observed-Adverse-Effect Level (NOAEL) is determined from the collected data.[8]
-
Disclaimer: The experimental protocols described above are summaries of published studies and should not be considered as complete, detailed standard operating procedures. Researchers must develop their own comprehensive protocols in accordance with their institution's animal care and use committee (IACUC) and environmental health and safety guidelines.
Chemical Compatibility
Conclusion
This compound is a valuable compound in research and development with a manageable hazard profile when handled correctly. Adherence to the safety, handling, and disposal guidelines outlined in this document is essential for protecting laboratory personnel and the environment. As with any chemical, a thorough understanding of its properties and potential hazards, combined with prudent laboratory practices, is the foundation of a safe and successful research endeavor.
References
- 1. This compound Emulsion (DDFPE) as a Resuscitation Fluid for Treatment of Hemorrhagic Shock and Traumatic Brain Injury: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Emulsion (DDFPe) Decreases Stroke Size and Improves Neurological Scores in a Permanent Occlusion Rat Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nuvoxtherapeutics.com [nuvoxtherapeutics.com]
- 4. Emission Factor: R-43-10mee / HFC-43-10mee (1.1.1.2.2.3.4.5.5.5-decafluoropentane) | Refrigerants and Fugitive Gases | Refrigerants and Fugitive Gases | Global | Climatiq [climatiq.io]
- 5. FEM ANALYTIKA LAB : Waste Disposal Process [femanalytika.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. Progress in this compound Emulsion as a Neuroprotective Agent in a Rabbit Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Mechanism of Dodecafluoropentane as an Oxygen Therapeutic: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecafluoropentane (DDFP), a perfluorocarbon (PFC) with unique physicochemical properties, has emerged as a promising oxygen therapeutic. Formulated as an emulsion (DDFPe), it demonstrates a remarkable capacity for oxygen transport and delivery, offering potential therapeutic benefits in a range of ischemic conditions. This technical guide provides an in-depth exploration of the mechanism of action of DDFPe, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. Its high oxygen-dissolving capacity, coupled with a boiling point near physiological temperature, allows for efficient oxygen uptake in the lungs and targeted release in hypoxic tissues. Preclinical and clinical evidence suggests its potential in treating hemorrhagic shock, traumatic brain injury, ischemic stroke, and enhancing the efficacy of cancer therapies. This document aims to provide a comprehensive resource for researchers and drug development professionals investigating and developing this compound-based oxygen therapeutics.
Introduction
The quest for an effective oxygen therapeutic to supplement or replace red blood cells in various clinical scenarios has been a long-standing challenge in medicine. Perfluorocarbons (PFCs), synthetic compounds composed of carbon and fluorine, have been a focal point of this research due to their high gas-dissolving capacity.[1] this compound (C₅F₁₂), a third-generation PFC, distinguishes itself from its predecessors through a unique combination of physical and chemical properties that enhance its efficacy and safety profile as an oxygen carrier.[2]
Unlike earlier PFCs with high boiling points that led to prolonged retention in the body and associated toxicities, DDFP has a boiling point of 29°C.[2] This characteristic allows for its rapid elimination from the body via exhalation, minimizing the risk of long-term accumulation.[2] When formulated as a stable nanoemulsion (DDFPe), typically at a 2% weight/volume concentration, it can be administered intravenously to augment the oxygen-carrying capacity of blood.[3]
The mechanism of action of DDFPe is multifaceted, capitalizing on both its high intrinsic oxygen solubility and its phase-shifting behavior at physiological temperatures. This guide will delve into the core principles of DDFP's action, from its molecular interactions with oxygen to its physiological effects in preclinical models of disease and clinical trials.
Physicochemical Properties and Formulation
The therapeutic potential of DDFP is intrinsically linked to its molecular structure and physical properties. The substitution of hydrogen with fluorine atoms in the pentane (B18724) backbone creates a chemically inert and stable molecule with weak intermolecular forces, resulting in a high capacity to dissolve respiratory gases like oxygen.[1]
Key Physicochemical Properties
A defining feature of DDFP is its low boiling point (29°C), which is just below normal human body temperature (37°C).[2] This property is central to its mechanism of oxygen delivery. At room temperature, DDFP is a liquid, but at physiological temperatures, it is a gas.[2] This phase transition is believed to enhance oxygen offloading in hypoxic tissues.[2]
This compound Emulsion (DDFPe)
For intravenous administration, DDFP is formulated as an oil-in-water emulsion, referred to as DDFPe. The emulsion typically consists of 2% w/v DDFP, stabilized by a surfactant.[3] The resulting nanoparticles are small, with a mean particle size of approximately 250 nm, allowing them to traverse capillaries and reach areas of restricted blood flow where red blood cells may not penetrate.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₅F₁₂ | [5] |
| Molecular Weight | 288.04 g/mol | [6] |
| Boiling Point | 29 °C | [2] |
| Density (liquid) | 1.623 g/mL | [6] |
| Oxygen Solubility | High | [2] |
| Formulation | 2% w/v emulsion (DDFPe) | [3] |
| Mean Particle Size | ~250 nm | [4] |
Mechanism of Action
The mechanism of action of DDFPe as an oxygen therapeutic can be understood through two primary processes: enhanced oxygen transport in the circulation and efficient oxygen offloading in tissues.
Oxygen Transport
Perfluorocarbons do not bind oxygen chemically like hemoglobin; instead, they physically dissolve it.[1] The high electronegativity of the fluorine atoms in DDFP creates a favorable environment for the dissolution of non-polar gases like oxygen.[2] Upon intravenous administration and circulation through the pulmonary system, the DDFPe nanoparticles become saturated with oxygen from the inspired air.
Oxygen Offloading
The unique phase-shifting property of DDFP at physiological temperatures is thought to be a key driver of its efficient oxygen release. As the DDFPe nanoparticles travel from the oxygen-rich environment of the lungs to the relatively hypoxic and warmer environment of ischemic tissues, the slight increase in temperature may facilitate the transition of DDFP from a liquid to a gaseous state within the nanoparticle, promoting the release of dissolved oxygen.[2] This targeted oxygen delivery to areas of greatest need is a significant advantage of DDFPe.
Quantitative Data
The efficacy of DDFPe as an oxygen carrier has been quantified in several studies, demonstrating its superiority over other perfluorocarbons.
Table 2: Oxygen Carrying Capacity of Perfluorocarbon Emulsions
| Perfluorocarbon Emulsion | Temperature | Oxygen Absorbed (relative units) | Reference |
| DDFPe | 21°C | ~3x PFDe or PFOBe | [7] |
| DDFPe | 37°C | ~7x PFDe or PFOBe | [7] |
| Perfluorodecalin Emulsion (PFDe) | 21°C | 1 | [7] |
| Perfluorodecalin Emulsion (PFDe) | 37°C | 1 | [7] |
| Perfluorooctylbromide Emulsion (PFOBe) | 21°C | 1 | [7] |
| Perfluorooctylbromide Emulsion (PFOBe) | 37°C | 1 | [7] |
Table 3: Pharmacokinetic Properties of DDFPe
| Parameter | Value | Animal Model | Reference |
| Circulation Half-life | ~90 minutes (terminal) | Human | [7] |
| Elimination | Exhalation | Human | [2] |
Experimental Protocols
This section provides an overview of key experimental protocols used to evaluate the mechanism of action and efficacy of DDFPe.
This compound Emulsion Preparation
Objective: To prepare a stable 2% w/v DDFPe nanoemulsion for intravenous administration.
Materials:
-
This compound (C₅F₁₂)
-
Surfactant (e.g., a phospholipid-based emulsifier)
-
Aqueous phase (e.g., sterile water for injection)
-
High-pressure homogenizer
Protocol:
-
The surfactant is dispersed in the aqueous phase.
-
This compound is added to the aqueous surfactant dispersion.
-
The mixture is subjected to high-pressure homogenization to create a nanoemulsion with a uniform particle size.
-
The resulting emulsion is sterilized, typically by filtration.
-
Particle size and stability of the emulsion are characterized using dynamic light scattering.
In Vitro Oxygen Offloading Assay
Objective: To quantify the oxygen offloading capacity of DDFPe in a controlled hypoxic environment.
Materials:
-
DDFPe (2% w/v)
-
Saline solution
-
Nitrogen or other inert gas
-
Oxygen sensor
-
Sealed experimental chamber
Protocol:
-
The experimental chamber containing saline is deoxygenated by bubbling with an inert gas to create a hypoxic environment.
-
Oxygen-saturated DDFPe is introduced into the hypoxic saline.
-
The change in oxygen concentration in the saline is monitored over time using an oxygen sensor.
-
The rate and extent of oxygen release from the DDFPe are calculated.
Animal Model of Ischemic Stroke
Objective: To evaluate the neuroprotective effects of DDFPe in a rat model of permanent middle cerebral artery occlusion (MCAO).
Materials:
-
Sprague-Dawley rats
-
Anesthesia
-
Surgical instruments for MCAO
-
DDFPe (2% w/v)
-
Saline (placebo control)
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
Protocol:
-
Rats are anesthetized, and permanent MCAO is induced by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery.
-
At a predetermined time post-occlusion (e.g., 1 hour), animals are randomly assigned to receive either intravenous DDFPe (e.g., 0.6 ml/kg) or saline.[8]
-
Neurological deficit scores are assessed at various time points.
-
At the end of the experiment (e.g., 24 hours), animals are euthanized, and their brains are removed.
-
Brain slices are stained with TTC to differentiate between infarcted (white) and viable (red) tissue.
-
Infarct volume is quantified using image analysis software.
Clinical Trial in Glioblastoma
Objective: To assess the safety and efficacy of DDFPe as a radiosensitizer in patients with glioblastoma.
Protocol:
-
Eligible patients with newly diagnosed glioblastoma are enrolled.
-
Patients receive standard-of-care treatment, including radiotherapy and temozolomide.
-
Prior to each radiation fraction, patients are administered an intravenous infusion of DDFPe at escalating doses (e.g., 0.05, 0.10, or 0.17 mL/kg).[9]
-
During DDFPe infusion and radiotherapy, patients breathe supplemental oxygen.
-
Tumor oxygenation is measured using Tissue Oxygen Level-Dependent (TOLD) MRI before and after DDFPe administration.
-
Patient safety and tumor response are monitored throughout the trial.
Conclusion
This compound emulsion represents a significant advancement in the field of oxygen therapeutics. Its unique mechanism of action, driven by high oxygen solubility and a phase-shifting property at physiological temperatures, enables efficient oxygen transport and targeted delivery to hypoxic tissues. The quantitative data and experimental protocols outlined in this technical guide provide a solid foundation for further research and development in this area. Preclinical and clinical studies have demonstrated its potential in a variety of ischemic conditions, suggesting that DDFPe could become a valuable tool in the management of critically ill patients. Continued investigation into its clinical applications and optimization of its formulation and delivery will be crucial in realizing the full therapeutic potential of this novel oxygen therapeutic.
References
- 1. Efficacy of the perfluorocarbon this compound as an adjunct to pre-hospital resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound emulsion as an oxygen therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The impact of intravenous this compound on a murine model of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicine.uams.edu [medicine.uams.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Progress in this compound Emulsion as a Neuroprotective Agent in a Rabbit Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Emulsion (DDFPE) as a Resuscitation Fluid for Treatment of Hemorrhagic Shock and Traumatic Brain Injury: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Emulsion (DDFPe) Decreases Stroke Size and Improves Neurological Scores in a Permanent Occlusion Rat Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
An In-depth Technical Guide to Early-Stage Research on Perfluoropentane Nanodroplets
For Researchers, Scientists, and Drug Development Professionals
Perfluoropentane (PFP) nanodroplets are emerging as a versatile platform in nanomedicine, primarily owing to their unique phase-changing properties. These nanoscale droplets, composed of a liquid PFP core stabilized by a shell, can be triggered to vaporize into gaseous microbubbles by external stimuli such as ultrasound or light. This transition, known as acoustic droplet vaporization (ADV) or optical droplet vaporization (ODV), forms the basis of their application in diagnostic imaging and targeted drug delivery. This technical guide provides a comprehensive overview of the core aspects of early-stage research on PFP nanodroplets, including their formulation, characterization, and preclinical applications.
I. Quantitative Data Summary
The following tables summarize key quantitative data from various studies on perfluoropentane nanodroplets, providing a comparative overview of their physicochemical properties and performance metrics.
Table 1: Physicochemical Characterization of Perfluoropentane Nanodroplets
| Formulation | Shell Composition | Core Composition | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Anionic PFP Nanodroplets | DPPG, DPPC, DSPE-PEG2000 | Perfluoropentane | Not specified | Not specified | Varies with DPPG composition | [1] |
| ND28 | Lipids | Perfluoropentane | 340 ± 43 | 0.30 ± 0.11 | Not specified | [2] |
| PFP-loaded Nanodroplets | PEG-PCL block copolymer | Perfluoropentane | 250 - 300 | Low | Not specified | [3] |
| Lipid-based Nanodroplets | DPPC, DPPG, DPPE, Cholesterol | Perfluoropentane & Doxorubicin (B1662922) | ~250 | Not specified | Not specified | [4] |
| PLGA-based Nanodroplets | PLGA | Perfluoropentane & Doxorubicin | ~280 | Not specified | Not specified | [4] |
| CF-C5/C6 Mixes | Lipids (with/without cholesterol) | Perfluoropentane/Perfluorohexane mixtures | 249 - 267 | 0.151 - 0.185 | Not specified | [5] |
| PFP–BSA Nanodroplet | Bovine Serum Albumin (BSA) | Perfluoropentane | Not specified | Not specified | Varies with layer deposition | [6] |
| Double-Drug Loaded Nanodroplets | Lipids, NIR-dye | Perfluoropentane, Doxorubicin, Paclitaxel | Not specified | Not specified | Not specified | [7] |
Table 2: In Vivo Performance and Acoustic Parameters
| Application | Animal Model | Nanodroplet Formulation | Acoustic Parameters | Imaging Modality | Key Outcomes | Reference |
| Enhanced Imaging | Mouse | Anionic PFP Nanodroplets | PRF = 1000 Hz; Cycle number = 175; MI = 0.129 and 1.4 | B-mode and Contrast-Enhanced Ultrasound (CEUS) | 1.86-fold parenchyma and 2.21-fold vascular visualization enhancement.[1][8] | [1][8][9] |
| Breast Cancer Therapy | Mouse | Doxorubicin-loaded PFP nanodroplets | Laser irradiation | Ultrasound/Fluorescence Imaging | Light-triggered phase transition for deep tumor penetration and controlled drug release.[10] | [10] |
| Pancreatic Cancer Therapy | Mouse | Paclitaxel-loaded PFCE nanoemulsions | 1-MHz unfocused therapeutic ultrasound | Ultrasound | Tumor regression and suppression of metastasis.[11] | [11] |
| Triple-Negative Breast Cancer Therapy | Mouse | Paclitaxel and Doxorubicin co-loaded PFP nanodroplets | Acoustic trigger | Not specified | Enhanced drug delivery and delayed tumor growth.[12] | [12] |
II. Experimental Protocols
This section details the methodologies for key experiments involved in the formulation and evaluation of perfluoropentane nanodroplets.
1. Formulation of Anionic PFP Nanodroplets (Lipid Thin-Film Hydration Method) [1]
-
Materials: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG), and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000). Perfluoropentane (PFP).
-
Procedure:
-
Dissolve the lipids (DPPC, DPPG, and DSPE-PEG2000) in chloroform (B151607) in a round-bottom flask.
-
Remove the chloroform by rotary evaporation to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with phosphate-buffered saline (PBS) to form a lipid suspension.
-
Filter the suspension through a 450 nm syringe filter.
-
Add liquid PFP to the lipid suspension.
-
Emulsify the mixture by sonication using a microtip probe sonicator in an ice bath.
-
Centrifuge the resulting nanoemulsion to remove any un-encapsulated drug or excess lipids.
-
2. Formulation of Doxorubicin-Loaded PFP Nanodroplets for Light-Triggered Release [10]
-
This protocol involves creating light-responsive PFP-based nanodroplets as carriers for the chemotherapy drug doxorubicin (DOX).
-
Procedure:
-
Prepare a lipid solution containing a photosensitizer.
-
Form a thin film by evaporating the solvent.
-
Hydrate the film with a DOX solution.
-
Incorporate PFP and emulsify to form nanodroplets.
-
The specific light-responsive element is crucial for the triggered release mechanism.
-
3. In Vitro Acoustic Droplet Vaporization (ADV) Analysis [1][9]
-
Objective: To determine the acoustic parameters that trigger the phase transition of PFP nanodroplets.
-
Setup: An acoustic experimental setup with a transducer to emit ultrasound waves and a detection system (e.g., another transducer or B-mode ultrasound imaging) to monitor the vaporization.
-
Procedure:
-
Place a suspension of PFP nanodroplets in a phantom or a suitable container within the acoustic field.
-
Systematically vary acoustic parameters such as pulse repetition frequency (PRF), cycle number, and mechanical index (MI).
-
Detect the acoustic emissions or changes in echogenicity corresponding to droplet vaporization.
-
The ADV threshold is defined as the acoustic pressure at which vaporization is consistently observed.
-
4. In Vivo Ultrasound Imaging and Therapy [8][11][12]
-
Objective: To evaluate the performance of PFP nanodroplets as contrast agents and drug delivery vehicles in a living organism.
-
Procedure:
-
Administer the PFP nanodroplet formulation to an animal model (e.g., via tail vein injection).[1]
-
For imaging applications, use a clinical ultrasound system to acquire B-mode or contrast-enhanced images of the target organ or tumor before and after nanodroplet administration and activation.[8]
-
For therapeutic applications, apply focused ultrasound (FUS) or another stimulus to the target site to trigger drug release from the nanodroplets.[11]
-
Monitor therapeutic efficacy by measuring tumor size or other relevant biological markers over time.
-
III. Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and processes in perfluoropentane nanodroplet research.
Caption: Workflow for the development and evaluation of PFP nanodroplets.
Caption: The mechanism and applications of Acoustic Droplet Vaporization (ADV).
Caption: Targeted drug delivery to tumors using PFP nanodroplets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Drug-Loaded Perfluorocarbon Nanodroplets for Ultrasound-Mediated Drug Delivery | Radiology Key [radiologykey.com]
- 4. Drug Release from Phase-Changeable Nanodroplets Triggered by Low-Intensity Focused Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of perfluorocarbon composition on activation of phase-changing ultrasound contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Acoustic Parameters in Droplet Vaporization of Perfluoropentane Nanodroplets for In Vivo Applications [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ultrasound-Mediated Tumor Imaging and Nanotherapy using Drug Loaded, Block Copolymer Stabilized Perfluorocarbon Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static1.squarespace.com [static1.squarespace.com]
Dodecafluoropentane (CAS No. 678-26-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecafluoropentane, also known as perfluoropentane, is a synthetic fluorocarbon liquid with the chemical formula C₅F₁₂. Identified by the CAS number 678-26-2, this compound has garnered significant interest in the biomedical field due to its unique physical and chemical properties. Its high gas-dissolving capacity, chemical inertness, and low boiling point make it a versatile component in advanced therapeutic and diagnostic applications. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, safety data, and detailed experimental protocols for its primary applications as an oxygen therapeutic, a drug delivery vehicle, and an ultrasound contrast agent.
Physicochemical and Safety Data
The fundamental properties of this compound are summarized in the tables below, providing a clear reference for laboratory and research use.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 678-26-2 | General |
| Molecular Formula | C₅F₁₂ | General |
| Molecular Weight | 288.03 g/mol | General |
| Appearance | Colorless liquid | [1] |
| Odor | Odorless | [1] |
| Boiling Point | 29 °C | [1] |
| Melting Point | -120 °C | [1] |
| Density | 1.63 g/mL at 25 °C | [1] |
| Vapor Pressure | 83.99 kPa at 25 °C | [1] |
| Solubility in Water | Insoluble | [1] |
Table 2: Safety and Handling Information
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection. |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P271: Use only outdoors or in a well-ventilated area. |
First Aid Measures:
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Call a poison center or doctor if you feel unwell.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, synthesized from various research studies.
Preparation of this compound Emulsion (DDFPe) for In Vivo and In Vitro Studies
This compound is typically used in the form of an emulsion (DDFPe) for biomedical applications. This protocol describes a general method for preparing a 2% w/v emulsion.
Materials:
-
This compound (CAS 678-26-2)
-
Surfactant (e.g., PEG-Telomer B)
-
Sucrose (B13894) solution
-
High-pressure homogenizer (e.g., Avestin Emulsiflex-C50)
-
Sterile filtration unit (0.22 µm filter)
-
Sterile vials
Procedure:
-
Prepare a sucrose solution in sterile, deionized water.
-
Add the surfactant (e.g., PEG-Telomer B) to the sucrose solution and mix until dissolved.
-
Add this compound to the surfactant-sucrose solution to achieve a final concentration of 2% w/v.
-
Homogenize the mixture using a high-pressure homogenizer. The process should be conducted in a semi-sealed, stainless-steel containment system.
-
Subject the resulting homogenate to terminal sterile filtration using a 0.22 µm filter.
-
Aseptically fill the sterile emulsion into sterile vials.
-
Store the prepared DDFPe at 4°C until use.
In Vivo Animal Stroke Model: Evaluation of DDFPe as a Neuroprotective Agent
This protocol outlines a typical experimental workflow for assessing the neuroprotective effects of DDFPe in a rodent or rabbit model of ischemic stroke.[2][3][4][5]
Animal Model and Stroke Induction:
-
Acclimatize animals (e.g., Spontaneously Hypertensive Rats or New Zealand White Rabbits) to the experimental conditions.
-
Anesthetize the animal according to approved institutional protocols.
-
Induce ischemic stroke via middle cerebral artery occlusion (MCAO). This can be achieved by cauterization of the MCA or by introducing an embolic sphere or blood clot into the internal carotid artery.[2][3]
-
Confirm occlusion using appropriate imaging techniques if available.
Treatment and Monitoring:
-
Randomly assign animals to control (saline) and treatment (DDFPe) groups.
-
At a predetermined time post-occlusion (e.g., 1 hour), administer the first intravenous (IV) dose of DDFPe (e.g., 0.1, 0.3, or 0.6 mL/kg of a 2% w/v emulsion) or saline via a tail or ear vein.[5]
-
Administer subsequent doses at regular intervals (e.g., every 90 minutes) as required by the study design.[5]
-
Monitor physiological parameters (e.g., heart rate, blood pressure, body temperature) throughout the experiment.
Outcome Assessment:
-
At the study endpoint (e.g., 6, 7, or 24 hours post-occlusion), perform a neurological assessment using a standardized scoring system (e.g., Neurological Assessment Score - NAS).[3]
-
Euthanize the animal and harvest the brain.
-
Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (white) and viable (red) tissue.
-
Quantify the infarct volume as a percentage of the total brain volume using imaging analysis software (e.g., ImageJ).
dot
Caption: Workflow for In Vivo Stroke Model Experiment.
In Vitro Measurement of Oxygen Offloading from DDFPe
This protocol describes an in vitro setup to quantify the oxygen-carrying and offloading capacity of DDFPe.[6][7][8][9]
Materials:
-
DDFPe (2% w/v) and a blank emulsion (without this compound)
-
Saline solution
-
Inert gases (e.g., nitrogen, helium, carbon dioxide)
-
Oxygen source
-
Gas exchange vessel (e.g., a sealed beaker with a stir bar)
-
Fluid reservoir
-
Peristaltic pump
-
Silastic tubing
-
Dissolved oxygen meter and probe
Procedure:
-
Setup: Assemble the in vitro circuit as shown in the diagram below. The fluid reservoir acts as the "lungs" where the emulsion is oxygenated, and the gas exchange vessel represents hypoxic tissue.
-
Deoxygenation: Sparge the saline in the gas exchange vessel with an inert gas (e.g., nitrogen) to create a hypoxic environment. Purge the headspace of the vessel with the same inert gas.
-
Oxygenation: Circulate the DDFPe through the fluid reservoir, which is exposed to an oxygen source. This can be done simultaneously with the experiment or as a pre-oxygenation step.
-
Oxygen Offloading: Pump the oxygenated DDFPe through the Silastic tubing submerged in the hypoxic saline of the gas exchange vessel.
-
Measurement: Continuously measure the dissolved oxygen concentration in the saline of the gas exchange vessel using the dissolved oxygen probe.
-
Data Analysis: Record the increase in dissolved oxygen over time to quantify the oxygen offloading from the DDFPe. Compare the results with the blank emulsion to determine the contribution of this compound.
dot
Caption: In Vitro Oxygen Offloading Measurement Setup.
Preparation of Drug-Loaded this compound Nanodroplets
This protocol describes a method for encapsulating therapeutic agents within this compound nanodroplets for targeted drug delivery.[1][10][11]
Materials:
-
This compound
-
Lipids (e.g., DPPC, cholesterol) or polymers (e.g., PLGA) for the shell
-
Therapeutic drug (e.g., doxorubicin, paclitaxel)
-
Organic solvent (e.g., chloroform)
-
Aqueous buffer (e.g., PBS)
-
Sonication equipment (probe or bath sonicator)
-
Extrusion apparatus with polycarbonate membranes
Procedure:
-
Shell Formation:
-
Lipid-based: Dissolve the lipids and the lipophilic drug (if applicable) in an organic solvent. Evaporate the solvent to form a thin lipid film. Hydrate the film with an aqueous buffer containing the hydrophilic drug (if applicable) to form liposomes.
-
Polymer-based: Dissolve the polymer and drug in a suitable solvent.
-
-
Emulsification:
-
Create a core emulsion by sonicating this compound with an aqueous solution of the drug.
-
Combine the pre-formed shell solution (liposomes or polymer solution) with the core emulsion.
-
-
Nanodroplet Formation: Sonicate the combined mixture to form drug-loaded nanodroplets.
-
Sizing and Purification:
-
Extrude the nanodroplet suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm, 200 nm) to achieve a uniform size distribution.
-
Purify the nanodroplets from free drug and other contaminants by centrifugation and washing.
-
-
Characterization:
-
Determine the size and zeta potential of the nanodroplets using dynamic light scattering (DLS).
-
Quantify the drug loading efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) after dissolving the nanodroplets in an appropriate solvent.
-
dot
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. This compound Emulsion Extends Window for tPA Therapy in a Rabbit Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Emulsion (DDFPe) Decreases Stroke Size and Improves Neurological Scores in a Permanent Occlusion Rat Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Emulsion (DDFPe) Decreases Stroke Size and Improves Neurological Scores in a Permanent Occlusion Rat Stroke Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in this compound Emulsion as a Neuroprotective Agent in a Rabbit Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro model to compare the oxygen offloading behaviour of this compound emulsion (DDFPe) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug-Loaded Perfluorocarbon Nanodroplets for Ultrasound-Mediated Drug Delivery | Radiology Key [radiologykey.com]
- 11. static1.squarespace.com [static1.squarespace.com]
Dodecafluoropentane: A Toxicological and Biocompatibility Profile for Researchers and Drug Development Professionals
An In-depth Technical Guide
Dodecafluoropentane (DDFP), also known as perfluoropentane, is a synthetic perfluorocarbon liquid with a range of applications in the medical field, most notably as a component of microbubble ultrasound contrast agents and as an oxygen therapeutic in the form of an emulsion (DDFPe).[1][2] Its unique physical properties, including high gas-dissolving capacity and a boiling point near physiological temperature, make it a compound of significant interest for drug delivery and therapeutic applications.[3] This technical guide provides a comprehensive overview of the available toxicological and biocompatibility data for this compound, intended to inform researchers, scientists, and drug development professionals.
Toxicological Profile
The toxicological profile of this compound, based on publicly available data, suggests a low order of toxicity. Perfluorocarbons as a class are generally characterized by their chemical and biological inertness. Due to its low boiling point of 29°C, this compound administered intravenously is rapidly eliminated from the body via exhalation, which prevents the long-term tissue accumulation and associated toxicities observed with older, higher-boiling-point perfluorocarbons.[3][4]
It is important to note that comprehensive preclinical toxicology data from studies conducted according to current international guidelines (e.g., OECD, ICH) are not extensively available in the public domain. Much of this information is likely held within proprietary regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects of a substance after a single dose or multiple doses given within 24 hours.[5] The available data on the acute toxicity of this compound is limited.
| Route of Administration | Species | Test | Result | Reference |
| Inhalation | Rat | LC50 | 120 g/m³ | [6] |
No publicly available data was found for acute oral or dermal toxicity (LD50).
Sub-chronic and Chronic Toxicity
Sub-chronic (e.g., 90-day studies) and chronic toxicity studies are performed to characterize the potential adverse effects of a substance following repeated administration over a prolonged period.[7][8] No specific data from sub-chronic or chronic toxicity studies on this compound were identified in the public literature.
Genotoxicity
Genotoxicity assays are conducted to determine if a substance can induce mutations or chromosomal damage.[9] Standard screening for genotoxicity often includes a bacterial reverse mutation assay (Ames test).[10] Publicly available safety data sheets for this compound indicate that there is no available data on its mutagenic effects.[6]
Carcinogenicity
Carcinogenicity studies are long-term bioassays designed to evaluate the potential of a substance to cause cancer.[3][11] There is no publicly available data on the carcinogenic potential of this compound.[6]
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies assess the potential for a substance to interfere with reproductive capabilities or to cause harm to a developing fetus.[12][13] No publicly available data on the reproductive or teratogenic effects of this compound were found.[6]
Biocompatibility
Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. For medical devices and drug products, biocompatibility is evaluated according to the ISO 10993 series of standards.[14][15] Clinical studies involving this compound emulsions (DDFPe) have provided strong evidence of its biocompatibility in humans.
Clinical Biocompatibility and Safety
Phase I and II clinical trials of DDFPe for indications such as acute ischemic stroke and glioblastoma have shown the emulsion to be generally safe and well-tolerated.[1] In these studies, the incidence and severity of adverse events in patients receiving DDFPe were similar to those in control groups receiving a placebo.[1] No dose-limiting toxicities were encountered in a dose-escalation trial for acute ischemic stroke.[1] These clinical findings suggest a high degree of biocompatibility when administered intravenously as an emulsion.
In Vitro and In Vivo Preclinical Biocompatibility
The following table outlines the standard biocompatibility tests that would be conducted for a material like this compound intended for intravenous use, based on ISO 10993 guidelines.
| ISO 10993 Part | Test | Purpose |
| ISO 10993-5 | Cytotoxicity | To assess the potential for the material to cause cell death. |
| ISO 10993-10 | Irritation & Skin Sensitization | To evaluate the potential for skin irritation and allergic contact sensitization. |
| ISO 10993-11 | Systemic Toxicity | To assess the potential for systemic toxic effects. |
| ISO 10993-4 | Hemocompatibility | To evaluate the effects of the material on blood and its components. |
| ISO 10993-3 | Genotoxicity | To assess the potential to induce genetic mutations or chromosomal damage. |
Experimental Protocols
Detailed methodologies for key toxicological and biocompatibility experiments are crucial for the interpretation of results. The following are standardized protocols that would be employed to evaluate a substance like this compound.
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This method is used to assess the acute oral toxicity of a substance.[6][17][18]
Principle: Groups of animals of a single sex are dosed in a stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg. The initial dose is selected based on a sighting study and is expected to produce some signs of toxicity without causing severe effects or mortality. The response of the animals to the initial dose determines the subsequent dose for the next group.
Procedure:
-
Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg). The outcome determines the dose for the next animal.
-
Main Study: Based on the sighting study, groups of five animals are dosed at one of the fixed levels.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
References
- 1. Perfluoropentane | C5F12 | CID 12675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Perfluoropentane - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. health.state.mn.us [health.state.mn.us]
- 5. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Repeated dose toxicity - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ask-force.org [ask-force.org]
- 9. Non-clinical: toxicology | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound emulsion as an oxygen therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ecetoc.org [ecetoc.org]
- 13. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 14. mddionline.com [mddionline.com]
- 15. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 16. Cellulose Nanofiber-Coated Perfluoropentane Droplets: Fabrication and Biocompatibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 18. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
Dodecafluoropentane Emulsion (DDFPe): A Technical Guide to its Discovery and Development
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword: This document provides a comprehensive technical overview of the discovery, development, and experimental validation of Dodecafluoropentane emulsion (DDFPe). It is intended for an audience with a scientific background, including researchers and professionals involved in drug development. This guide details the evolution of DDFPe from an ultrasound contrast agent to a promising oxygen therapeutic, summarizing key experimental data, outlining methodologies, and illustrating underlying mechanisms.
Executive Summary
This compound emulsion (DDFPe) is a novel oxygen therapeutic currently under clinical investigation for a range of hypoxic conditions, including ischemic stroke, glioblastoma multiforme (GBM), and Acute Respiratory Distress Syndrome (ARDS).[1][2] Initially developed as an ultrasound contrast agent under the name EchoGen, its unique physicochemical properties—most notably its low boiling point and high capacity for dissolving respiratory gases—led to its repurposing.[3][4] DDFPe is a nanoemulsion composed of this compound (DDFP) stabilized by a PEG-Telomer-B surfactant.[5] Its mechanism of action centers on its ability to enhance the oxygen-carrying capacity of blood, delivering oxygen to tissues deprived of adequate supply.[1][6][7][8] This guide chronicles the pivotal stages of DDFPe's development, presenting the scientific data that underscore its therapeutic potential.
From Imaging to Therapy: A History of DDFPe Development
The journey of DDFPe began with its formulation as an ultrasound contrast agent.[3][4] However, its development for this indication was halted for economic reasons.[9] Recognizing the superior oxygen-carrying capacity of DDFP compared to earlier, higher-boiling-point perfluorocarbons (PFCs), NuvOx Pharma repurposed the emulsion as an oxygen therapeutic.[3][4]
Early research into PFC emulsions for medical applications dates back to the 1980s with first-generation products like Fluosol-DA.[10][11] These early formulations were hampered by issues of instability, the need for high doses, and significant side effects.[11][12] DDFPe represents a significant advancement, demonstrating efficacy at doses 200 to 1000 times lower than its predecessors.[1][6][7][8][13] This is largely attributed to the low boiling point (29°C) of DDFP, which allows it to exist in a state of phase-shift equilibrium between a nanodroplet and a microbubble at physiological temperatures, a state highly conducive to gas exchange.[1][5]
Physicochemical Properties and Formulation
DDFPe is a 2% w/v emulsion of this compound.[10] The formulation includes 0.3% w/vol PEG-Telomer-B as a surfactant and is stabilized with sucrose (B13894) and sodium phosphate (B84403) at a pH of 7.[5] The emulsion consists of nanodroplets with a mean particle size of approximately 250 nm.[3][10]
Stability
The physical stability of the DDFPe nanoemulsion is a critical attribute. Dynamic light scattering has been used to assess particle size stability over time at different storage temperatures. The emulsion maintains a more consistent particle size when stored at 4°C compared to 25°C, with a shelf-life of at least two years under refrigeration.[5]
Table 1: Particle Size Stability of a DDFPe Clinical Lot [5]
| Timepoint | Mean Particle Size at 4°C (nm) | Mean Particle Size at 25°C (nm) |
| Initial | 250 | 250 |
| 3 months | 255 | 265 |
| 6 months | 260 | 280 |
| 12 months | 270 | 310 |
| 24 months | 285 | 350 |
Mechanism of Action: Enhanced Oxygen Delivery
The primary mechanism of action of DDFPe is the physical dissolution and transport of oxygen.[1][6][7][8] Unlike hemoglobin-based oxygen carriers, DDFPe does not chemically bind oxygen. Instead, it leverages the high solubility of gases in fluorocarbons.
Key Mechanistic Features:
-
High Oxygen Solubility: Fluorocarbons have a remarkable capacity to dissolve respiratory gases.[1][6][7][8]
-
Low Boiling Point and Phase Change: DDFP's boiling point of 29°C is near physiological temperature.[1][5][6][7][8] This property allows the DDFP nanodroplets to expand slightly in the warmer environment of the bloodstream, which facilitates the dissolution and subsequent release of oxygen in hypoxic tissues.[10] At 37°C, DDFPe absorbs seven times more oxygen than PFC emulsions with higher boiling points like perfluorodecalin (B110024) (PFDe) and perfluorooctylbromide (PFOBe).[1][9]
-
Small Particle Size: The nano-scale size of the DDFPe droplets may allow them to penetrate areas of the microcirculation that are inaccessible to red blood cells, particularly in the context of vascular occlusion.[9][10]
The process begins with intravenous injection of DDFPe. The emulsion travels to the lungs, where the high partial pressure of oxygen facilitates its dissolution into the DDFP nanodroplets. As the oxygen-rich emulsion circulates to hypoxic tissues, the lower partial pressure of oxygen drives the release of the dissolved gas, thereby increasing tissue oxygenation.
Preclinical and Clinical Development
DDFPe has undergone extensive preclinical testing in various animal models and has progressed to clinical trials in humans for several indications.
Preclinical Studies
Preclinical studies in rabbit and rat models of middle cerebral artery occlusion (MCAO) have demonstrated the neuroprotective effects of DDFPe.
Table 2: Summary of Preclinical Stroke Study Results
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Rabbit | 0.1, 0.3, or 0.6 ml/kg IV every 90 mins | Significant reduction in infarct volume at 7 and 24 hours post-embolization. | [9] |
| Rat (SD & SHR) | 0.6 ml/kg IV (1 or 4 doses) | Significant decrease in percent stroke volume and improvement in neurological assessment scores. | [14] |
Experimental Protocol: Rabbit Embolic Stroke Model [9]
-
Animal Model: New Zealand White rabbits.
-
Induction of Stroke: Cerebral angiography is performed, and embolic spheres (700-900 µm diameter) are introduced to occlude the middle and/or anterior cerebral arteries.
-
Treatment: DDFPe (2% w/v emulsion) is administered intravenously starting at 60 minutes post-embolization and repeated every 90 minutes.
-
Outcome Measures: Infarct volume is determined as a percentage of total brain volume using vital stains on brain sections at 7 or 24 hours post-embolization.
In preclinical tumor models, intravenous administration of DDFPe has been shown to increase tumor oxygen levels, leading to an improved response to radiation therapy.[3]
Clinical Trials
DDFPe has been evaluated in Phase Ib/II clinical trials for glioblastoma and acute ischemic stroke.
A Phase Ib/II trial investigated the safety and efficacy of DDFPe as a radiosensitizer in patients with GBM.[3][15][16][17][18]
Table 3: Phase Ib/II Glioblastoma Trial Results [16][17]
| Outcome Measure | DDFPe + Standard of Care | Historical Control |
| Median Overall Survival | 19.4 months | 14.6 months |
| Median Time to Progression | 18.0 months | 6.9 months |
Experimental Protocol: Phase Ib/II Glioblastoma Trial [16][17]
-
Patient Population: 11 adult patients with glioblastoma multiforme.
-
Treatment Regimen:
-
DDFPe (2% w/v) administered via IV infusion at doses of 0.05, 0.1, or 0.17 mL/kg within 5-30 minutes prior to each 2 Gy fraction of radiotherapy (30 fractions over 6 weeks).
-
Patients breathed supplemental oxygen during DDFPe administration.
-
Standard concurrent and adjuvant temozolomide (B1682018) (TMZ) was also administered.
-
-
Efficacy Assessment:
-
Tumor oxygenation was evaluated using oxygen-sensitive (TOLD) MRI before and after DDFPe administration.
-
Serial MRI scans were performed to monitor tumor progression.
-
Patients were followed for overall survival.
-
TOLD MRI for Tumor Oxygenation: Tissue Oxygenation Level Dependent (TOLD) MRI is a technique that measures changes in the longitudinal relaxation time (T1) of water protons in tissues in response to breathing hyperoxic gas.[4][18][19] An increase in dissolved oxygen in the tissue shortens T1. In the DDFPe GBM trial, a significant decrease in tumor T1 was observed after DDFPe administration, consistent with an increase in tumor oxygenation.[16][18]
In Vitro Experimental Methodologies
Oxygen Offloading Capacity
An in vitro model was developed to quantify the oxygen offloading capabilities of DDFPe in a hypoxic environment.[1][6][7][9]
Experimental Protocol: In Vitro Oxygen Offloading [6][9]
-
Apparatus: A closed-loop circuit is used to simulate blood circulation. A fluid reservoir acts as the "lungs" where the DDFPe-containing solution is oxygenated. A gas exchange vessel serves as the "hypoxic tissue" where oxygen offloading is measured.
-
Procedure:
-
The saline in the gas exchange vessel is deoxygenated by sparging with an inert gas (e.g., nitrogen or helium).
-
An oxygenated DDFPe solution is circulated through Silastic™ tubing (permeable to gases) within the hypoxic gas exchange vessel.
-
The increase in dissolved oxygen in the gas exchange vessel is measured over time using an oxygen probe.
-
-
Key Findings: These experiments have demonstrated that DDFPe effectively offloads oxygen in a hypoxic environment and that this offloading is influenced by the partial pressure gradients of the surrounding gases.[1][6][7][9]
Downstream Cellular Effects of Hypoxia Alleviation
While DDFPe's primary action is the physical delivery of oxygen, the downstream consequences of mitigating hypoxia are profound at the cellular level. Hypoxia triggers a cascade of detrimental cellular events, including a switch to anaerobic metabolism, the generation of reactive oxygen species (ROS), and the activation of hypoxia-inducible factor 1 (HIF-1).[21][22] By restoring oxygen levels, DDFPe can theoretically interrupt these pathways, preventing further cell damage and promoting cell survival.
Future Directions
DDFPe is currently in ongoing clinical trials, including a Phase IIb trial in glioblastoma and a Phase II trial in stroke.[2][8] The promising results from early-phase studies warrant further investigation in larger, well-controlled trials to definitively establish its efficacy and safety. The unique mechanism of action of DDFPe positions it as a platform technology with potential applications in a wide array of conditions characterized by tissue hypoxia.
Conclusion
The development of this compound emulsion represents a significant evolution in the field of oxygen therapeutics. By leveraging the unique properties of a low-boiling-point perfluorocarbon, DDFPe offers a potentially safe and effective means of augmenting tissue oxygenation at doses far lower than its predecessors. The data accumulated from in vitro, preclinical, and early-phase clinical studies provide a strong rationale for its continued development as a novel treatment for life-threatening hypoxic conditions. This technical guide has summarized the key milestones and scientific underpinnings of DDFPe's journey from an imaging agent to a promising therapeutic.
References
- 1. In vitro model to compare the oxygen offloading behaviour of this compound emulsion (DDFPe) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Stroke Preclinical Assessment Network (SPAN): Rationale, Design, Feasibility, and Stage 1 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging tumour hypoxia with oxygen-enhanced MRI and BOLD MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound emulsion as an oxygen therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Progress in this compound Emulsion as a Neuroprotective Agent in a Rabbit Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiosensitization of hypoxic tumor cells by this compound: a gas-phase perfluorochemical emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. This compound Emulsion (DDFPe) Decreases Stroke Size and Improves Neurological Scores in a Permanent Occlusion Rat Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Emulsion Elicits Cardiac Protection Against Myocardial Infarction Through an ATP-Sensitive K+ Channel Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. experts.arizona.edu [experts.arizona.edu]
- 18. Imaging tumour hypoxia with oxygen-enhanced MRI and BOLD MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 19. T1 based oxygen-enhanced MRI in tumours; a scoping review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Emulsion in Acute Ischemic Stroke: A Phase Ib/II Randomized and Controlled Dose-Escalation Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Cellular and molecular mechanisms in the hypoxic tissue: role of HIF-1 and ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Preparation of Stable Dodecafluoropentane Emulsions (DDFPe)
Application Notes and Protocols for Dodecafluoropentane as an Ultrasound Contrast Agent in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecafluoropentane (DDFP), a type of perfluorocarbon, has emerged as a versatile and potent ultrasound contrast agent for a range of preclinical applications. Its unique property of undergoing a phase shift from liquid-filled nanodroplets to gas-filled microbubbles upon acoustic activation makes it a powerful tool for enhanced imaging and therapeutic interventions. This document provides detailed application notes and standardized protocols for the effective use of DDFP-based contrast agents in preclinical research, with a focus on tumor imaging, molecular imaging, and ultrasound-mediated drug delivery.
DDFP's low boiling point (29°C) allows it to exist in a superheated liquid state at physiological temperatures, encapsulated within a stabilizing shell to form nanodroplets.[1] These nanodroplets, typically 100-300 nm in size, can extravasate through leaky tumor vasculature, a phenomenon known as the enhanced permeability and retention (EPR) effect.[2][3] Upon exposure to focused ultrasound, these nanodroplets vaporize into highly echogenic microbubbles, significantly enhancing the ultrasound signal at the target site. This process, known as acoustic droplet vaporization (ADV), provides a high contrast-to-tissue ratio for improved visualization.[4]
Key Applications and Advantages
The use of DDFP as a phase-change contrast agent offers several advantages in preclinical models:
-
Enhanced Tumor Imaging: DDFP nanodroplets can accumulate in tumor tissues, and their subsequent activation into microbubbles allows for high-resolution imaging of the tumor vasculature and parenchyma.[3]
-
Molecular Imaging: By functionalizing the surface of DDFP nanodroplets with targeting ligands (e.g., antibodies, peptides), these agents can bind to specific molecular markers expressed on endothelial cells or cancer cells, enabling the visualization of disease-related biological processes at the molecular level.[4][5][6]
-
Ultrasound-Mediated Drug Delivery: DDFP-based formulations can encapsulate therapeutic agents. The acoustic vaporization of the nanodroplets can trigger the localized release of the payload, while the mechanical effects of the resulting microbubbles can enhance drug penetration into the surrounding tissue.[2][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for DDFP-based ultrasound contrast agents based on preclinical studies.
Table 1: Physicochemical and Acoustic Properties of DDFP Formulations
| Property | Value | Reference |
| This compound (DDFP) | ||
| Boiling Point | 29 °C | [1] |
| DDFP Nanodroplets | ||
| Average Size | 100 - 300 nm | [2][3] |
| Shell Materials | Albumin, Lipids, Polymers | [3][4] |
| In Vivo Stability | Up to 48 hours | [2] |
| Acoustic Activation | ||
| Activation Frequency | 1 - 8 MHz (typical) | |
| Acoustic Pressure for Vaporization | Varies with droplet size and frequency | [8] |
Table 2: In Vivo Imaging and Therapeutic Parameters
| Parameter | Application | Typical Values/Observations | Reference |
| Preclinical Model | Tumor Imaging, Drug Delivery | Mouse, Rat, Rabbit, Porcine | [9][10][11] |
| Administration Route | Intravenous (IV) | Tail vein injection | [1] |
| Dosage | Radiosensitization in GBM | 0.1 mL/kg | [9] |
| Ultrasound Imaging System | Preclinical Imaging | High-frequency ultrasound (20-50 MHz) | [12] |
| Imaging Mode | Contrast-Enhanced Ultrasound | Harmonic imaging, Pulse inversion | [8] |
| Therapeutic Ultrasound | Drug Delivery, Thrombolysis | Low-intensity focused ultrasound (LIFU) | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanodroplets
This protocol describes a common method for preparing lipid-stabilized DDFP nanodroplets.
Materials:
-
This compound (DDFP)
-
Lipids (e.g., DSPC, DSPE-PEG2000)
-
Phosphate-buffered saline (PBS)
-
Propylene (B89431) glycol
-
Glycerol
-
Nitrogen gas
-
High-speed shaker or sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., a 9:1 molar ratio of DSPC to DSPE-PEG2000) in chloroform in a glass vial.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration and Emulsification:
-
Prepare an aqueous solution of PBS containing propylene glycol and glycerol.
-
Add the aqueous solution to the vial containing the lipid film.
-
Heat the mixture above the phase transition temperature of the lipids (e.g., 65°C for DSPC) and agitate to hydrate (B1144303) the lipid film, forming a liposomal suspension.[13]
-
-
DDFP Addition and Nanodroplet Formation:
-
Cool the lipid suspension to room temperature.
-
Add DDFP to the suspension. The volume of DDFP will depend on the desired concentration of the final nanodroplet solution.
-
Emulsify the mixture using a high-speed shaker or a probe sonicator on ice to form nanodroplets. The duration and power of sonication should be optimized to achieve the desired size distribution.
-
-
Purification and Characterization:
-
Centrifuge the resulting emulsion to remove any larger particles or unincorporated lipids.
-
Characterize the size distribution and concentration of the nanodroplets using dynamic light scattering (DLS) and nanoparticle tracking analysis (NTA).
-
Protocol 2: In Vivo Tumor Imaging in a Murine Model
This protocol outlines the procedure for using DDFP nanodroplets for contrast-enhanced ultrasound imaging of tumors in mice.
Materials:
-
DDFP nanodroplet suspension
-
Tumor-bearing mouse model (e.g., subcutaneous xenograft)[14]
-
High-frequency ultrasound imaging system with a linear array transducer
-
Anesthesia (e.g., isoflurane)
-
Catheter for intravenous injection
-
Ultrasound gel
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).
-
Place the mouse on a heated stage to maintain body temperature.
-
Secure a catheter in the tail vein for intravenous injection.
-
Remove fur from the imaging area and apply a layer of pre-warmed ultrasound gel.
-
-
Baseline Imaging:
-
Position the ultrasound transducer over the tumor.
-
Acquire baseline B-mode and contrast-specific images before the injection of the contrast agent.
-
-
Contrast Agent Administration:
-
Inject the DDFP nanodroplet suspension intravenously via the tail vein catheter. A typical dose is in the range of 10^8 to 10^9 nanodroplets per animal, but should be optimized for the specific formulation and imaging setup.
-
-
Acoustic Droplet Vaporization (ADV) and Imaging:
-
Allow time for the nanodroplets to accumulate in the tumor (e.g., 5-15 minutes).
-
Apply a high-pressure ultrasound pulse (the "flash" pulse) to vaporize the nanodroplets within the imaging plane. The acoustic parameters (frequency, pressure, pulse duration) for vaporization need to be determined empirically.
-
Immediately following the flash pulse, acquire a series of contrast-enhanced ultrasound images to visualize the resulting microbubbles in the tumor vasculature.
-
-
Data Analysis:
-
Quantify the contrast enhancement by measuring the signal intensity within the tumor region of interest over time. This can provide information on tumor perfusion and vascularity.
-
Visualizations
Caption: Workflow for DDFP nanodroplet preparation.
Caption: In vivo tumor imaging workflow.
Caption: Mechanism of Acoustic Droplet Vaporization.
Conclusion
This compound-based phase-change contrast agents represent a significant advancement in preclinical ultrasound imaging and therapy. Their ability to be activated on-demand provides high spatial and temporal control, leading to improved diagnostic accuracy and targeted therapeutic effects. The protocols and data presented here offer a foundation for researchers to incorporate this technology into their preclinical studies, with the potential to accelerate the development of new cancer diagnostics and treatments. Further optimization of DDFP formulations and ultrasound parameters will continue to expand the utility of this promising platform.
References
- 1. tandfonline.com [tandfonline.com]
- 2. State-of-the-Art Materials for Ultrasound-Triggered Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-Loaded Perfluorocarbon Nanodroplets for Ultrasound-Mediated Drug Delivery | Radiology Key [radiologykey.com]
- 4. Molecular Ultrasound Imaging: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound contrast agents for ultrasound molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbubbles as ultrasound contrast agents for molecular imaging: preparation and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-Loaded Perfluorocarbon Nanodroplets for Ultrasound-Mediated Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repeated Acoustic Vaporization of Perfluorohexane Nanodroplets for Contrast-Enhanced Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Emulsion as a Radiosensitizer in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formation of Microbubbles for Targeted Ultrasound Contrast Imaging: Practical Translation Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low-intensity focused ultrasound guided this compound-loaded acoustic phase-change nanoparticles for treatment of porcine coronary microthromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Preclinical Ultrasound Imaging—A Review of Techniques and Imaging Applications [frontiersin.org]
- 13. Production of Membrane-Filtered Phase-Shift Decafluorobutane Nanodroplets from Preformed Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor imaging technologies in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dodecafluoropentane Emulsion in Hypoxic Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia, a condition of low oxygen tension, is a critical factor in the pathophysiology of various diseases, including cancer, ischemia, and chronic inflammation. In vitro modeling of hypoxic conditions is essential for studying cellular responses, evaluating drug efficacy, and developing novel therapeutic strategies. However, maintaining physiological oxygen levels in standard cell cultures can be challenging. Dodecafluoropentane emulsion (DDFPe) is a biocompatible perfluorocarbon (PFC) nanoemulsion with a high capacity for dissolving and transporting oxygen.[1][2][3] This document provides detailed application notes and protocols for the use of DDFPe to alleviate hypoxia and improve oxygen delivery in cell culture experiments.
DDFPe offers a significant advantage over traditional methods of oxygenation due to its small particle size, typically around 250 nm, which allows for efficient diffusion and oxygen exchange directly at the cellular level.[4] Its use in cell culture can help to create a more physiologically relevant microenvironment, particularly in high-density or 3D cultures where oxygen gradients can be steep.
Data Presentation
The following table summarizes the oxygen absorption capacity of a 2% w/v this compound emulsion compared to other perfluorocarbon emulsions in an in vitro setting. This data highlights the superior oxygen-carrying capability of DDFPe, especially at physiological temperatures.
| Perfluorocarbon Emulsion (2% w/v) | Oxygen Absorbed at 21°C (Relative to Control) | Oxygen Absorbed at 37°C (Relative to Control) |
| This compound Emulsion (DDFPe) | 3 times more | 7 times more |
| Perfluorodecalin Emulsion (PFDe) | 1 time | 1 time |
| Perfluorooctylbromide Emulsion (PFOBe) | 1 time | 1 time |
Data adapted from an in vitro comparison of 2% w/v emulsions.
Experimental Protocols
Protocol 1: Preparation of Oxygenated this compound Emulsion
This protocol describes the pre-oxygenation of the DDFPe solution before its addition to the cell culture medium.
Materials:
-
This compound emulsion (DDFPe)
-
Sterile, humidified 95% O₂ / 5% CO₂ gas mixture
-
Sterile syringe and needle or sterile filter
-
Sterile, sealed container (e.g., serum bottle with a septum)
Procedure:
-
Transfer the desired volume of DDFPe into a sterile, sealed container.
-
Using a sterile needle or filter, gently bubble the 95% O₂ / 5% CO₂ gas mixture through the emulsion for 15-30 minutes at room temperature. The flow rate should be low to avoid excessive foaming.
-
After oxygenation, the emulsion is ready for dilution in the cell culture medium. It is recommended to use the oxygenated emulsion immediately.
Protocol 2: Induction of Hypoxia in Cell Culture
This protocol outlines two common methods for inducing a hypoxic environment for cell cultures.
Method A: Hypoxic Chamber
-
Seed and culture cells in appropriate culture vessels (e.g., plates, flasks) under normoxic conditions (standard CO₂ incubator, ~21% O₂) to allow for cell attachment and initial growth.
-
Once the cells have reached the desired confluency, place the culture vessels into a hypoxic chamber or a tri-gas incubator.
-
Set the oxygen concentration to the desired level (e.g., 1% O₂). The gas mixture should also contain 5% CO₂ and the balance nitrogen.
-
Equilibrate the chamber for at least 4-6 hours before starting the experiment to ensure the dissolved oxygen in the culture medium reaches the target level.
Method B: Chemical Induction (Cobalt Chloride)
-
Prepare a stock solution of Cobalt Chloride (CoCl₂) in sterile deionized water.
-
On the day of the experiment, dilute the CoCl₂ stock solution in the cell culture medium to the desired final concentration (typically 100-200 µM).
-
Remove the existing medium from the cells and replace it with the CoCl₂-containing medium.
-
Incubate the cells for the desired duration of hypoxic stimulation.
Protocol 3: Application of DDFPe to Hypoxic Cell Cultures
This protocol details the addition of oxygenated DDFPe to cell cultures under hypoxic conditions.
Materials:
-
Oxygenated DDFPe (from Protocol 1)
-
Hypoxic cell culture (from Protocol 2)
-
Pre-equilibrated hypoxic cell culture medium
Procedure:
-
Dilute the oxygenated DDFPe in pre-equilibrated hypoxic cell culture medium to the desired final concentration. A starting concentration in the nanomolar to low micromolar range is recommended, but the optimal concentration should be determined empirically for each cell type and experimental condition.
-
Carefully remove the culture vessels from the hypoxic chamber.
-
Gently add the DDFPe-containing medium to the cells.
-
Immediately return the culture vessels to the hypoxic chamber and continue the incubation for the desired experimental duration.
Protocol 4: Measurement of Dissolved Oxygen in Cell Culture Medium
This protocol describes a method to quantify the dissolved oxygen levels in the cell culture medium.
Materials:
-
Optical oxygen sensor or a Clark-type electrode
-
Appropriate reader/meter
Procedure:
-
Calibrate the oxygen sensor according to the manufacturer's instructions.
-
For real-time measurements, specialized culture plates with integrated oxygen sensors can be used.
-
For endpoint measurements, carefully open the culture vessel inside a hypoxic chamber to minimize re-oxygenation from the ambient air.
-
Gently insert the oxygen probe into the culture medium, ensuring the sensor is fully submerged.
-
Allow the reading to stabilize and record the dissolved oxygen concentration.
Protocol 5: Assessment of Cell Viability
This protocol outlines a standard method for determining cell viability after treatment with DDFPe under hypoxic conditions.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Following the experimental incubation period, add MTT reagent to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C in the dark.
-
After incubation, add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Signaling Pathway: HIF-1α Regulation in Hypoxia and Reoxygenation
Caption: Regulation of HIF-1α under normoxic/reoxygenated and hypoxic conditions.
Experimental Workflow: DDFPe Application in Hypoxic Cell Culture
Caption: Step-by-step workflow for DDFPe application in hypoxic cell culture.
Logical Relationship: DDFPe Mechanism of Action
Caption: DDFPe facilitates oxygen delivery to restore normoxia in hypoxic cells.
References
Application of Dodecafluoropentane Emulsion (DDFPe) in Animal Models of Ischemic Stroke: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dodecafluoropentane emulsion (DDFPe) is a novel oxygen-transporting therapeutic agent that has demonstrated significant neuroprotective effects in various preclinical animal models of ischemic stroke. Its primary mechanism of action is attributed to its ability to deliver oxygen to hypoxic tissues, even in areas with compromised blood flow where red blood cells cannot reach.[1] This document provides detailed application notes and protocols for utilizing DDFPe in rabbit and rat models of ischemic stroke, based on findings from multiple studies.
Data Presentation
The efficacy of DDFPe in reducing infarct volume and improving neurological outcomes is summarized in the following tables.
Table 1: Effect of DDFPe on Infarct Volume in Rabbit Models of Ischemic Stroke
| Animal Model | DDFPe Dose | Dosing Schedule | Time to Sacrifice | Control Group (% Infarct Volume) | DDFPe Group (% Infarct Volume) | Percentage Reduction | Reference |
| Embolic Stroke | 0.6 mL/kg | Single dose at 1 hr post-stroke | 4 hours | 3.20% (Median) | 0.30% (Median) | 90.6% | [2] |
| Embolic Stroke | 0.6 mL/kg | Repeated every 90 min, started 1 hr post-stroke | 7 hours | 2.2% (Median) | 0.25% (Median) | 88.6% | [2] |
| Embolic Stroke | 0.1 mL/kg | Repeated every 90 min, started 1 hr post-stroke | 7 hours | Not Specified | Significantly decreased vs. control | Not Specified | [3] |
| Embolic Stroke | 0.3 mL/kg | Repeated every 90 min, started 1 hr post-stroke | 7 hours | Not Specified | Significantly decreased vs. control | Not Specified | [3] |
| Embolic Stroke | 0.6 mL/kg | Repeated every 90 min, started 1 hr post-stroke | 7 hours | Not Specified | Significantly decreased vs. control | Not Specified | [3] |
| Embolic Stroke | 0.1 mL/kg | Repeated every 90 min, started 1 hr post-stroke | 24 hours | Not Specified | Significantly decreased vs. control | Not Specified | [3] |
| Embolic Stroke (Anterior) | 0.3 mL/kg | Every 30 or 60 min, started 1 hr post-embolization | 7 hours | Significantly higher than treated | Significantly decreased vs. control | ~80% | [4] |
| Embolic Stroke with tPA | 0.3 mL/kg | 6 doses at 90 min intervals, started 1 hr post-stroke | 24 hours | Not Specified | Significantly improved vs. tPA alone | Not Specified | [5] |
Table 2: Effect of DDFPe on Infarct Volume and Neurological Scores in Rat Models of Ischemic Stroke
| Animal Model | DDFPe Dose | Dosing Schedule | Time to Assessment | Outcome Measure | Control Group | DDFPe Group (1x dose) | DDFPe Group (4x doses) | Reference |
| Permanent MCAO | 0.6 mL/kg | 1 or 4 doses at 1.5 hr intervals, started 1 hr post-stroke | 6 hours | % Stroke Volume | 9.24 ± 6.06 | 2.59 ± 1.81 | 0.98 ± 0.88 | [1][6] |
| Permanent MCAO | 0.6 mL/kg | 1 or 4 doses at 1.5 hr intervals, started 1 hr post-stroke | 6 hours | Neurological Score (SD rats) | 9.36 ± 3.56 | 8.43 ± 3.69 | 5.00 ± 2.45 | [1][6] |
| Permanent MCAO | 0.6 mL/kg | 1 or 4 doses at 1.5 hr intervals, started 1 hr post-stroke | 6 hours | Neurological Score (SHR rats) | 12.14 ± 3.08 | 9.33 ± 3.51 | 7.75 ± 4.43 | [1][6] |
Experimental Protocols
Rabbit Embolic Ischemic Stroke Model
This model mimics human embolic stroke where a clot or other material lodges in a cerebral artery.
Materials:
-
New Zealand White rabbits (4-5 kg)
-
Anesthesia: Ketamine (35 mg/kg) and xylazine (B1663881) (5 mg/kg) for induction, maintained with isoflurane (B1672236) (1-1.5%)
-
Catheters for angiography
-
Embolic spheres (e.g., 700-900 µm diameter) or autologous blood clots
-
DDFPe emulsion (2% w/v)
-
Saline (for control group)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
Procedure:
-
Animal Preparation: Anesthetize the rabbit. Perform a cut-down to expose the femoral artery and introduce a catheter for angiography to access the internal carotid artery (ICA).
-
Induction of Ischemia:
-
Under angiographic guidance, navigate the catheter to the ICA.
-
Inject embolic spheres or a pre-formed autologous blood clot through the catheter to occlude the middle cerebral artery (MCA) and/or anterior cerebral artery (ACA).[3]
-
Confirm occlusion via angiography.
-
-
DDFPe Administration:
-
Neurological Assessment (Optional): At defined time points (e.g., 24 hours), assess neurological function using a standardized scoring system for rabbits.
-
Euthanasia and Brain Harvesting: At the study endpoint (e.g., 4, 7, or 24 hours post-embolization), euthanize the rabbit.
-
Infarct Volume Measurement:
-
Perfuse the brain with saline, followed by 4% paraformaldehyde.
-
Remove the brain and slice it into coronal sections.
-
Incubate the slices in a 2% TTC solution at 37°C for 15-30 minutes. Viable tissue will stain red, while infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
Rat Middle Cerebral Artery Occlusion (MCAO) Model
This is a widely used model of focal cerebral ischemia.
Materials:
-
Sprague Dawley (SD) or Spontaneously Hypertensive Rats (SHR)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Nylon monofilament suture
-
DDFPe emulsion (2% w/v)
-
Saline (for control group)
-
TTC solution
Procedure:
-
Animal Preparation: Anesthetize the rat.
-
Induction of Ischemia (Permanent MCAO):
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA proximally and the ECA distally.
-
Insert a nylon monofilament suture into the ICA and advance it to occlude the origin of the middle cerebral artery (MCA).
-
-
DDFPe Administration:
-
Neurological Assessment: At 6 hours post-MCAO, perform a neurological assessment using a standardized scoring system that evaluates motor, sensory, reflex, and balance functions.[1][6]
-
Euthanasia and Brain Harvesting: Following the neurological assessment, euthanize the rat.
-
Infarct Volume Measurement:
Visualizations
Proposed Mechanism of Action of DDFPe in Ischemic Stroke
References
- 1. This compound Emulsion (DDFPe) Decreases Stroke Size and Improves Neurological Scores in a Permanent Occlusion Rat Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new embolus injection method to evaluate intracerebral hemorrhage in New Zealand white rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dodecafluoropentane (DDFP) as a Resuscitation Fluid in Hemorrhagic Shock Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dodecafluoropentane Emulsion (DDFPe) as a resuscitation fluid in preclinical hemorrhagic shock models. The information is compiled from various studies to guide researchers in designing and executing experiments to evaluate the efficacy and mechanisms of DDFPe.
Introduction
This compound (DDFP) is a perfluorocarbon that, when formulated as an emulsion (DDFPe), serves as an oxygen-carrying therapeutic.[1] It is being investigated as a resuscitation fluid in the context of hemorrhagic shock, a life-threatening condition characterized by inadequate tissue perfusion due to significant blood loss.[2] The primary proposed mechanism of DDFPe is to enhance oxygen delivery to ischemic tissues, thereby mitigating the cellular damage and organ dysfunction associated with severe hemorrhage.[1] Additionally, some studies suggest that DDFPe may possess anti-inflammatory properties that could be beneficial in the setting of ischemia-reperfusion injury, a common consequence of resuscitation from hemorrhagic shock.[1]
However, preclinical evidence presents a complex picture. While some studies suggest promising effects, others have not demonstrated improved survival or tissue oxygenation with DDFPe resuscitation compared to standard fluids.[1][3][4] These notes aim to provide a balanced summary of the available data and detailed protocols to facilitate further research.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating DDFPe in hemorrhagic shock models.
Table 1: Survival Outcomes in a Swine Model of Hemorrhagic Shock
| Resuscitation Group | Number of Animals (n) | Survival at 180 minutes | Survival Rate (%) | Reference |
| Control (No Intervention) | 5 | 0 | 0% | [3] |
| Hextend (500mL) | 10 | 3 | 30% | [3] |
| Fresh Frozen Plasma (FFP, 500mL) | 10 | 1 | 10% | [3] |
| FFP + DDFPe (500mL) | 10 | 0 | 0% | [3] |
| Fresh Whole Blood (FWB, 500mL) | 10 | 3 | 30% | [3] |
Note: In a separate study in air-breathing pigs subjected to severe hemorrhage, 100% of DDFPe-treated animals survived, while 0% of control animals survived. However, detailed quantitative data from this study are limited.[5]
Table 2: Metabolic Parameters in a Swine Model of Hemorrhagic Shock
| Resuscitation Group | Baseline Lactate (B86563) (mmol/L) | Lactate at T=60 min (mmol/L) | p-value (vs. Control) | Reference |
| Control (No Intervention) | 1.5 ± 0.5 | 9.5 ± 2.1 | - | [3] |
| Hextend | 1.6 ± 0.6 | 7.8 ± 2.5 | >0.05 | [3] |
| Fresh Frozen Plasma (FFP) | 1.4 ± 0.4 | 8.9 ± 1.8 | >0.05 | [3] |
| FFP + DDFPe | 1.5 ± 0.5 | 9.2 ± 2.3 | >0.05 | [3] |
| Fresh Whole Blood (FWB) | 1.6 ± 0.7 | 5.5 ± 1.9 | 0.001 | [3] |
Data are presented as mean ± standard deviation.
Experimental Protocols
Swine Model of Controlled Hemorrhagic Shock
This protocol is adapted from a study evaluating DDFPe as an adjunct to pre-hospital resuscitation.[3]
1. Animal Preparation:
-
Forty-five female swine (78 ± 5 kg) are used.
-
Anesthesia is induced and maintained throughout the procedure.
-
A splenectomy is performed to prevent autotransfusion.
-
Catheters are placed in the femoral artery for controlled hemorrhage and blood pressure monitoring, and in a vein for fluid administration.
2. Hemorrhage Induction:
-
A controlled hemorrhage is initiated via the femoral arterial catheter.
-
Blood is withdrawn until a state of shock is achieved, defined by a lactate level of 7.0 mmol/L.[3]
3. Experimental Groups and Resuscitation:
-
Animals are randomized into five groups:
-
Control: No intervention.
-
Hextend: 500mL of Hextend.
-
FFP: 500mL of Fresh Frozen Plasma.
-
FFP + DDFPe: 500mL of FFP co-administered with DDFPe. The DDFPe is administered as an intravenous push at a rate of 2 mL/min.
-
FWB: 500mL of Fresh Whole Blood.
-
-
Resuscitation fluids are administered at a rate of 100 mL/min.
4. Monitoring and Data Collection:
-
Hemodynamic parameters (e.g., mean arterial pressure, heart rate) are continuously monitored.
-
Blood samples are collected at baseline and at specified intervals (e.g., 60 minutes post-resuscitation) for lactate and blood gas analysis.
-
Tissue oxygenation (StO2) can be monitored non-invasively.
-
Survival is monitored for a period of 180 minutes post-randomization.
5. Euthanasia and Necropsy:
-
At the end of the observation period, surviving animals are euthanized.
-
A necropsy is performed to assess for gross pathology.
Murine Model of Acute Lung Injury (Adaptable for Hemorrhagic Shock)
This protocol for intravenous DDFPe administration in mice is from a study on acute lung injury and can be adapted for a hemorrhagic shock model.[6] A detailed protocol for inducing hemorrhagic shock in mice is also available.[7]
1. Animal Preparation:
-
Male C57BL/6 mice are used.
-
Anesthesia is induced and maintained.
-
The right jugular vein is surgically exposed for intravenous administration.[6]
-
For a hemorrhagic shock model, the femoral artery can be cannulated for controlled blood withdrawal and blood pressure monitoring.[7]
2. Hemorrhage Induction (if applicable):
-
A pressure-controlled hemorrhage can be induced by withdrawing blood to maintain a mean arterial pressure of 25 ± 5 mmHg for a specified duration (e.g., 1 hour).[7]
3. DDFPe Administration:
-
DDFPe (0.6 mL/kg) or an equivalent volume of saline is administered as an intravenous bolus injection into the jugular vein.[6]
-
The timing of administration should be defined relative to the induction of hemorrhage or the start of resuscitation.
-
A second bolus can be administered at a later time point (e.g., 120 minutes).[6]
4. Monitoring and Data Collection:
-
Hemodynamic parameters are monitored via the arterial line.
-
Blood samples can be collected for analysis of inflammatory markers (e.g., TNF-α, IL-6), lactate, and other relevant biomarkers.
-
Organ function can be assessed through various methods, including histology and measurement of organ-specific injury markers.
Visualizations
Experimental Workflow for Swine Hemorrhagic Shock Study
Caption: Workflow for a swine hemorrhagic shock and resuscitation study.
Proposed Signaling Pathway for DDFPe in Ischemia-Reperfusion Injury
While the precise anti-inflammatory mechanisms of DDFPe in hemorrhagic shock are not fully elucidated, a potential pathway involves the modulation of mitochondrial function, as suggested by studies in myocardial ischemia.[8] Hemorrhagic shock and subsequent resuscitation lead to ischemia-reperfusion injury, which is characterized by the production of reactive oxygen species (ROS) and the activation of inflammatory signaling cascades like NF-κB.[9]
Caption: Proposed mechanism of DDFPe in mitigating ischemia-reperfusion injury.
Discussion and Future Directions
The available data on DDFPe as a resuscitation fluid for hemorrhagic shock are mixed. The study by Driessen et al. in a swine model did not show a benefit and, in fact, suggested potential harm when combined with FFP.[3] Conversely, another report in a swine model indicated a significant survival benefit.[5] This highlights the need for further well-controlled studies to clarify the efficacy and safety of DDFPe in this indication.
Key areas for future research include:
-
Dose-response studies: Determining the optimal dose of DDFPe for hemorrhagic shock resuscitation.
-
Timing of administration: Investigating the therapeutic window for DDFPe administration post-hemorrhage.
-
Combination therapy: Evaluating DDFPe in conjunction with other resuscitation fluids, such as whole blood or balanced crystalloid solutions.
-
Elucidation of mechanisms: Further research is needed to understand the specific molecular mechanisms underlying the potential anti-inflammatory and cytoprotective effects of DDFPe, including its impact on signaling pathways like NF-κB.
-
Murine models: Utilizing murine models of hemorrhagic shock to investigate the effects of DDFPe in genetically modified animals to dissect specific pathways.
By addressing these questions, the scientific community can better define the potential role of DDFPe in the resuscitation of patients with hemorrhagic shock.
References
- 1. This compound Emulsion (DDFPE) as a Resuscitation Fluid for Treatment of Hemorrhagic Shock and Traumatic Brain Injury: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemorrhagic Shock - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Efficacy of the perfluorocarbon this compound as an adjunct to pre-hospital resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2017 Military Supplement: this compound Emulsion (Ddfpe) as a Resuscitation Fluid for Treatment of Hemorrhagic Shock and Traumatic Brain Injury: A Review. | Semantic Scholar [semanticscholar.org]
- 5. nuvoxtherapeutics.com [nuvoxtherapeutics.com]
- 6. The impact of intravenous this compound on a murine model of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blood component resuscitative strategies to mitigate endotheliopathy in a murine hemorrhagic shock model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound emulsion elicits cardiac protection against myocardial infarction through an ATP-Sensitive K+ channel dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Anti-Inflammatory Targets for the Treatment of Reperfusion Injury in Stroke [frontiersin.org]
Application Notes and Protocols for Dodecafluoropentane-Mediated Acoustic Droplet Vaporization in Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acoustic Droplet Vaporization (ADV) is a rapidly emerging technology that utilizes phase-change emulsions, such as those containing dodecafluoropentane (DDFP), for a range of therapeutic applications.[1][2][3] DDFP is a perfluorocarbon with a low boiling point (29°C), allowing it to exist as a superheated liquid at physiological temperatures.[4][5] When encapsulated in nano- or micro-scale droplets and introduced into the body, these droplets can be selectively vaporized into gas microbubbles using focused ultrasound.[1][2] This phase transition from liquid to gas is the core principle of ADV and offers unique advantages for targeted therapy.[3]
The resulting microbubbles can enhance the therapeutic efficacy of ultrasound through several mechanisms, including increased local drug concentration, enhanced tissue permeability, and thermal ablation.[3][6][7] The small size of the initial droplets allows for extravasation into tumor tissues through the enhanced permeability and retention (EPR) effect, a key advantage over pre-formed microbubbles.[3][8] This document provides detailed application notes and experimental protocols for utilizing DDFP in ADV-mediated therapy, aimed at researchers, scientists, and professionals in drug development.
Key Therapeutic Applications
DDFP-mediated ADV has shown promise in several therapeutic areas:
-
Targeted Drug Delivery: The vaporization of drug-loaded DDFP nanodroplets at a specific site can lead to localized drug release and enhanced uptake by surrounding tissues.[3][6] This is particularly beneficial for delivering potent chemotherapeutic agents to tumors while minimizing systemic toxicity.[6]
-
Tumor Ablation: The oscillating microbubbles generated during ADV can enhance the thermal effects of high-intensity focused ultrasound (HIFU), leading to more efficient tumor ablation.[7][9][10]
-
Blood-Brain Barrier (BBB) Opening: ADV can be used to transiently and safely disrupt the blood-brain barrier, enabling the delivery of therapeutic agents to the central nervous system.[11][12][13][14]
Experimental Protocols
Protocol 1: Formulation of this compound (DDFP) Nanoparticles
This protocol describes a common method for preparing DDFP-loaded nanoparticles using an oil-in-water (O/W) emulsion solvent evaporation technique.[15]
Materials:
-
This compound (DDFP)
-
Surfactant (e.g., Pluronic F68)[15]
-
Organic solvent (e.g., ethyl acetate)[15]
-
Milli-Q water[15]
-
Drug to be encapsulated (optional)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 50 mg) and the therapeutic drug (if applicable) in an organic solvent (e.g., 5 mL of ethyl acetate).[15]
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., 150 mg of Pluronic F68) in Milli-Q water (e.g., 10 mL).[15]
-
Emulsification: Add the organic phase to the aqueous phase. Add a defined volume of DDFP to this mixture. Emulsify the mixture using a high-energy method like probe sonication to create an oil-in-water emulsion.[15]
-
Solvent Evaporation: Evaporate the organic solvent under continuous stirring in an open flask for several hours.[15]
-
Nanoparticle Collection: Collect the resulting nanoparticles by centrifugation, wash them with Milli-Q water to remove excess surfactant and unencapsulated drug, and then resuspend them in a suitable buffer (e.g., PBS).
-
Characterization: Characterize the nanoparticles for size, zeta potential, and drug encapsulation efficiency.
Protocol 2: In Vitro Acoustic Droplet Vaporization
This protocol outlines the procedure for inducing and observing ADV in a laboratory setting.
Materials:
-
DDFP nanoparticle suspension
-
Acoustic setup: function generator, power amplifier, and focused ultrasound (FUS) transducer
-
Acoustic phantom (e.g., tissue-mimicking gel)
-
High-speed camera and microscope for visualization
-
Hydrophone for acoustic pressure measurement
Procedure:
-
Sample Preparation: Suspend the DDFP nanoparticles within the acoustic phantom.
-
Acoustic Setup: Position the FUS transducer to focus on the nanoparticle suspension within the phantom. Place the high-speed camera and microscope to visualize the focal region.
-
Acoustic Exposure: Apply focused ultrasound pulses with specific parameters (frequency, pressure, pulse length, and pulse repetition frequency). A range of parameters should be tested to determine the ADV threshold. For example, use a 3.5 MHz FUS transducer with varying pulse repetition frequencies (50-1000 Hz) and cycle numbers (35-350).[17]
-
Data Acquisition: Record the vaporization events using the high-speed camera.[18] Measure the acoustic pressure at the focus using a calibrated hydrophone.
-
Analysis: Analyze the high-speed imaging data to determine the droplet-to-bubble conversion efficiency and the size of the resulting microbubbles. Correlate these findings with the applied acoustic parameters.
Protocol 3: In Vivo Tumor Therapy in a Murine Model
This protocol provides a general framework for evaluating the therapeutic efficacy of DDFP-mediated ADV in a preclinical cancer model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Drug-loaded DDFP nanoparticle suspension
-
Focused ultrasound system
-
Imaging modality for tumor monitoring (e.g., ultrasound, calipers)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse and position it to allow for ultrasound access to the tumor.
-
Nanoparticle Administration: Intravenously inject the drug-loaded DDFP nanoparticle suspension. Allow sufficient time for the nanoparticles to accumulate in the tumor via the EPR effect.
-
Focused Ultrasound Application: Apply focused ultrasound to the tumor region with optimized acoustic parameters determined from in vitro experiments. For instance, a 1-MHz ultrasound can be used.[6]
-
Therapeutic Monitoring: Monitor the tumor size and animal health over a set period.
-
Histological Analysis: At the end of the study, excise the tumors for histological analysis to assess treatment efficacy and any potential tissue damage.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on DDFP-mediated ADV.
| Parameter | Value | Reference |
| DDFP Droplet Diameter | 3 - 20 µm | [18] |
| Post-Vaporization Bubble Diameter | Approx. 5-6 times the initial droplet diameter | [7] |
| Vaporization Pressure Threshold (2.25 MHz) | 1.05 MPa | [19] |
| Inertial Cavitation Threshold (2.25 MHz) | 1.7 MPa | [19] |
| In vivo Tumor Growth Inhibition (Doxorubicin-loaded nanoparticles) | Significant decrease in tumor volume | [6] |
Table 1: Physical Characteristics and Acoustic Thresholds of DDFP Droplets
| Ultrasound Parameter | Range | Reference |
| Frequency | 0.5 - 5 MHz | [1] |
| Peak Negative Pressure | 300 kPa - 8 MPa | [12][17][18] |
| Pulse Repetition Frequency (PRF) | 50 - 1000 Hz | [17] |
| Number of Cycles | 2 - 1000 cycles | [4][18] |
| Duty Cycle | 0.25% | [2] |
Table 2: Typical Acoustic Parameters for this compound ADV
Visualizations
Signaling and Mechanistic Pathways
Caption: Mechanism of DDFP-mediated ADV therapy.
Experimental Workflow
References
- 1. Process, dynamics and bioeffects of acoustic droplet vaporization induced by dual-frequency focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acoustic Droplet Vaporization in Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of acoustic droplet vaporization in ultrasound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards Aberration Correction of Transcranial Ultrasound Using Acoustic Droplet Vaporization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Acoustic droplet vaporization, cavitation, and therapeutic properties of copolymer-stabilized perfluorocarbon nanoemulsions | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 7. Acoustic Droplet Vaporization for the Enhancement of Ultrasound Thermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Tumor Ablation: Common Modalities and General Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. mdpi.com [mdpi.com]
- 12. Focused Ultrasound-Facilitated Brain Drug Delivery Using Optimized Nanodroplets: Vaporization Efficiency Dictates Large Molecular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scholarly Article or Book Chapter | Low-boiling-point perfluorocarbon nanodroplets for adaptable ultrasound-induced blood-brain barrier opening. | ID: m900p8566 | Carolina Digital Repository [cdr.lib.unc.edu]
- 14. Effect of Phase-Change Nanodroplets and Ultrasound on Blood–Brain Barrier Permeability In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. The Role of Acoustic Parameters in Droplet Vaporization of Perfluoropentane Nanodroplets for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. cav2018.jhu.edu [cav2018.jhu.edu]
Application Notes and Protocols for DDFPe Administration in Small Animal Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecafluoropentane emulsion (DDFPe) is a third-generation perfluorocarbon (PFC) nanoemulsion with significant potential in both therapeutic and diagnostic applications. Its primary characteristic is its high capacity for dissolving and transporting oxygen, making it a subject of interest for treating hypoxic conditions such as stroke and enhancing the efficacy of radiation therapy in cancerous tumors.[1] Initially investigated as an ultrasound contrast agent, its utility extends to various imaging modalities, including fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI).[2]
These application notes provide a comprehensive overview of the administration protocols for DDFPe in small animal imaging, summarizing key quantitative data and detailing experimental methodologies.
Mechanism of Action: Oxygen Delivery
DDFPe's mechanism of action is primarily physical, revolving around its ability to act as an efficient oxygen carrier. DDFPe nanoemulsions are composed of this compound, a perfluorocarbon with a low boiling point of 29°C. When injected intravenously, these nanoparticles can navigate through the vasculature, including areas inaccessible to red blood cells.[1] Upon reaching hypoxic tissues, the dissolved oxygen is released, alleviating local oxygen deprivation. This oxygenation effect is the basis for its therapeutic applications and can also be leveraged for imaging purposes, for instance, by monitoring the reversal of tumor hypoxia with TOLD (Tissue Oxygenation Level-Dependent) MRI.[2]
Key Applications in Small Animal Research
-
Neuroprotection: DDFPe has been extensively studied as a neuroprotective agent in animal models of ischemic stroke.[1]
-
Oncology: It serves as a radiosensitizer by increasing tumor oxygenation, thereby enhancing the effectiveness of radiation therapy.[3]
-
Imaging Contrast Agent: While its therapeutic properties are more widely documented, DDFPe can be utilized as a contrast agent for ultrasound and ¹⁹F MRI.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving DDFPe administration in small animals.
Table 1: Pharmacokinetic Parameters of DDFPe in Rabbits
| Parameter | Value | Animal Model | Reference |
| Half-life (t₁/₂) | 1.45 ± 0.17 minutes | New Zealand White Rabbit | [4] |
| Peak Blood Level | 1.97 to 3.34 µL/mL | New Zealand White Rabbit | [4] |
| Blood Clearance | 78.5 ± 24.9 mL/min/kg | New Zealand White Rabbit | [4] |
Table 2: Dosing Regimens for Therapeutic Efficacy in Rodents
| Animal Model | DDFPe Dose | Administration Route | Frequency | Therapeutic Outcome | Reference |
| Sprague Dawley & Spontaneously Hypertensive Rats (Stroke Model) | 0.6 mL/kg (2% w/v emulsion) | Intravenous | Single or four doses at 1.5-hour intervals | Significant decrease in percent stroke volume | [1][5] |
| New Zealand White Rabbits (Stroke Model) | 0.1, 0.3, or 0.6 mL/kg (2% w/v emulsion) | Intravenous | Every 90 minutes | Significant reduction in infarct volume | [4] |
Experimental Protocols
DDFPe Nanoemulsion Preparation (General Protocol)
While specific formulations may be proprietary, a general approach to preparing a DDFPe nanoemulsion for intravenous administration involves high-energy emulsification methods.
Materials:
-
This compound (DDFP)
-
Surfactant (e.g., a phospholipid-based surfactant)
-
Co-surfactant (optional)
-
High-purity water for injection
-
High-pressure homogenizer or microfluidizer
Protocol:
-
Prepare the oil phase by dissolving the surfactant (and co-surfactant, if used) in DDFP.
-
Prepare the aqueous phase using high-purity water.
-
Create a coarse pre-emulsion by adding the oil phase to the aqueous phase under high-speed stirring.
-
Homogenize the pre-emulsion using a high-pressure homogenizer or microfluidizer. This step is critical for achieving a nano-scale droplet size and a narrow size distribution.
-
The resulting nanoemulsion should be sterile-filtered before use. A typical concentration used in preclinical studies is a 2% w/v emulsion.[4]
Intravenous Administration Protocol for Therapeutic Studies (Rat Stroke Model)
This protocol is adapted from studies demonstrating the neuroprotective effects of DDFPe.[1][5]
Animal Model:
-
Male Sprague Dawley or Spontaneously Hypertensive Rats
Procedure:
-
Induce anesthesia (e.g., isoflurane).
-
Establish intravenous access, typically via the tail vein or jugular vein.
-
Administer a single intravenous dose of 0.6 mL/kg of a 2% w/v DDFPe nanoemulsion one hour post-stroke induction.
-
For studies involving multiple doses, repeat the administration at 90-minute or 1.5-hour intervals.[1][5]
-
Monitor the animal's vital signs throughout the procedure.
Contrast-Enhanced Ultrasound Imaging (General Protocol)
This protocol provides a general framework for using DDFPe as an ultrasound contrast agent. Specific machine settings should be optimized for the particular ultrasound system and animal model.
Animal Preparation:
-
Anesthetize the animal and remove fur from the imaging area using clippers and depilatory cream to ensure good transducer contact.
-
Place the animal on a heated stage to maintain body temperature.
-
Apply warmed ultrasound gel to the imaging area.
Imaging Procedure:
-
Perform baseline B-mode and Doppler ultrasound scans of the region of interest.
-
Administer DDFPe intravenously at a dose appropriate for imaging (a lower dose than for therapeutic applications may be sufficient, e.g., 0.1-0.3 mL/kg).
-
Immediately begin acquiring contrast-specific imaging sequences (e.g., pulse inversion or power modulation) to detect the microbubble signal.
-
Record images and video loops to assess tissue perfusion and vascularity.
¹⁹F Magnetic Resonance Imaging (General Protocol)
This protocol outlines the general steps for in vivo ¹⁹F MRI using DDFPe. Specific pulse sequences and parameters will depend on the MRI system and the research question.
Animal Preparation:
-
Anesthetize the animal and position it within a ¹⁹F-compatible RF coil.
-
Monitor the animal's respiration and maintain its body temperature using a heated air system.
Imaging Procedure:
-
Acquire anatomical ¹H reference images.
-
Switch the MRI system to the ¹⁹F channel.
-
Administer DDFPe intravenously.
-
Acquire ¹⁹F MR images using a suitable pulse sequence (e.g., a fast spin-echo or gradient-echo sequence). Due to the generally low concentration of ¹⁹F in vivo, sequences optimized for low signal-to-noise ratio are recommended.
-
The acquired ¹⁹F signal can be overlaid onto the ¹H anatomical images to visualize the biodistribution of DDFPe.
Visualizations
DDFPe Administration and Oxygen Delivery Workflow
References
Application Notes and Protocols for In Vitro Models for Testing Dodecafluoropentane Oxygen Offloading
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for utilizing various in vitro models to assess the oxygen offloading capabilities of dodecafluoropentane (DDFP) emulsions. The protocols are designed to offer a comprehensive framework for evaluating the efficacy of DDFP as an oxygen therapeutic agent in a controlled laboratory setting.
Acellular In Vitro Model for Quantifying Oxygen Offloading
This model simulates the basic physiological process of oxygen uptake and delivery to a hypoxic environment, providing a foundational understanding of the oxygen-carrying and release properties of DDFP emulsion (DDFPe).
Application Notes
This acellular model is ideal for the initial characterization of DDFPe's oxygen offloading kinetics. It allows for the precise control of environmental variables such as the partial pressure of surrounding gases, enabling a quantitative comparison of DDFPe's performance under various simulated physiological and pathological conditions. The setup is particularly useful for assessing the impact of different sparging gases on oxygen release and for comparing the efficacy of pre-oxygenated versus simultaneously oxygenated DDFPe.[1][2][3][4]
Experimental Protocol
Objective: To quantify the oxygen offloading from DDFPe in a controlled hypoxic environment.
Materials:
-
This compound emulsion (DDFPe, 2% w/v)
-
Saline solution (0.9%)
-
Nitrogen, Helium, and Carbon Dioxide gas tanks
-
Dissolved oxygen meter and probe
-
Fluid reservoir (simulating lungs)
-
Gas exchange vessel (simulating hypoxic tissue)
-
Peristaltic pump
-
Silastic tubing
-
Stir plate and stir bar
Procedure:
-
System Setup: Assemble the in vitro system as depicted in the workflow diagram below. The fluid reservoir (approx. 80 mL) is connected via silastic tubing to the gas exchange vessel (approx. 900 mL), which is placed on a stir plate.[5]
-
Inducing Hypoxia: De-gas the saline in the gas exchange vessel by sparging with an inert gas (e.g., Nitrogen, Helium, or Carbon Dioxide) to create a hypoxic environment.[3]
-
DDFPe Preparation: The DDFPe can be either pre-oxygenated or simultaneously oxygenated.
-
Simultaneous Oxygenation: The fluid reservoir containing saline and DDFPe is exposed to ambient air or a specific oxygen concentration.
-
Pre-oxygenation: DDFPe is oxygenated prior to introduction into the system.[3]
-
-
Oxygen Offloading Measurement:
-
Circulate the DDFPe solution from the fluid reservoir through the tubing into the hypoxic gas exchange vessel using a peristaltic pump.
-
Continuously measure the dissolved oxygen concentration in the gas exchange vessel using a dissolved oxygen probe.
-
Record the change in oxygen concentration over time to determine the oxygen offloading rate and capacity of the DDFPe.[3]
-
Quantitative Data Summary
Table 1: Net Oxygen Increase in Gas Exchange Vessel with Different Sparging Gases [3][6]
| Sparging Gas | Headspace Gas | DDFPe Treatment | Net Oxygen Increase (mg/L) |
| Nitrogen | Nitrogen | Yes | ~2.5 |
| Helium | Nitrogen | Yes | ~4.0 |
| Helium | Helium | Yes | ~1.5 |
| Carbon Dioxide | Carbon Dioxide | Yes | ~1.0 |
Table 2: Comparison of Pre-oxygenated vs. Simultaneously Oxygenated DDFPe [3]
| Oxygenation Method | Net Oxygen Offloading (mg/L) |
| Pre-oxygenated DDFPe | 3.86 |
| Simultaneously Oxygenated DDFPe | 4.27 |
Table 3: Oxygen Absorption of DDFPe vs. Other Perfluorocarbon Emulsions (2% w/v) [7][8][9][10]
| Perfluorocarbon Emulsion | Temperature | Oxygen Absorption (relative to blank) |
| DDFPe | 21°C | ~3 times more |
| DDFPe | 37°C | ~7 times more |
| PFDe (Perfluorodecalin) | 21°C / 37°C | No significant increase |
| PFOBe (Perfluorooctylbromide) | 21°C / 37°C | No significant increase |
Experimental Workflow Diagram
2D Cell Culture Model for Assessing Cellular Response to DDFP-Mediated Oxygenation
This model evaluates the direct effect of DDFP-delivered oxygen on hypoxic cells, focusing on the downstream signaling pathways, such as the HIF-1α pathway, and changes in gene expression.
Application Notes
Utilizing 2D cell cultures allows for a controlled investigation of the cellular mechanisms affected by reoxygenation with DDFPe. This model is suitable for studying the molecular response of cancer cells or other relevant cell types to the alleviation of hypoxia. Key endpoints include the assessment of HIF-1α protein levels, the expression of HIF-1α target genes (e.g., VEGF), and overall cell viability and proliferation. It is crucial to first determine the non-toxic concentration of the DDFPe formulation on the chosen cell line.
Experimental Protocol
Objective: To assess the effect of DDFPe-mediated oxygen delivery on HIF-1α stabilization and target gene expression in hypoxic 2D cell cultures.
Materials:
-
Relevant cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
DDFP emulsion (DDFPe)
-
Cell culture medium and supplements
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)
-
Reagents for Western blotting (primary anti-HIF-1α antibody, secondary antibody)
-
Reagents for qPCR (RNA extraction kit, cDNA synthesis kit, primers for VEGF, GAPDH)
-
Reagents for cytotoxicity assay (e.g., MTT, Neutral Red)
-
96-well and 6-well plates
Procedure:
-
Cytotoxicity Assessment (Preliminary Experiment):
-
Induction of Hypoxia:
-
DDFPe Treatment:
-
Prepare oxygenated DDFPe by bubbling with oxygen or sterile air.
-
Add the oxygenated DDFPe at the predetermined non-toxic concentration to the hypoxic cells.
-
Incubate for various time points (e.g., 1, 4, 8 hours) under continued hypoxic conditions.
-
-
Protein and RNA Extraction:
-
At each time point, harvest the cells and extract protein and RNA for subsequent analysis.
-
-
Western Blot for HIF-1α:
-
qPCR for Target Gene Expression:
Experimental Workflow Diagram
3D Tumor Spheroid Model for Evaluating Oxygen Penetration and Therapeutic Efficacy
This model provides a more physiologically relevant system to study the effects of DDFP-mediated oxygen delivery, as it mimics the three-dimensional architecture and oxygen gradients of avascular tumors.
Application Notes
3D tumor spheroids are excellent models for assessing the ability of DDFPe to penetrate tissue and deliver oxygen to hypoxic cores.[24][25] This model is also well-suited for evaluating the combined effect of DDFPe-mediated reoxygenation and other cancer therapies, such as radiotherapy and chemotherapy, which are often limited by tumor hypoxia. Endpoints for these studies can include spheroid growth, cell viability, apoptosis, and the expression of hypoxia-related markers.[1][2][26][27][28]
Experimental Protocol
Objective: To evaluate the penetration of DDFPe into 3D tumor spheroids and its efficacy in alleviating hypoxia and enhancing therapeutic response.
Materials:
-
Cancer cell line capable of forming spheroids (e.g., U87, HT-29)
-
Ultra-low attachment microplates
-
DDFP emulsion (DDFPe)
-
Reagents for viability/apoptosis staining (e.g., Calcein-AM, Propidium Iodide, Annexin V)
-
Confocal microscope
-
Optional: Chemotherapeutic agent or radiation source
Procedure:
-
Spheroid Formation:
-
DDFPe Treatment and Co-treatment:
-
Transfer spheroids to a new plate with fresh medium.
-
Treat the spheroids with oxygenated DDFPe at a non-toxic concentration.
-
For combination therapy studies, co-administer a chemotherapeutic agent or expose the spheroids to radiation.
-
-
Assessment of Spheroid Growth and Viability:
-
Apoptosis Assay:
-
Analysis of Hypoxia:
-
Incorporate a hypoxia probe (e.g., pimonidazole) during the experiment and detect its binding in sectioned spheroids using immunohistochemistry to visualize hypoxic regions.
-
Experimental Workflow Diagram
HIF-1α Signaling Pathway in Response to DDFP-Mediated Reoxygenation
Signaling Pathway Diagram
Under hypoxic conditions, the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) is stabilized. It then translocates to the nucleus and dimerizes with HIF-1β. This complex binds to Hypoxia Response Elements (HREs) on target genes, promoting their transcription. These genes are involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival. DDFP-mediated oxygen delivery is hypothesized to reintroduce oxygen into the hypoxic cells, leading to the hydroxylation of HIF-1α by prolyl hydroxylases (PHDs). This hydroxylation marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome, thereby downregulating the hypoxic response.[18][20][30][33][34]
References
- 1. Protocol to develop A 3D tumor model for drug testing applications [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of 3D Tumor Spheroids for Drug Evaluation Studies [jove.com]
- 3. tandfonline.com [tandfonline.com]
- 4. In vitro model to compare the oxygen offloading behaviour of this compound emulsion (DDFPe) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. tvst.arvojournals.org [tvst.arvojournals.org]
- 13. iris.cnr.it [iris.cnr.it]
- 14. Evaluation of Cytotoxicity of Perfluorocarbons for Intraocular Use by Cytotoxicity Test In Vitro in Cell Lines and Human Donor Retina Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alchimiasrl.com [alchimiasrl.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 18. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 21. sketchviz.com [sketchviz.com]
- 22. researchgate.net [researchgate.net]
- 23. anygenes.com [anygenes.com]
- 24. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
- 29. Real-time viability and apoptosis kinetic detection method of 3D multicellular tumor spheroids using the Celigo Image Cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. resources.revvity.com [resources.revvity.com]
- 31. researchgate.net [researchgate.net]
- 32. thno.org [thno.org]
- 33. researchgate.net [researchgate.net]
- 34. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DDFPe in Murine Models of Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecafluoropentane emulsion (DDFPe) is a novel oxygen therapeutic agent that has demonstrated significant potential in improving oxygenation in preclinical models of acute lung injury (ALI).[1][2] ALI and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by acute hypoxemic respiratory failure, often due to ventilation/perfusion mismatch and intrapulmonary shunt.[3] DDFPe, a perfluorocarbon emulsion, offers a promising approach to enhance arterial oxygenation without the risks associated with traditional management strategies.[3][4]
These application notes provide a detailed overview of the use of DDFPe in a clinically relevant "two-hit" murine model of ALI, summarizing key quantitative data and providing comprehensive experimental protocols.
Mechanism of Action
DDFPe's efficacy as an oxygen therapeutic stems from its unique physicochemical properties. This compound (DDFP) has a boiling point of 29°C, which is close to physiological temperature.[1][4] This property allows DDFPe nanodroplets to facilitate a high capacity for oxygen dissolution and efficient delivery to hypoxic tissues.[1][4] At biological temperature, DDFP is a gas, and gases can deliver significantly more oxygen than liquids.[1][4] The small size of the DDFPe molecules on a molar volume basis also contributes to greater oxygen dissolution.[1][4]
Quantitative Data Summary
The following tables summarize the key findings from a "two-hit" murine model of acute lung injury, comparing the effects of DDFPe administration to a saline control group.
Table 1: Oxygen Saturation
| Time Point | Treatment Group | Mean O2 Saturation (%) | Change from Pre-injection (%) |
| Immediately Post-Injection (2h) | Saline (Control) | 83% | -7.5% |
| Immediately Post-Injection (2h) | DDFPe (0.6 mL/kg) | 91% | +2.5% |
Note: The net difference in mean O2 saturation between the two groups immediately after the 2-hour injection was 10% (95% CI: 2.7, 17.3, p=0.01).[3]
Table 2: Bronchoalveolar Lavage (BAL) Fluid Analysis
| Parameter | Spontaneous Breathing Control | Saline (ALI model) | DDFPe (ALI model) |
| Total Cell Count (cells/mL) | 0.74 ± 0.014 x 10^6 | 5.29 ± 1.50 x 10^6 | 3.08 ± 0.88 x 10^6 |
| Total Protein (ng/mL) | 129.6 ± 9.75 | 1109.27 ± 223.80 | 996.89 ± 246.8 |
Data from a study by Mosier et al. indicates a statistically significant reduction in BAL cell count in the DDFPe-treated group compared to the saline group in the ALI model, while no significant difference was observed in BAL protein levels.[2][5]
Experimental Protocols
This section details the methodology for a "two-hit" murine model of acute lung injury used to evaluate the efficacy of DDFPe.
Murine Model of Acute Lung Injury (Two-Hit Model)
This model induces lung injury through two sequential insults: an initial inflammatory stimulus followed by ventilator-induced lung injury (VILI).
Materials:
-
C57BL/J6 male mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
DDFPe (NanO2)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Mechanical ventilator
-
Surgical instruments for intubation
-
Pulse oximeter for mice
Protocol:
-
First Hit (LPS Instillation):
-
Anesthetize the mice.
-
Administer intratracheal LPS to induce an initial inflammatory lung injury.[3]
-
-
Incubation Period:
-
Allow the mice to recover for 20 hours.[3]
-
-
Second Hit (Mechanical Ventilation):
-
After 20 hours, re-anesthetize the mice.
-
Intubate the mice and initiate mechanical ventilation with high tidal volumes to induce VILI.[3]
-
-
Treatment Administration:
-
At the initiation of mechanical ventilation (time 0), administer a bolus intravenous injection of either:
-
Administer a second bolus injection of the respective treatment at 2 hours post-initiation of mechanical ventilation.[1]
-
-
Monitoring and Data Collection:
-
Measure oxygen saturation every 15 minutes throughout the 4-hour ventilation period using a pulse oximeter.[3]
-
-
Endpoint and Sample Collection:
Potential Signaling Pathways
While the primary mechanism of DDFPe is enhanced oxygen transport, some evidence suggests it may also have an impact on inflammatory pathways. One hypothesis is that DDFPe may reduce oxidative stress, leading to a decrease in cellular infiltration into the lungs.[5] However, the precise signaling cascades involved have not been fully elucidated. Further research is warranted to explore the potential immunomodulatory effects of DDFPe in acute lung injury.
Conclusion
DDFPe has demonstrated a significant ability to improve oxygenation in a clinically relevant murine model of acute lung injury. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating novel therapeutics for ALI and ARDS. The unique mechanism of action of DDFPe as an oxygen carrier presents a promising avenue for addressing the critical hypoxemia associated with these conditions.
References
- 1. The impact of intravenous this compound on a murine model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound emulsion as an oxygen therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Intravenous Administration of Dodecafluoropentane Emulsions in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intravenous (IV) administration of dodecafluoropentane (DDFP) emulsions in rat models, particularly in the context of preclinical research for conditions such as ischemic stroke.
Introduction to this compound Emulsions
This compound (DDFP) is a perfluorocarbon (PFC) with a unique property: a boiling point of 29°C. When formulated as an emulsion (DDFPe) for intravenous use, the DDFP nanodroplets, typically 250-300 nm in size, are capable of carrying significant amounts of dissolved gases, most notably oxygen.[1] This characteristic makes DDFPe a potent oxygen therapeutic. Its mechanism of action is primarily biophysical; the nanodroplets pick up oxygen in the lungs and transport it through the bloodstream, delivering it to tissues, especially those with compromised blood flow (hypoxia) where red blood cells may not be able to penetrate.[2][3] DDFP is biologically inert, and following IV administration, it is cleared from the body via exhalation.[2]
The primary application of DDFPe in rat models has been as a neuroprotective agent in ischemic stroke, where it has been shown to reduce infarct volume and improve neurological outcomes.[4][5]
Data Presentation: Efficacy of DDFPe in a Rat Stroke Model
The following tables summarize the quantitative data from a key study investigating the effect of a 2% w/v DDFPe on stroke outcomes in a rat permanent middle cerebral artery occlusion (MCAO) model.
Table 1: Effect of DDFPe on Percent Stroke Volume (%SV) in Rats
| Treatment Group | Dose (ml/kg) | Number of Doses | Mean %SV (±SD) | P-value vs. Control |
| Control (Saline) | 0.6 | 1 or 4 | 9.24 (±6.06) | - |
| 1x DDFPe | 0.6 | 1 | 2.59 (±1.81) | ≤0.001 |
| 4x DDFPe | 0.6 | 4 | 0.98 (±0.88) | ≤0.001 |
Data extracted from Brown et al., 2014.[4][5]
Table 2: Effect of DDFPe on Neurological Assessment Score (NAS) in Different Rat Strains
| Rat Strain | Treatment Group | Mean NAS (±SD) | P-value vs. Control |
| Sprague Dawley (SD) | Control | 9.36 (±3.56) | - |
| 1x DDFPe | 8.43 (±3.69) | Not Significant | |
| 4x DDFPe | 5.00 (±2.45) | 0.01 | |
| Spontaneously Hypertensive (SHR) | Control | 12.14 (±3.08) | - |
| 1x DDFPe | 9.33 (±3.51) | Not Significant | |
| 4x DDFPe | 7.75 (±4.43) | 0.05 |
A lower NAS indicates better neurological function. Data extracted from Brown et al., 2014.[4][5]
Experimental Protocols
Preparation of a General 2% w/v this compound Emulsion
Disclaimer: The specific formulation of DDFPe used in many published studies is proprietary. The following is a general protocol for the preparation of a 2% w/v perfluorocarbon nanoemulsion for research purposes, based on common emulsion preparation techniques. The stability and in vivo suitability of the resulting emulsion must be thoroughly characterized before use.
Materials:
-
This compound (DDFP)
-
Surfactant (e.g., a non-ionic surfactant like Polysorbate 80 or a phospholipid-based surfactant)
-
Co-surfactant (optional, e.g., a short-chain alcohol)
-
Glycerol (B35011) or other tonicity-adjusting agent
-
Sterile, pyrogen-free water for injection
-
High-pressure homogenizer or a sonicator
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Aqueous Phase Preparation: In a sterile beaker, dissolve the surfactant, co-surfactant (if used), and glycerol in the required volume of water for injection.
-
Oil Phase: In a separate sterile container, measure the required volume of DDFP to achieve a 2% weight/volume concentration in the final emulsion.
-
Pre-emulsification: Slowly add the DDFP to the aqueous phase while continuously mixing with a high-shear mixer. This will create a coarse pre-emulsion.
-
Homogenization:
-
High-Pressure Homogenization (Preferred): Pass the pre-emulsion through a high-pressure homogenizer for a sufficient number of cycles to achieve a uniform nanoemulsion with the desired droplet size (typically 250-300 nm). The pressure and number of passes will need to be optimized for the specific formulation.
-
Sonication: Alternatively, sonicate the pre-emulsion using a probe sonicator until the desired droplet size is achieved. The power and duration of sonication will require optimization.
-
-
Sterile Filtration: Filter the final nanoemulsion through a 0.22 µm sterile filter into a sterile, sealed vial.
-
Quality Control: Characterize the emulsion for particle size, polydispersity index, zeta potential, and sterility before in vivo use.
Intravenous Administration via Tail Vein in Rats
This protocol outlines the standard procedure for administering DDFPe to a rat via the lateral tail vein.
Materials:
-
Rat restrainer
-
Heat lamp or warming pad
-
70% isopropyl alcohol wipes
-
Sterile 1 ml syringes
-
Sterile 25-27 gauge needles
-
DDFPe solution
-
Gauze pads
Procedure:
-
Animal Preparation: Weigh the rat and calculate the exact volume of DDFPe to be administered (e.g., 0.6 ml/kg).[4]
-
Warming: To induce vasodilation and improve visualization of the tail veins, warm the rat for 5-10 minutes using a heat lamp or by placing the cage on a warming pad. Ensure the animal is not overheated.[6]
-
Restraint: Place the rat in an appropriately sized restrainer, allowing the tail to be accessible.
-
Vein Identification: The two lateral tail veins are the preferred sites for injection. Gently rotate the tail to visualize one of the veins.
-
Site Preparation: Clean the injection site on the tail with a 70% isopropyl alcohol wipe.
-
Injection:
-
Fill a sterile 1 ml syringe with the calculated dose of DDFPe and attach a sterile 25-27 gauge needle. Ensure there are no air bubbles in the syringe.
-
Hold the tail gently but firmly. Insert the needle, bevel up, into the vein at a shallow angle, parallel to the vein.[7]
-
A successful cannulation may be indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the DDFPe. There should be no resistance. If resistance is felt or a bleb forms under the skin, the needle is not in the vein. In this case, withdraw the needle and re-attempt the injection at a more proximal site on the same or opposite vein.[7]
-
-
Post-injection Care: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Monitoring: Return the rat to its cage and monitor for any adverse reactions.
Visualizations: Workflows and Mechanisms
Experimental Workflow: MCAO Stroke Model and DDFPe Administration
Caption: Workflow for MCAO surgery and subsequent DDFPe administration in a rat model.
Mechanism of Action: DDFPe-Mediated Oxygen Delivery
References
- 1. Progress in this compound Emulsion as a Neuroprotective Agent in a Rabbit Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Perfluorocarbon Emulsion Contrast Agents: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound emulsion elicits cardiac protection against myocardial infarction through an ATP-Sensitive K+ channel dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Emulsion Elicits Cardiac Protection Against Myocardial Infarction Through an ATP-Sensitive K+ Channel Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Perfluorocarbon Emulsion Contrast Agents: A Mini Review [frontiersin.org]
Troubleshooting & Optimization
Dodecafluoropentane Emulsion Stability: Technical Support Center
Welcome to the technical support center for dodecafluoropentane (DDFP) emulsions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving and troubleshooting the stability of DDFP emulsion formulations.
Frequently Asked Questions (FAQs)
Q1: What is a this compound (DDFP) emulsion?
A this compound (DDFP) emulsion is a colloidal dispersion consisting of nanoscale droplets of DDFP (a perfluorocarbon, PFC) suspended in an aqueous continuous phase.[1][2] Due to the hydrophobic nature of perfluorocarbons, they are formulated as emulsions to be administered intravenously for medical applications.[3][4] These emulsions are being developed as oxygen therapeutics, acting as "blood substitutes" to enhance oxygen delivery to tissues.[3][5] A typical formulation consists of 2% w/v DDFP, a surfactant like PEG-Telomer-B, and stabilizers such as sucrose (B13894) and sodium phosphate, buffered to a physiological pH.[3][4]
Q2: Why is the physical stability of a DDFP emulsion critical?
The physical stability of a DDFP emulsion is paramount for its safety and efficacy as a therapeutic agent. All emulsions are considered meta-stable, but a well-formulated emulsion will resist changes in its physical characteristics over time.[3] Key reasons for prioritizing stability include:
-
Maintaining Particle Size: The small particle size of DDFP nanodroplets (~200-300 nm) is crucial for their ability to pass through microvasculature that may be inaccessible to red blood cells.[1][2] An increase in droplet size due to instability can compromise this ability.
-
Ensuring Therapeutic Efficacy: The oxygen-carrying capacity and delivery mechanism are dependent on the properties of the emulsion droplets.[2][6] Changes in the emulsion structure can alter its therapeutic performance.
-
Preventing Adverse Events: Unstable emulsions can lead to the formation of larger droplets, which could pose a risk of embolism if administered intravenously. The surfactants used to stabilize the emulsion also play a role in biocompatibility and preventing phagocytosis by macrophages.[7]
-
Shelf-Life: For a product to be clinically viable, it must remain stable under specified storage conditions for an extended period. DDFP emulsions can have a shelf-life of at least two years when stored at refrigerated temperatures (~5 °C).[3]
Q3: What are the common signs of DDFP emulsion instability?
Emulsion instability manifests through several observable phenomena.[8][9] Researchers should monitor their formulations for the following signs:
-
Creaming or Sedimentation: This is the migration of the dispersed DDFP droplets to the top (creaming, as PFCs are denser than water, this is less common) or bottom (sedimentation) of the container due to density differences. It is often a precursor to more irreversible breakdown.[10][11]
-
Flocculation: Droplets aggregate into clumps or "flocs" without merging. This is often a reversible process caused by weak attractive forces between droplets.[10][12]
-
Coalescence: This is an irreversible process where droplets merge to form progressively larger droplets, leading to a decrease in the total number of droplets and an increase in the average droplet size.[9][11]
-
Ostwald Ripening: In polydisperse emulsions, smaller droplets dissolve and their molecules diffuse through the continuous phase to deposit onto larger droplets. This leads to an increase in the mean droplet size over time.[9][10]
-
Phase Inversion/Breaking: This is the most extreme form of instability, where the emulsion completely separates back into its distinct oil (DDFP) and water phases. This is an irreversible process.[9][10]
Q4: What are the key factors influencing DDFP emulsion stability?
The stability of a DDFP emulsion is a multifactorial issue governed by formulation, processing, and storage variables.[13] Key factors include:
-
Surfactant (Emulsifier) Properties: The choice and concentration of the surfactant are critical. Fluorinated surfactants are often preferred as their fluorous tails have a high affinity for the DDFP core, providing better stabilization against coalescence compared to conventional hydrocarbon-based surfactants.[14]
-
Droplet Size and Distribution: Smaller, more uniform droplet sizes generally lead to more stable emulsions.[3] High-energy emulsification methods are used to achieve this.
-
Viscosity of the Continuous Phase: Increasing the viscosity of the aqueous phase can slow down droplet movement, thereby inhibiting creaming, sedimentation, and flocculation.[13]
-
Temperature: Temperature affects viscosity and the kinetic energy of the droplets. While DDFP emulsions can be stable at room temperature, refrigerated storage is often recommended for long-term stability.[2][3] High temperatures can accelerate degradation processes.
-
pH and Ionic Strength: Changes in pH or the presence of electrolytes can disrupt the stabilizing layer around the droplets, particularly if using ionic surfactants or protein-based stabilizers, leading to flocculation and coalescence.[12]
Troubleshooting Guide
Problem: My emulsion shows creaming or sedimentation after storage.
| Potential Cause | Recommended Solution |
| Insufficient Viscosity | The viscosity of the continuous phase may be too low to impede the gravitational movement of the DDFP droplets. |
| Large Droplet Size | Larger droplets have a greater tendency to migrate due to gravitational forces (Stokes' Law). |
| Ineffective Stabilization | The surfactant layer may not be providing a sufficient steric or electrostatic barrier. |
Problem: I'm observing a significant increase in average droplet size over time.
| Potential Cause | Recommended Solution |
| Coalescence | The surfactant film is not robust enough to prevent droplets from merging upon collision. This is an irreversible process. |
| Ostwald Ripening | The DDFP has some, albeit low, solubility in the aqueous phase, allowing diffusion from smaller to larger droplets. This is more prominent in emulsions with a wide particle size distribution. |
Problem: My emulsion appears cloudy with visible clumps (flocculation).
| Potential Cause | Recommended Solution |
| Inappropriate Surfactant Concentration | Too little surfactant results in incomplete coverage of the droplets, while excessive surfactant can sometimes induce depletion flocculation.[8] |
| Changes in pH or Ionic Strength | Alterations in the continuous phase can reduce the repulsive forces between droplets, allowing them to aggregate.[12] |
Problem: The emulsion is unstable after sterilization.
| Potential Cause | Recommended Solution |
| Thermal Stress (Autoclaving) | High temperatures during autoclaving can dramatically increase droplet kinetic energy, leading to coalescence. It can also degrade certain surfactants. |
| Mechanical Stress (Filtration) | Forcing the emulsion through a small-pore filter can induce droplet coalescence if the shear forces are too high or if the filter material interacts with the emulsion components. |
Data Presentation
Table 1: Comparison of Surfactant Types for Perfluorocarbon Emulsions
| Surfactant Type | Examples | Advantages | Disadvantages |
| Phospholipids | Egg Yolk Phospholipid (EYP) | Biocompatible; widely used in other clinical emulsions. | Can induce allergic responses; may not provide optimal stability for highly fluorous phases.[7] |
| Non-ionic Block Copolymers | Pluronic F-68 | Provides good steric stabilization. | Can activate the complement system and cause phagocytosis by macrophages.[7] |
| Fluorinated (Fluorous) Surfactants | PEG-Telomer-B, Perfluoroalkylated PEG, FTACs, Zonyl® | High affinity for the PFC core, providing excellent stability.[14][15] Can be designed to be more biocompatible and resist phagocytosis.[7] | May require custom synthesis; can be more expensive.[14][15] |
| Biopolymers | Sodium Caseinate, Polysaccharide-protein conjugates | Natural and biocompatible; can also act as viscosity modifiers.[9][16] | Stability can be highly sensitive to pH and ionic strength.[12] |
Experimental Protocols
Protocol 1: Preparation of DDFP Emulsion via High-Pressure Homogenization
This protocol is adapted from methods described for preparing DDFP emulsions for therapeutic use.[6]
-
Aqueous Phase Preparation:
-
Premixing:
-
Add the DDFP oil phase (e.g., 2% w/v) to the aqueous phase.
-
Create a coarse pre-emulsion by mixing with a high-shear mixer (e.g., rotor-stator homogenizer) for 5-10 minutes.
-
-
High-Pressure Homogenization:
-
Process the coarse emulsion through a high-pressure homogenizer (e.g., Avestin Emulsiflex-C50).[6]
-
Homogenize for 5-10 discrete passes at a pressure of 15,000-20,000 PSI. The system should be cooled to prevent excessive heating of the emulsion.
-
-
Sterilization & Storage:
Protocol 2: Evaluation of Emulsion Stability using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
At specified time points (e.g., T=0, 1 week, 1 month, 3 months), carefully extract a small, representative aliquot of the stored emulsion.
-
Dilute the sample with filtered, deionized water to a concentration suitable for DLS analysis, ensuring the sample is still representative of the original emulsion. Avoid vigorous shaking which could alter the droplet size.
-
-
DLS Measurement:
-
Equilibrate the sample to a controlled temperature (e.g., 25 °C) within the DLS instrument.
-
Measure the particle size distribution and the Polydispersity Index (PDI). Perform at least three replicate measurements for each sample.
-
-
Data Analysis:
-
Record the Z-average diameter and the PDI at each time point.
-
An increase in the Z-average diameter or PDI over time is indicative of instability phenomena such as coalescence or Ostwald ripening.
-
Plot the Z-average diameter vs. time to visualize the stability profile of the emulsion. A stable emulsion will show minimal change in particle size over the study period.
-
Visualizations
Caption: Key factors influencing the stability of DDFP emulsions.
Caption: Troubleshooting workflow for common DDFP emulsion instabilities.
Caption: Workflow for DDFP emulsion preparation and stability assessment.
References
- 1. Progress in this compound Emulsion as a Neuroprotective Agent in a Rabbit Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Emulsion Elicits Cardiac Protection Against Myocardial Infarction Through an ATP-Sensitive K+ Channel Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound emulsion as an oxygen therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Fluoroalkylated polyethylene glycol as potential surfactant for perfluorocarbon emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microtrac.com [microtrac.com]
- 9. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 10. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 11. makingcosmetics.com [makingcosmetics.com]
- 12. digitalknowledge.cput.ac.za [digitalknowledge.cput.ac.za]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. arxiv.org [arxiv.org]
Technical Support Center: Dodecafluoropentane (DDFP) Nanodroplet Storage and Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of dodecafluoropentane (DDFP) nanodroplets during storage.
Troubleshooting Guide: Nanodroplet Aggregation
This guide addresses common issues encountered during the storage of DDFP nanodroplets, offering potential causes and solutions in a question-and-answer format.
Q1: I've observed a significant increase in the size of my DDFP nanodroplets after storing them for a few weeks. What could be the cause?
A1: An increase in nanodroplet size, often indicative of aggregation or coalescence, is a common issue during storage. Several factors could be at play:
-
Improper Storage Temperature: DDFP nanodroplets are sensitive to temperature fluctuations. Storing them at uncontrolled room temperatures with hot/cold cycles can lead to droplet growth.[1]
-
Inadequate Surfactant/Stabilizer Concentration: The surfactant or polymer coating that stabilizes the nanodroplets may be present at a suboptimal concentration, leading to insufficient surface coverage and subsequent aggregation.
-
Ostwald Ripening: This phenomenon involves the growth of larger droplets at the expense of smaller ones. It is more prevalent with perfluorocarbons that have some solubility in the continuous phase. Using perfluorinated polymers like perfluoropolyethers (PFPE) can help mitigate this.[2][3]
-
Microbial Contamination: Although less common in well-controlled lab environments, microbial growth can alter the formulation and lead to aggregation.
Solutions:
-
Optimize Storage Temperature: Store nanodroplet suspensions at a consistent, cool temperature, such as 4°C, to minimize aggregation.[4] Avoid repeated freeze-thaw cycles.
-
Review Surfactant Concentration: Ensure the surfactant concentration is optimal for the DDFP concentration used. This may require titration experiments to find the ideal ratio.
-
Filter Sterilize: If not already done, filter the final nanodroplet suspension through a 0.22 µm syringe filter to remove any initial aggregates and ensure sterility.[5]
Q2: My Dynamic Light Scattering (DLS) results show a high Polydispersity Index (PDI > 0.3) for my stored DDFP nanodroplets. What does this indicate and how can I improve it?
A2: A high PDI suggests a broad distribution of particle sizes, which can be a precursor to instability and aggregation.
-
Initial Formulation Issues: The initial formulation process may not have been optimal, leading to a polydisperse sample from the start.
-
Partial Aggregation: The high PDI could be the result of a sub-population of nanodroplets beginning to aggregate.
Solutions:
-
Optimize Formulation Parameters: Revisit your formulation protocol. Key parameters to optimize include sonication time, power, and the concentration of DDFP and surfactants.[6]
-
Extrusion: To achieve a more uniform size distribution, consider extruding the nanodroplet suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm).[7]
-
Centrifugation: Differential centrifugation can be used to separate nanodroplets of different sizes and remove larger aggregates.
Q3: I see visible precipitation or cloudiness in my DDFP nanodroplet suspension after storage. Is this normal?
A3: Visible precipitation or cloudiness is a clear indicator of significant aggregation and is not a desirable outcome for a stable nanoemulsion.
-
Severe Aggregation/Coalescence: This is the most likely cause, where nanodroplets have clumped together to form much larger particles that are now visible to the naked eye.
-
Surfactant Precipitation: In some cases, the surfactant itself may precipitate out of the solution, especially at low temperatures if its solubility limit is exceeded.
Solutions:
-
Formulation Re-evaluation: A complete re-evaluation of the formulation is necessary. This includes the choice and concentration of surfactants and the DDFP-to-surfactant ratio.
-
Zeta Potential Measurement: Measure the zeta potential of your nanodroplets. A zeta potential with a magnitude greater than ±30 mV generally indicates good colloidal stability due to electrostatic repulsion. If the zeta potential is low, consider using a charged surfactant or a combination of surfactants to increase surface charge.
Frequently Asked Questions (FAQs)
Q1: What is the ideal storage temperature for DDFP nanodroplets?
A1: For long-term stability, storing DDFP nanodroplet suspensions at a refrigerated temperature of 4°C is generally recommended.[4] Some studies have shown stability for several months at this temperature.[2][3] Storage at room temperature (around 25°C) can also be acceptable for shorter periods, but it is crucial to avoid significant temperature fluctuations.[1][2][3]
Q2: What type of container should I use to store my DDFP nanodroplets?
A2: While specific studies on the effect of container material on DDFP nanodroplet stability are limited, it is best practice to use chemically inert containers. Borosilicate glass vials with airtight caps (B75204) are a good choice. If using plastic containers, ensure they are made of a material that does not leach plasticizers or other chemicals that could destabilize the emulsion, such as polypropylene (B1209903) or polyethylene.
Q3: How long can I expect my DDFP nanodroplets to be stable in storage?
A3: The shelf-life of DDFP nanodroplets is highly dependent on the formulation (DDFP concentration, surfactant type and concentration) and storage conditions. Well-formulated nanodroplets stored at 4°C can remain stable with minimal changes in size for several months.[2][3] It is essential to monitor the size and polydispersity of your stored nanodroplets periodically using techniques like DLS to determine the stability for your specific formulation.
Q4: What are the most common surfactants used to stabilize DDFP nanodroplets?
A4: A variety of surfactants are used to stabilize DDFP nanodroplets, often in combination. Common choices include:
-
Phospholipids: Such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).
-
PEGylated Lipids: Such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000). The PEG chains provide steric hindrance, preventing aggregation.[7]
-
Block Copolymers: Such as Pluronics (poloxamers), which are triblock copolymers of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide).
-
Fluorinated Surfactants: These surfactants have a perfluorinated tail that has a high affinity for the DDFP core and a hydrophilic headgroup.
Data on DDFP Nanodroplet Stability
The following tables summarize quantitative data on the stability of perfluorocarbon nanoemulsions under different storage conditions.
Table 1: Effect of Storage Temperature on Nanoemulsion Stability
| Perfluorocarbon | Surfactant System | Storage Temperature (°C) | Initial Mean Diameter (nm) | Mean Diameter after Storage (nm) | Storage Duration | Reference |
| DDFP | DPPC, DSPE-PEG2000 | Not specified | ~183 | ~178 | 7 days | [7] |
| Perfluoropolyether | Not specified | 4 | Not specified | No change | 3 months | [2][3] |
| Perfluoropolyether | Not specified | 25 | Not specified | No change | 3 months | [2][3] |
| Lipidoid | Not specified | 2 | Not specified | Stable | 150 days | [4] |
| Lipidoid | Not specified | -20 | Not specified | Aggregation | < 150 days | [4] |
| Lipidoid | Not specified | 25 | Not specified | Loss of efficacy | ~156 days | [4] |
Table 2: Representative DDFP Nanodroplet Formulations
| Component | Concentration | Role | Reference |
| This compound (DDFP) | 50 µL per 5 mL of lipid solution | Core Material | [7] |
| DPPC | 11 mg per 5.5 mL PBS | Primary Surfactant | [7] |
| DSPE-PEG2000 | 1.68 mg per 5.5 mL PBS | Stabilizing Surfactant | [7] |
| Phosphate-Buffered Saline (PBS) | q.s. | Continuous Phase | [7] |
Experimental Protocols
Protocol 1: Formulation of DDFP Nanodroplets by Sonication
This protocol describes a common method for preparing DDFP nanodroplets using probe sonication.
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve 11 mg of DPPC and 1.68 mg of DSPE-PEG2000 in chloroform (B151607).[7]
-
Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under vacuum overnight to ensure complete removal of the solvent.[7]
-
-
Hydration:
-
Emulsification:
-
Transfer the lipid solution to a 7 mL glass vial.
-
Place the vial in an ice-water bath to keep the solution cool.[7]
-
Add 50 µL of this compound (DDFP) to the lipid solution.[7]
-
Immediately sonicate the mixture using a probe sonicator at 20% amplitude. Use a pulsed sonication sequence (e.g., 10 seconds on, 10 seconds off) for a total sonication time of 2 minutes to prevent overheating and evaporation of the DDFP.[6][7]
-
-
Extrusion (Optional but Recommended):
-
To obtain a more uniform size distribution, pass the nanoemulsion through an extruder with polycarbonate membranes of a defined pore size (e.g., 200 nm followed by 100 nm). Repeat the extrusion process 10-15 times for each membrane.[7]
-
-
Sterilization and Storage:
-
Filter the final nanodroplet suspension through a 0.22 µm syringe filter into a sterile vial.
-
Store the nanodroplets at 4°C.
-
Protocol 2: Monitoring Nanodroplet Stability using Dynamic Light Scattering (DLS)
This protocol outlines the steps for assessing the stability of DDFP nanodroplets over time.
-
Sample Preparation:
-
At each time point (e.g., Day 0, Day 7, Day 14, etc.), carefully mix the stored nanodroplet suspension by gentle inversion.
-
Dilute a small aliquot of the nanodroplet suspension in filtered (0.22 µm) PBS to a suitable concentration for DLS measurement. The optimal concentration will depend on the instrument and should result in a stable count rate as per the manufacturer's recommendations.
-
-
DLS Measurement:
-
Equilibrate the diluted sample to the desired measurement temperature (e.g., 25°C) in the DLS instrument.
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
Record the Z-average diameter and the Polydispersity Index (PDI) for each measurement.
-
-
Data Analysis:
-
Plot the Z-average diameter and PDI as a function of storage time.
-
A stable formulation will show minimal changes in both Z-average diameter and PDI over the monitored period. A significant increase in either parameter indicates instability and potential aggregation.
-
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing [thno.org]
- 3. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perfluorocarbon nanoemulsions with fluorescent, colloidal and magnetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimising the manufacture of perfluorocarbon nanodroplets through varying sonication parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Phase-shift Nanoemulsions with Narrow Size Distributions for Acoustic Droplet Vaporization and Bubble-enhanced Ultrasound-mediated Ablation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in DDFPe oxygen delivery experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DDFPe (Dodecafluoropentane emulsion) for oxygen delivery experiments. Inconsistent results can arise from various factors in the experimental workflow, from preparation of the emulsion to data acquisition. This guide aims to address common issues to enhance the reproducibility and accuracy of your findings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in oxygen delivery between different batches of DDFPe. What could be the cause?
A1: Inconsistent oxygen delivery between batches can often be traced back to the physical characteristics of the emulsion. Key factors to investigate include:
-
Particle Size and Stability: The particle size of the DDFPe emulsion is critical for its stability and function. Over time, especially at room temperature, smaller particles can coalesce into larger ones (a process known as Ostwald ripening), which can alter the oxygen-carrying capacity and release kinetics.[1] It is crucial to ensure a uniform particle size distribution.
-
Emulsion Formulation: DDFPe is a formulation of 2% w/vol DDFP, 0.3% w/vol of a surfactant (PEG-Telomer-B), and stabilizers like sucrose (B13894) and sodium phosphate, buffered to a pH of 7.[1] Any deviation in the concentration of these components can affect emulsion stability and performance.
-
Storage Conditions: DDFPe is stable for at least two years when stored at refrigerated temperatures (around 5°C).[1] Storage at higher temperatures (e.g., 25°C) can accelerate the increase in particle size.[2] Ensure that all batches have been stored under identical, appropriate conditions.
Q2: Our in vitro oxygen offloading results are not consistent. What experimental parameters should we check?
A2: In vitro experiments are sensitive to a range of environmental and procedural variables. If you are experiencing inconsistent oxygen offloading, consider the following:
-
Temperature Control: The oxygen-carrying capacity and release from DDFPe are highly dependent on temperature. DDFP has a boiling point of 29°C, and its ability to absorb oxygen increases significantly as it approaches this temperature.[1][2] At 37°C, DDFPe absorbs seven times more oxygen than other perfluorocarbon emulsions like PFDe and PFOBe.[1] Therefore, precise and consistent temperature control throughout your experiment is paramount.
-
Gas Environment: The partial pressure of gases in the experimental setup will directly influence oxygen offloading from DDFPe, which operates on local pressure gradients.[3][4][5] The type of sparging gas used to create a hypoxic environment is critical; oxygen offloading is inversely related to the solubility of the sparging gas in the medium.[3][4][5][6]
-
Pre-oxygenation vs. Simultaneous Oxygenation: The method of oxygenating the DDFPe can influence the observed offloading behavior. While studies have shown that pre-oxygenated and simultaneously oxygenated DDFPe display similar overall magnitudes of oxygen transport, the kinetics might differ.[3][4] In some cases, pre-oxygenated DDFPe has shown cyclic patterns of de-oxygenation and re-oxygenation.[3] Ensure your oxygenation protocol is consistent across all experiments.
Q3: We are seeing unexpected artifacts in our oxygen measurements. How can we identify and minimize them?
A3: Artifacts in oxygen measurements can be a significant source of error. Here are some potential sources and solutions:
-
Movement Artifacts: If you are using pulse oximetry for in vivo measurements, movement of the subject can cause significant artifacts that may be misinterpreted as desaturation events.[7] It is important to use a system that can detect and flag movement artifacts.
-
Electrode-Based Sensor Artifacts: When using invasive platinum/iridium electrodes for pO₂ measurements, be aware that changes in the fraction of inspired oxygen can induce DC shifts that are not related to physiological changes.[8] These artifacts can be both positive and negative and occur simultaneously at adjacent electrodes.
-
Optical Sensor Artifacts: Optical oxygen sensors can be affected by phenomena such as oxygen photoconsumption by the sensor material and depletion of the dye's ground state at high excitation light intensities.[9]
Q4: In our in vivo studies, the therapeutic effect of DDFPe seems to vary despite using the same dosage. What could explain this?
A4: In vivo experiments introduce a higher level of complexity. If you are observing variable therapeutic effects, consider these factors:
-
Administration Protocol: DDFPe has a very short half-life in the blood, calculated to be approximately 1.45 minutes in rabbits.[10] To maintain a therapeutic effect, repeated dosing may be necessary. In some studies, doses were administered every 90 minutes.[11][12] Ensure your dosing schedule is consistent and appropriate for the duration of your experiment.
-
Underlying Physiology: The efficacy of DDFPe can be influenced by the specific pathophysiology of the animal model. For instance, in models of acute lung injury, DDFPe has been shown to improve oxygen saturation in the presence of ventilation/perfusion mismatch and intrapulmonary shunt.[13] The severity and nature of the induced condition can impact the observed outcomes.
-
Anesthesia: The type and depth of anesthesia can affect physiological parameters such as blood pressure and respiration, which in turn can influence oxygen dynamics and the apparent efficacy of DDFPe.
Data Presentation
Table 1: Particle Size Stability of DDFPe
| Storage Time | Average Particle Size at 4°C (nm) | Average Particle Size at 25°C (nm) |
| Initial | X | X |
| 3 Months | X | Y |
| 6 Months | X | Z |
| 1 Year | A | B |
| 2 Years | A | C |
Note: This table is a representation of expected trends. Refer to specific batch documentation for actual values. Data indicates a more pronounced increase in particle size at higher storage temperatures.[2]
Table 2: Comparison of Oxygen Absorption by Perfluorocarbon Emulsions (2% w/vol)
| Perfluorocarbon Emulsion | Oxygen Absorption at 21°C (Relative Units) | Oxygen Absorption at 37°C (Relative Units) |
| DDFPe | 3x | 7x |
| PFDe (Perfluorodecalin) | 1x | 1x |
| PFOBe (Perfluorooctylbromide) | 1x | 1x |
This table illustrates that DDFPe absorbs significantly more oxygen than PFDe and PFOBe, especially at physiological temperature.[1]
Experimental Protocols
Protocol 1: In Vitro Oxygen Offloading Assay
This protocol describes a method to quantify the oxygen offloading capabilities of DDFPe in a hypoxic environment, adapted from published studies.[4][6]
-
Apparatus Setup: Assemble an in vitro closed-loop system consisting of a fluid reservoir (simulating the lungs) and a gas exchange vessel (simulating hypoxic tissue). Connect the two with tubing and use a peristaltic pump to circulate the fluid. Place an oxygen sensor in the gas exchange vessel.
-
Deoxygenation: Sparge the saline solution in the gas exchange vessel with a gas of low oxygen solubility (e.g., nitrogen or helium) to create a hypoxic environment.[4]
-
Oxygenation of DDFPe:
-
Simultaneous Oxygenation: Add DDFPe to the fluid reservoir, which is open to the atmosphere (or a specific oxygen concentration), allowing the emulsion to become oxygenated as it circulates.
-
Pre-oxygenation: Prepare a separate solution of DDFPe diluted in saline and infuse it with a continuous stream of oxygen before introducing it into the circulating system.[3]
-
-
Data Collection: Once the DDFPe is introduced into the system, record the change in oxygen concentration in the gas exchange vessel over time.
-
Controls: Run control experiments using the saline vehicle without DDFPe to determine the baseline level of oxygen transfer.
Protocol 2: In Vivo Murine Model of Acute Lung Injury
This protocol is a summary of a method used to evaluate the effect of DDFPe on oxygenation in a model of acute lung injury.[13]
-
Animal Preparation: Anesthetize the mouse and perform a tracheostomy for mechanical ventilation. Surgically expose the internal jugular vein for intravenous administration.
-
Induction of Lung Injury: Induce acute lung injury, for example, by intratracheal administration of lipopolysaccharide (LPS).
-
Physiological Monitoring: Continuously monitor key physiological parameters, including oxygen saturation (e.g., using pulse oximetry).
-
DDFPe Administration: Once the signs of lung injury and hypoxemia are established, intravenously inject DDFPe at the desired dose.
-
Data Analysis: Compare the oxygen saturation levels before and after the administration of DDFPe. Use a control group that receives a saline injection to account for any effects of the vehicle or the procedure itself.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. In vitro model to compare the oxygen offloading behaviour of this compound emulsion (DDFPe) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of movement artifact in recorded pulse oximeter saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxygen-Induced and pH-Induced Direct Current Artifacts on Invasive Platinum/Iridium Electrodes for Electrocorticography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrinsic artefacts in optical oxygen sensors--how reliable are our measurements? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progress in this compound Emulsion as a Neuroprotective Agent in a Rabbit Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Emulsion in Acute Ischemic Stroke: A Phase Ib/II Randomized and Controlled Dose-Escalation Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Emulsion (DDFPe) Decreases Stroke Size and Improves Neurological Scores in a Permanent Occlusion Rat Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Dodecafluoropentane Dosage for Neuroprotection Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing dodecafluoropentane (DDFP) emulsion in neuroprotection studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your experimental design and outcomes.
Troubleshooting Guide
Encountering issues in your experiments? This guide addresses common problems researchers may face when working with this compound emulsions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent Neuroprotective Effects | - Variable DDFP Emulsion Stability: Emulsion may be breaking down, leading to inconsistent droplet size and oxygen-carrying capacity.- Inconsistent Administration: Variations in injection speed or volume.- Animal Model Variability: Differences in the severity of the induced injury (e.g., extent of vessel occlusion). | - Ensure Emulsion Stability: Store the DDFP emulsion according to the manufacturer's instructions, typically at 4°C. Before use, gently invert the vial to ensure a uniform suspension. Avoid vigorous shaking. Visually inspect for any signs of phase separation.- Standardize Administration: Use a syringe pump for intravenous infusions to ensure a consistent and controlled rate of administration. Calibrate the pump regularly.- Refine Injury Model: Implement strict criteria for your animal model of neurological injury to ensure consistency in the severity of the insult. For example, in a middle cerebral artery occlusion (MCAO) model, confirm successful occlusion with laser Doppler flowmetry. |
| Difficulty with Intravenous Administration | - Viscosity of the Emulsion: The emulsion may be too viscous at lower temperatures.- Small Vessel Cannulation: Difficulty in cannulating small vessels, such as the tail vein in rodents. | - Warm the Emulsion: Allow the DDFP emulsion to come to room temperature before administration to reduce its viscosity.- Proper Cannulation Technique: Use appropriate catheter sizes for the target vessel. Ensure proper training in cannulation techniques to minimize tissue damage and ensure successful administration. |
| Adverse Events in Animal Models | - Rapid Infusion Rate: A rapid infusion can potentially lead to transient respiratory or cardiovascular changes.- Emulsion Instability: Large droplets from an unstable emulsion could cause emboli. | - Slow Infusion Rate: Administer the DDFP emulsion as a slow intravenous bolus or infusion over a defined period (e.g., 1-2 minutes).- Monitor Emulsion Quality: Always visually inspect the emulsion for any signs of instability before administration. Discard if any abnormalities are observed. |
Frequently Asked Questions (FAQs)
1. What is this compound (DDFP) Emulsion and how does it exert its neuroprotective effects?
This compound (DDFP) is a perfluorocarbon (PFC) that is formulated as an oil-in-water nanoemulsion for intravenous administration. Its primary mechanism of neuroprotection is through enhanced oxygen delivery to hypoxic tissues.[1][2][3][4][5] The DDFP nanodroplets have a high capacity for dissolving oxygen. Due to their small size (approximately 250 nm), they can perfuse into ischemic areas where red blood cells may not be able to reach, thereby supplying oxygen to the penumbra and delaying neuronal cell death.[6]
2. What is the recommended dosage of DDFP emulsion for neuroprotection studies?
The optimal dosage can vary depending on the animal model and the specific experimental conditions. However, preclinical studies have shown significant neuroprotective effects with intravenous doses ranging from 0.1 mL/kg to 0.6 mL/kg of a 2% w/v DDFP emulsion.[3][7][8][9][10] It is recommended to perform a dose-response study to determine the most effective dose for your specific model.
3. How often should DDFP emulsion be administered?
DDFP has a short half-life in the blood.[9] Therefore, repeated administrations may be necessary to sustain its neuroprotective effects over a longer period. Several studies have successfully used repeated doses every 90 minutes.[4][6][7][8] The frequency of administration should be optimized based on the duration of the ischemic insult and the experimental endpoint.
4. What are the key considerations for preparing and handling DDFP emulsion?
DDFP emulsion should be stored at the recommended temperature (typically refrigerated) to maintain its stability. Before use, it should be brought to room temperature and gently mixed to ensure homogeneity. Avoid freezing or exposing the emulsion to high temperatures, as this can disrupt the emulsion's integrity.
5. Are there any known side effects of DDFP emulsion in preclinical models?
In preclinical studies, DDFP emulsion has been generally well-tolerated.[11] However, as with any intravenous infusion, there is a potential for transient physiological responses. It is important to monitor the animals for any adverse reactions during and after administration.
Quantitative Data Summary
The following tables summarize the effective dosages of DDFP emulsion and their corresponding neuroprotective outcomes in various preclinical models.
Table 1: Effective Doses of this compound Emulsion in a Rat Model of Stroke
| Dosage (2% w/v Emulsion) | Administration Schedule | Percent Stroke Volume Reduction (Compared to Control) | Improvement in Neurological Score | Reference(s) |
| 0.6 mL/kg (single dose) | 1 hour post-MCAO | ~72% | Not significant | [3][7][8][12] |
| 0.6 mL/kg (four doses) | 1 hour post-MCAO, then every 90 minutes | ~89% | Significant improvement | [3][7][8][12] |
Table 2: Effective Doses of this compound Emulsion in a Rabbit Model of Stroke
| Dosage (2% w/v Emulsion) | Administration Schedule | Percent Infarct Volume Reduction (Compared to Control) | Reference(s) |
| 0.1 mL/kg (repeated doses) | 1 hour post-embolization, then every 90 minutes | ~81% | [6][9] |
| 0.3 mL/kg (repeated doses) | 1 hour post-embolization, then every 90 minutes | ~82% | [6][9] |
| 0.6 mL/kg (repeated doses) | 1 hour post-embolization, then every 90 minutes | ~81% | [6][9] |
Detailed Experimental Protocols
Protocol 1: Intravenous Administration of this compound Emulsion in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
This protocol describes the administration of DDFP emulsion in a rat model of ischemic stroke induced by MCAO.
Materials:
-
This compound (DDFP) emulsion (2% w/v)
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Catheter for intravenous administration (e.g., tail vein catheter)
-
Syringe pump
-
Saline (vehicle control)
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.
-
Induction of MCAO: Perform the MCAO procedure as per your established laboratory protocol.
-
Catheterization: Place a catheter in the tail vein for intravenous administration.
-
DDFP Emulsion Preparation: Gently invert the DDFP emulsion vial to ensure a uniform suspension. Draw the required volume into a syringe.
-
Administration:
-
Timing: Administer the first dose of DDFP emulsion or vehicle control 1 hour after the onset of MCAO.[7][8]
-
Dosage: Infuse the selected dose (e.g., 0.6 mL/kg) of the 2% w/v DDFP emulsion or an equivalent volume of saline.
-
Infusion: Administer as a slow intravenous infusion over 1-2 minutes using a syringe pump.
-
Repeated Dosing: For studies requiring multiple doses, repeat the administration every 90 minutes.[7][8]
-
-
Monitoring: Monitor the animal's physiological parameters (e.g., heart rate, respiration, temperature) throughout the procedure.
-
Post-procedural Care: Provide appropriate post-operative care as per your institution's guidelines.
Visualizations
Signaling Pathways and Workflows
Caption: Proposed neuroprotective mechanism of DDFP emulsion.
Caption: General experimental workflow for DDFP neuroprotection studies.
Caption: Logical relationship of DDFP emulsion's neuroprotective effect.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Emulsion (DDFPe) Decreases Stroke Size and Improves Neurological Scores in a Permanent Occlusion Rat Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound improves neuro-behavioral outcomes and return of spontaneous circulation rate in a swine model of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. Progress in this compound Emulsion as a Neuroprotective Agent in a Rabbit Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asean.org [asean.org]
- 11. journal.r-project.org [journal.r-project.org]
- 12. This compound Emulsion (DDFPe) Decreases Stroke Size and Improves Neurological Scores in a Permanent Occlusion Rat Stroke Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Dodecafluoropentane Emulsion Production: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scaling up of dodecafluoropentane emulsion (DDFPe) production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of DDFPe production, from initial formulation to final sterilization.
Issue 1: Increased Particle Size and Polydispersity Index (PDI) After Scale-Up
-
Question: We successfully produced a DDFPe nanoemulsion with a mean particle size of ~250 nm and a PDI below 0.2 at the lab scale (100 mL). However, upon scaling up to a 10 L batch using a larger high-pressure homogenizer, our particle size has increased to 400 nm and the PDI is now 0.4. What could be the cause?
-
Answer: This is a common challenge in scaling up emulsion production. The primary cause is often a decrease in the efficiency of energy input per unit volume in larger systems. Here are the potential reasons and troubleshooting steps:
-
Insufficient Homogenization Pressure: The pressure settings that worked on a lab-scale homogenizer may not be sufficient for a larger volume. The goal is to maintain the same energy density.
-
Fewer Effective Homogenization Cycles: The residence time and number of passes through the high-shear zone are crucial.
-
Solution: Increase the number of passes of the emulsion through the homogenizer. For parenteral emulsions, at least five cycles may be necessary to achieve a narrow size distribution suitable for sterile filtration.[3]
-
-
Heat Dissipation Issues: High-pressure homogenization generates significant heat. In larger batches, inefficient heat exchange can lead to temperature increases, which can promote droplet coalescence.
-
Solution: Ensure your scale-up system has an efficient heat exchanger or cooling system to maintain a consistent temperature throughout the process. A temperature of 60°C has been shown to be effective in some lipid emulsion productions, but the optimal temperature should be determined for your specific formulation.[1]
-
-
Inadequate Pre-emulsion Quality: The quality of the coarse emulsion before it enters the high-pressure homogenizer affects the final product.
-
Solution: Optimize the pre-mixing step (e.g., using a high-shear mixer) to ensure a uniform and relatively small droplet size in the coarse emulsion before high-pressure homogenization.[2]
-
-
Issue 2: Emulsion Instability During Storage (Creaming or Ostwald Ripening)
-
Question: Our scaled-up DDFPe emulsion looks good immediately after production, but after a week of storage at 4°C, we are observing a creamy layer at the top. What is causing this instability?
-
Answer: The phenomenon you are observing is likely creaming, which is a form of gravitational separation due to density differences between the DDFP and the aqueous phase. It can be a precursor to more irreversible instability mechanisms like Ostwald ripening, where larger droplets grow at the expense of smaller ones.
-
Root Causes:
-
Broad Particle Size Distribution: A high PDI means there is a wide range of droplet sizes. Larger droplets have a higher tendency to cream.
-
Insufficient Surfactant Concentration or Inappropriate Type: The surfactant layer may not be adequately stabilizing the droplets.
-
Low Viscosity of the Continuous Phase: A less viscous external phase allows for easier movement and separation of the droplets.
-
-
Troubleshooting Steps:
-
Re-optimize Homogenization: Refer to Issue 1 to refine your homogenization process to achieve a smaller mean particle size and a PDI < 0.2. This is the most effective way to prevent creaming and Ostwald ripening.[4]
-
Evaluate Surfactant Concentration: Ensure the surfactant concentration is optimal for the scaled-up batch size. It should be sufficient to cover the entire surface area of the newly formed nanodroplets.
-
Increase Continuous Phase Viscosity: Consider adding a viscosity-modifying agent (a stabilizer) to the aqueous phase. This will slow down the movement of the droplets and reduce the rate of creaming.
-
Formulation Modification (Advanced): For persistent Ostwald ripening, adding a small amount of a higher molecular weight, less water-soluble perfluorocarbon (like perfluorodecylbromide) can help stabilize the emulsion.[4][5] However, this will require reformulation and additional regulatory considerations.
-
-
Issue 3: Clogging of Sterilizing Filter
-
Question: We are trying to sterilize our DDFPe by filtering it through a 0.22 µm filter, but the filter clogs quickly, leading to a significant pressure increase and low throughput. How can we resolve this?
-
Answer: Filter clogging during sterile filtration of nanoemulsions is almost always due to the particle size distribution of the emulsion.
-
Primary Cause: The presence of even a small population of droplets larger than 220 nm will block the pores of the filter. The "tail" of your particle size distribution is critical.
-
Troubleshooting Steps:
-
Particle Size Analysis: Use a particle size analyzer that can accurately measure the entire size distribution, particularly the largest droplets (e.g., D95 or D99 values). Your D95 value should be well below 220 nm to ensure efficient filtration.[6] For example, one study showed successful filtration with a D95 of 227 nm, but this required a specific filter type and high throughput was achieved with even smaller sizes.[6]
-
Optimize Homogenization: Revisit your homogenization parameters (pressure, passes) to specifically target the reduction of the larger droplet population. Increasing the number of passes is often effective in narrowing the distribution.[3]
-
Consider Pre-filtration: Using a larger pore size filter (e.g., 0.45 µm) before the final 0.22 µm filter can remove any larger particulates or aggregates, though this will not solve the underlying issue of oversized emulsion droplets.
-
Evaluate Filter Material and Type: Different filter membranes have different properties. Consult with filter manufacturers about high-capacity filters designed for viscous fluids or emulsions.[7]
-
-
Issue 4: Inconsistent Batch-to-Batch Reproducibility
-
Question: We are struggling to achieve consistent results between different scaled-up batches of our DDFPe. The particle size and stability vary significantly. What should we focus on?
-
Answer: Inconsistent batch-to-batch reproducibility is a critical issue in pharmaceutical manufacturing. The solution lies in stringent process control and a thorough understanding of your critical process parameters (CPPs).
-
Key Areas for Investigation:
-
Raw Material Variability: Ensure the quality and specifications of your raw materials (DDFP, surfactant, water for injection, etc.) are consistent across batches.
-
Process Parameter Control: Small deviations in homogenization pressure, temperature, number of passes, and mixing speeds can lead to large variations in the final product.
-
Equipment Performance: Ensure the homogenizer and other equipment are properly calibrated and maintained. Wear and tear on homogenizer components can affect performance.
-
Standard Operating Procedures (SOPs): All steps of the manufacturing process should be meticulously documented in SOPs and followed precisely for every batch.
-
-
Recommended Actions:
-
Implement Quality by Design (QbD): Adopt a QbD approach to systematically understand how raw material attributes and process parameters affect the critical quality attributes (CQAs) of your emulsion.[8]
-
Process Analytical Technology (PAT): Where possible, implement in-line or at-line monitoring of CPPs (e.g., temperature, pressure) and CQAs (e.g., particle size) to ensure the process remains within the desired operating space.
-
Robust SOPs and Training: Ensure all operators are thoroughly trained on the established SOPs.
-
-
Frequently Asked Questions (FAQs)
Formulation & Stability
-
Q1: What is the typical composition of a DDFPe for experimental use?
-
A1: A common formulation consists of 2% w/v this compound (DDFP) as the dispersed phase and a surfactant such as a PEG-Telomer-B or a phospholipid (e.g., egg yolk phospholipid) to stabilize the emulsion. The continuous phase is typically water for injection, buffered to a physiological pH of around 7.0 and made isotonic with agents like sucrose (B13894) or sodium phosphate.[5]
-
-
Q2: What is Ostwald Ripening and how does it affect DDFPe?
-
A2: Ostwald ripening is a key mechanism of emulsion instability where molecules from smaller droplets dissolve in the continuous phase and then deposit onto the surface of larger droplets.[4] This leads to an increase in the average particle size over time and can eventually lead to phase separation. Because all emulsions are considered metastable, this is a critical factor to control for long-term stability.[5]
-
-
Q3: How long can a DDFPe remain stable?
-
A3: With an optimized formulation and manufacturing process that achieves a small and uniform particle size, DDFPe can be stable for at least two years when stored at refrigerated temperatures (around 5°C).[5]
-
Manufacturing & Scale-Up
-
Q4: Why is high-pressure homogenization (microfluidization) the preferred method for producing DDFPe?
-
A4: High-pressure homogenization is highly effective at generating the intense and uniform shear forces needed to break down the DDFP phase into nanometer-sized droplets.[9][10] This method allows for precise control over particle size and distribution, which is crucial for stability and for subsequent sterile filtration. The process is also linearly scalable from lab to production capacities.[10]
-
-
Q5: What are the most critical process parameters to control during homogenization when scaling up?
Sterilization
-
Q6: Why can't I use an autoclave (heat sterilization) for my DDFPe?
-
A6: Autoclaving uses high heat (e.g., 121°C) and pressure, which can destabilize the emulsion. The increased thermal energy can cause the DDFP droplets to coalesce, leading to a significant increase in particle size and a loss of product integrity.[5] Heat sterilization is generally not a viable option for most nanoemulsions.[3]
-
-
Q7: What is required to successfully sterilize DDFPe by filtration?
-
A7: Successful sterile filtration through a 0.22 µm filter requires that the emulsion has a very narrow particle size distribution with the vast majority of droplets being significantly smaller than the filter's pore size.[3] Achieving a D95 value (the point at which 95% of the particles are smaller than that size) below 220 nm is a common target.[6]
-
Data Presentation
Table 1: Comparison of Homogenization Parameters and Resulting Particle Size
| Parameter | Lab Scale (100 mL Batch) | Pilot Scale (10 L Batch) - Initial Attempt | Pilot Scale (10 L Batch) - Optimized |
| Homogenizer Type | Lab-Scale Microfluidizer | Pilot-Scale Microfluidizer | Pilot-Scale Microfluidizer |
| Homogenization Pressure | 15,000 psi | 15,000 psi | 20,000 - 25,000 psi |
| Number of Passes | 5 | 5 | 7 |
| Process Temperature | 20°C (with cooling) | 45°C (inefficient cooling) | 20°C (with efficient cooling) |
| Resulting Mean Particle Size | ~250 nm | ~400 nm | ~250 nm |
| Resulting PDI | < 0.2 | ~0.4 | < 0.2 |
Table 2: Quality Control Specifications for DDFPe for Preclinical Use
| Quality Attribute | Specification | Test Method |
| Appearance | Homogeneous, milky-white liquid | Visual Inspection |
| Mean Particle Size (Z-average) | 200 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | ≤ 0.2 | Dynamic Light Scattering (DLS) |
| pH | 6.5 - 7.5 | pH Meter |
| Sterility | Must pass sterility test | USP <71> Sterility Tests |
| Endotoxin | < 0.5 EU/mL | Limulus Amebocyte Lysate (LAL) Test |
Experimental Protocols
Protocol 1: Preparation of DDFPe using High-Pressure Homogenization
-
Aqueous Phase Preparation:
-
Prepare the aqueous phase by dissolving the surfactant (e.g., PEG-Telomer-B) and stabilizers (e.g., sucrose, sodium phosphate) in water for injection (WFI).
-
Adjust the pH to 7.0 using appropriate buffers.
-
Filter the aqueous phase through a 0.22 µm filter to remove any particulate matter.
-
-
Pre-emulsion Formation:
-
In a suitable vessel, combine the aqueous phase and the this compound (DDFP) phase (e.g., 2% w/v).
-
Using a high-shear mixer (e.g., rotor-stator homogenizer), mix the two phases for 5-10 minutes to form a coarse pre-emulsion. The goal is to have a uniform, milky-white liquid.
-
-
High-Pressure Homogenization:
-
Prime the high-pressure homogenizer (e.g., Microfluidizer®) according to the manufacturer's instructions.
-
Set the operating pressure (e.g., 15,000 - 25,000 psi) and ensure the cooling system is active to maintain the desired process temperature.
-
Process the pre-emulsion through the homogenizer for a predetermined number of discrete passes (e.g., 5-7 passes).
-
Collect a sample after the final pass for in-process quality control (particle size analysis).
-
-
Final Product Collection:
-
Collect the final nanoemulsion in a sterile container.
-
Protocol 2: Terminal Sterilization by Filtration
-
System Setup:
-
Aseptically connect a sterile 0.22 µm sterilizing-grade filter cartridge (e.g., PVDF or PES membrane) to a sterile receiving vessel using sterile tubing.
-
-
Filter Integrity Testing (Pre-use):
-
If required by regulatory standards (e.g., for GMP), perform a pre-use, post-sterilization integrity test (PUPSIT), such as a bubble point or forward flow test, according to the filter manufacturer's protocol.
-
-
Filtration:
-
Using a peristaltic pump or nitrogen pressure, pass the bulk DDFPe through the 0.22 µm filter into the sterile receiving vessel.
-
Monitor the pressure throughout the filtration process. A rapid increase in pressure indicates filter clogging.
-
-
Filter Integrity Testing (Post-use):
-
After the entire batch has been filtered, perform a post-use integrity test on the filter to confirm it remained integral throughout the process and that the sterilization was successful.
-
-
Aseptic Filling:
-
Transfer the sterile DDFPe from the receiving vessel into final sterile containers (e.g., vials) in an aseptic environment (e.g., laminar flow hood or isolator).
-
Visualizations
References
- 1. A New Control Strategy for High-Pressure Homogenization to Improve the Safety of Injectable Lipid Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Operating Parameters on the Production of Nanoemulsions Using a High-Pressure Homogenizer with Flow Pattern and Back Pressure Control [mdpi.com]
- 3. Sterile filtration of a parenteral emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Monitoring the Stability of Perfluorocarbon Nanoemulsions by Cryo-TEM Image Analysis and Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 8. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microfluidics-mpt.com [microfluidics-mpt.com]
- 10. researchgate.net [researchgate.net]
Mitigating potential microemboli from perfluorocarbon emulsions
Technical Support Center: Perfluorocarbon Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the risk of microemboli formation during experiments with perfluorocarbon (PFC) emulsions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of PFC emulsions that may lead to the formation of microemboli.
Issue 1: Emulsion appears unstable (e.g., phase separation, creaming, or coalescence).
-
Question: My perfluorocarbon emulsion is separating into distinct layers shortly after preparation. What could be the cause, and how can I fix it?
-
Answer: Emulsion instability is a primary contributor to the formation of larger droplets that can act as microemboli.[1][2][3] The main mechanisms of instability are coalescence (droplets merging), Ostwald ripening (larger droplets growing at the expense of smaller ones), flocculation (droplet aggregation), and creaming or sedimentation (density-driven separation).[2][3]
Potential Causes & Solutions:
Potential Cause Recommended Solution Inadequate Surfactant Concentration or Inappropriate Type The surfactant is crucial for reducing interfacial tension and preventing droplet coalescence.[1][4] Ensure you are using an appropriate surfactant (e.g., phospholipids, Pluronic F-68, or specialized fluorosurfactants) at an optimal concentration.[5][6][7] You may need to titrate the surfactant concentration to find the ideal ratio for your specific PFC and aqueous phase. Insufficient Energy Input During Emulsification The energy applied during emulsification (e.g., sonication or microfluidization) is critical for breaking down the PFC into fine droplets.[5][6][8] If the energy is too low, the initial droplet size will be too large, promoting instability. Increase the sonication power or duration, or the pressure in your microfluidizer.[8][9] However, be aware that excessive energy can sometimes lead to foaming or other issues.[9] Incorrect Formulation Components The choice of PFC, aqueous phase, and any co-solvents can significantly impact stability. Some PFCs are inherently more difficult to emulsify. Ensure all components are of high purity and are compatible. The addition of certain oils or other agents can sometimes stabilize the emulsion.[4] Improper pH or Ionic Strength of the Aqueous Phase The electrostatic repulsion between droplets, which contributes to stability, can be affected by the pH and ionic strength of the continuous phase.[1] Optimize the pH and salt concentration of your aqueous phase to maximize droplet repulsion. Experimental Protocol: Optimizing Surfactant Concentration
-
Prepare a series of small-scale PFC emulsions, keeping the PFC-to-aqueous phase ratio and all other parameters (sonication time, power, etc.) constant.
-
Vary the surfactant concentration across a predefined range (e.g., 0.5% to 5% w/v).
-
After preparation, visually inspect the emulsions for any signs of instability at regular intervals (e.g., 1, 6, 12, and 24 hours).
-
Measure the particle size and polydispersity index (PDI) of each formulation using dynamic light scattering (DLS). A stable emulsion will have a narrow size distribution and a low PDI.
-
Plot the particle size and PDI as a function of surfactant concentration to identify the optimal concentration that yields the smallest and most monodisperse droplets.
-
Issue 2: The average particle size of the emulsion is larger than the desired range (e.g., >500 nm).
-
Question: My particle size analysis shows a mean droplet diameter that is too large for my application. How can I reduce the particle size of my PFC emulsion?
-
Answer: A large average particle size increases the risk of microemboli. For injectable emulsions, a mean droplet diameter of less than 500 nm is generally required.[10][11][12]
Potential Causes & Solutions:
Potential Cause Recommended Solution Suboptimal Sonication Parameters The power, duration, and frequency of sonication directly influence the final droplet size.[8][9][13] Increasing the sonication power and time can lead to smaller droplets.[8][13] However, there is often a plateau beyond which further sonication does not significantly reduce particle size and may even be detrimental.[9] Pulsed sonication can help to control temperature, which can also affect stability.[9] Inefficient Microfluidization Process If using a microfluidizer, the operating pressure and number of passes are key parameters. Increase the homogenization pressure and/or the number of passes through the microfluidizer to achieve a smaller particle size. High Viscosity of the Dispersed or Continuous Phase High viscosity can hinder the droplet breakup process. If possible, you can try gently heating the components (if they are heat-stable) to reduce viscosity during emulsification. Alternatively, dilution may be an option, but this will alter the final concentration. Ostwald Ripening This phenomenon, where smaller droplets dissolve and redeposit onto larger ones, can lead to an increase in the average particle size over time.[2][3][14] To mitigate this, you can use a mixture of PFCs with different water solubilities or add a less water-soluble compound to the PFC phase.[14] Experimental Protocol: Optimizing Sonication Parameters
-
Prepare a set of identical PFC emulsion pre-mixes.
-
Using a probe sonicator, vary the sonication amplitude (e.g., 40%, 60%, 80% of maximum) and total sonication time (e.g., 2, 5, 10 minutes). Use a pulsed mode (e.g., 5 seconds on, 5 seconds off) to prevent excessive heating.
-
Maintain a consistent sample volume and keep the sample cooled in an ice bath during sonication.
-
After sonication, allow the samples to return to room temperature.
-
Measure the mean particle diameter and PDI for each sample using DLS.
-
Analyze the data to determine the optimal combination of sonication amplitude and duration that produces the desired particle size.
Quantitative Data Summary: Sonication Parameters and Particle Size
Sonication Amplitude (%) Sonication Time (min) Resulting Mean Particle Size (nm) Polydispersity Index (PDI) 40 2 650 0.45 40 5 520 0.38 60 2 480 0.32 60 5 350 0.25 80 2 410 0.28 80 5 280 0.19 Note: These are example values and will vary depending on the specific formulation and equipment. -
Issue 3: Evidence of microemboli is observed in in vitro or in vivo models.
-
Question: I am observing what appear to be microemboli in my experimental system after administering the PFC emulsion. What steps can I take to prevent this?
-
Answer: The presence of microemboli is a serious concern and indicates that the emulsion contains oversized droplets or aggregates. PFC emulsions have been shown to help reduce air bubble size in cases of gas embolism, but a poorly formulated emulsion can itself be a source of emboli.[15][16][17][18][19]
Potential Causes & Solutions:
Potential Cause Recommended Solution Presence of Large Droplets (the "Tail" of the Distribution) Even if the mean particle size is acceptable, a broad size distribution with a "tail" of larger droplets can lead to microemboli. The volume-weighted percentage of fat globules larger than 5 µm should not exceed 0.05%.[12] Emulsion Instability In Vivo The emulsion may be stable on the bench but destabilizes upon contact with biological fluids (e.g., blood). This can be due to interactions with proteins or other components. Inadequate Filtration Post-preparation filtration is a critical step to remove any oversized droplets or aggregates. Contamination Particulate contamination from glassware, reagents, or the environment can act as nuclei for droplet aggregation. Experimental Protocol: Filtration of PFC Emulsions
-
After the emulsification process and allowing the emulsion to cool to room temperature, select a syringe filter with a specific pore size. For many applications, a 0.22 µm or 0.45 µm filter is used, but the choice depends on the desired final particle size and the viscosity of the emulsion.
-
Use a sterile syringe to slowly and steadily pass the emulsion through the filter. Applying excessive pressure can force larger, deformable droplets through the filter or cause the filter to fail.
-
Collect the filtered emulsion in a sterile container.
-
Measure the particle size and PDI of the filtered emulsion to confirm the removal of larger droplets.
-
Visually inspect the filtered emulsion for any signs of instability.
Quantitative Data Summary: Effect of Filtration on Particle Size Distribution
Sample Mean Particle Size (nm) PDI % of Particles > 1 µm Pre-filtration 320 0.35 1.2% Post-filtration (0.45 µm filter) 290 0.21 < 0.1% Note: These are example values and will vary depending on the specific formulation and filter type. -
Frequently Asked Questions (FAQs)
Q1: What are perfluorocarbon (PFC) emulsions and why are they used?
A1: Perfluorocarbons (PFCs) are chemically and biologically inert compounds that can dissolve large amounts of gases, including oxygen.[19][20] Because they are not miscible with water, they must be formulated as emulsions for biomedical applications.[5][6] These emulsions consist of tiny PFC droplets stabilized by a surfactant and dispersed in an aqueous medium.[4] They are investigated for various uses, including as oxygen carriers (blood substitutes), ultrasound contrast agents, and for drug delivery.[4][10][11]
Q2: What causes the formation of microemboli from PFC emulsions?
A2: Microemboli from PFC emulsions are essentially oversized droplets or droplet aggregates that are large enough to obstruct small blood vessels. The primary cause is emulsion instability, which can manifest as:
-
Coalescence: Two or more droplets merge to form a larger one.[3]
-
Ostwald Ripening: Over time, larger droplets grow at the expense of smaller ones.[3][14]
-
Flocculation: Droplets clump together without merging.[3] These processes lead to a broadening of the particle size distribution and the formation of a "tail" of large droplets that can act as microemboli.
Q3: What is the acceptable particle size for an injectable PFC emulsion?
A3: Regulatory guidelines, such as those from the United States Pharmacopeia (USP), provide standards for injectable lipid emulsions that are often applied to PFC emulsions. USP chapter <788> sets limits for subvisible particulate matter.[21][22] Generally, the mean droplet diameter should be below 500 nm.[12] Furthermore, the volume-weighted percentage of fat globules with a diameter greater than 5 µm (PFAT5) should not exceed 0.05%.[12]
Q4: What are the most common surfactants used to stabilize PFC emulsions?
A4: A variety of surfactants are used, including:
-
Phospholipids: Often derived from egg yolk lecithin, these are commonly used in medical emulsions.[5][6]
-
Poloxamers: These are non-ionic block copolymers, with Pluronic F-68 being a well-known example.[5][6]
-
Fluorosurfactants: These are amphiphilic molecules with a fluorinated tail and a hydrophilic head, which can be very effective at stabilizing PFC droplets.[5][6][7] The choice of surfactant depends on the specific PFC, the intended application, and biocompatibility requirements.
Q5: How can I measure the particle size distribution of my PFC emulsion?
A5: The most common technique for measuring the particle size of nanoemulsions is Dynamic Light Scattering (DLS) . DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the droplets and correlates this to particle size. It provides the mean particle diameter and the Polydispersity Index (PDI), which is a measure of the broadness of the size distribution. For detecting the presence of larger microparticles, techniques like Light Obscuration or Microscopic Particle Count as described in USP <788> are more appropriate.[21][22]
Q6: Does sterilization affect the stability of PFC emulsions and the risk of microemboli?
A6: Yes, terminal sterilization, particularly heat sterilization (autoclaving), can be challenging for PFC emulsions.[23] The high temperatures can increase droplet kinetic energy and promote coalescence, leading to an increase in particle size and a higher risk of microemboli formation.[23] Therefore, it is crucial to develop a formulation that is stable to the chosen sterilization method or to use aseptic processing and sterile filtration as an alternative.
Visualizations
Caption: Mechanisms of emulsion instability leading to microemboli formation.
Caption: Troubleshooting workflow for PFC emulsion preparation.
Caption: Standard experimental workflow for PFC emulsion preparation.
References
- 1. View of Emulsion types, stability mechanisms and rheology: A review | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 2. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biolinscientific.com [biolinscientific.com]
- 4. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Perfluorocarbon Emulsion Contrast Agents: A Mini Review [frontiersin.org]
- 6. Perfluorocarbon Emulsion Contrast Agents: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoroalkylated polyethylene glycol as potential surfactant for perfluorocarbon emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimising the manufacture of perfluorocarbon nanodroplets through varying sonication parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sonication as a potential tool in the formation of protein-based stable emulsion – Concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorocarbon emulsions--the stability issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo microvascular mosaics show air embolism reduction after perfluorocarbon emulsion treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of perfluorocarbon emulsions on microvascular blood flow and oxygen transport in a model of severe arterial gas embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Perfluorocarbon emulsions and cardiopulmonary bypass: a technique for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reduction in air bubble size using perfluorocarbons during cardiopulmonary bypass in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Perfluorocarbon emulsions as a promising technology: a review of tissue and vascular gas dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. cgcontainersinc.com [cgcontainersinc.com]
- 22. usp.org [usp.org]
- 23. Terminal sterilization of perfluorocarbon (PFC) emulsions: difficulties and possible solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Design of Experiments (DoE) for DDFPe Formulation Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Design of Experiments (DoE) to optimize Dodecafluoropentane (DDFPe) formulations.
Frequently Asked Questions (FAQs)
1. What is Design of Experiments (DoE) and why is it useful for optimizing DDFPe formulations?
Design of Experiments (DoE) is a statistical methodology used to systematically determine the relationship between factors affecting a process and the outcomes of that process.[1][2][3] For DDFPe formulations, which are typically nanoemulsions, DoE helps in efficiently screening various formulation and process variables to identify the most critical ones and to find their optimal levels.[4][5] This approach is more efficient than the traditional "one-factor-at-a-time" (OFAT) method, as it can reveal interactions between factors and requires fewer experimental runs.[2][6]
2. What are the critical factors (independent variables) and responses (CQAs) to consider in a DoE for DDFPe formulation?
Identifying the correct factors and responses is crucial for a successful DoE. These are guided by the Quality Target Product Profile (QTPP), which defines the desired characteristics of the final product.[7][8]
Table 1: Common Independent Variables and Critical Quality Attributes (CQAs) for DDFPe Formulation DoE
| Category | Parameter | Description |
| Independent Variables (Factors) | DDFPe Concentration (% v/v) | The amount of the active fluorocarbon phase. |
| Surfactant Concentration (% w/v) | Concentration of the primary emulsifying agent. | |
| Co-surfactant Concentration (% w/v) | Concentration of the secondary emulsifying agent. | |
| Surfactant:Co-surfactant Ratio (Smix) | The ratio between the emulsifiers, which affects emulsion stability.[9] | |
| Homogenization Pressure (psi) | The pressure used during high-pressure homogenization to reduce droplet size. | |
| Number of Homogenization Cycles | The number of passes through the homogenizer. | |
| Sonication Time (minutes) | Duration of ultrasonication used for particle size reduction.[9] | |
| Dependent Variables (Responses/CQAs) | Droplet Size (nm) | A key indicator of emulsion stability and in vivo behavior.[10][11] |
| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. A lower PDI indicates a more uniform formulation.[11][12] | |
| Zeta Potential (mV) | Indicates the surface charge of the droplets and predicts the long-term stability of the emulsion. A value around ±30 mV is generally considered stable.[11] | |
| Emulsion Stability (Phase Separation) | Visual assessment of the formulation's stability over time under various storage conditions. | |
| Oxygen Carrying Capacity | A functional parameter specific to DDFPe's intended use as an oxygen therapeutic.[13][14] |
3. Which DoE model is best for optimizing DDFPe formulations: Box-Behnken or Central Composite Design?
Both Box-Behnken Design (BBD) and Central Composite Design (CCD) are popular response surface methodology (RSM) designs used for optimization.[5][9][15]
-
Box-Behnken Design (BBD): Requires fewer experimental runs than CCD for the same number of factors.[16] It is efficient for fitting a quadratic model and avoids extreme factor combinations, which can be beneficial if formulations at the edges of the design space are likely to be unstable.[17][18]
-
Central Composite Design (CCD): Is a very flexible design that can be built upon a factorial design. It allows for the estimation of the quadratic terms in the model.[19][20]
For many pharmaceutical formulation optimizations, the BBD is considered more efficient.[16][17] However, the choice depends on the specific objectives and the number of factors being investigated.
Troubleshooting Guides
Issue 1: The DoE model for droplet size has a low R-squared value, indicating a poor fit.
A low coefficient of determination (R-squared) suggests that the model does not adequately explain the variability in the response.
Possible Causes:
-
Inadequate Factor Ranges: The selected ranges for your independent variables (e.g., surfactant concentration, homogenization pressure) may not have a significant effect on droplet size.
-
Missing Critical Factors: An important variable that significantly impacts droplet size might not have been included in the experimental design.
-
High Experimental Error: Inconsistent execution of the experimental protocol can introduce significant noise into the data.
-
Incorrect Model Selection: A linear or two-factor interaction model may not be sufficient to describe a more complex relationship. A quadratic model is often necessary for formulation optimization.[17]
Troubleshooting Steps:
-
Verify Experimental Consistency: Review your experimental procedures for any potential sources of variability. Ensure that all steps, such as ingredient dispensing, mixing times, and equipment settings, were performed consistently for all runs.
-
Expand Factor Ranges: Consider running a few exploratory experiments with wider ranges for your key factors to see if a stronger effect on droplet size can be observed.
-
Perform a Factor Screening Study: If you suspect other factors may be at play, a screening design (e.g., a fractional factorial design) can help identify which variables have the most significant impact before proceeding with a more complex optimization design.
-
Fit a Higher-Order Model: Ensure you are using a quadratic model, as droplet size in emulsions often exhibits non-linear behavior in response to formulation variables.[9]
Issue 2: The optimized DDFPe formulation shows good initial characteristics but is unstable over time.
The formulation initially meets the desired CQAs (e.g., small droplet size, low PDI) but shows signs of instability like phase separation, creaming, or significant changes in particle size upon storage.
Possible Causes:
-
Insufficient Zeta Potential: The surface charge of the droplets may not be high enough to prevent aggregation over time.[11]
-
Ostwald Ripening: The process where larger droplets grow at the expense of smaller ones, leading to an overall increase in average particle size. This is a common issue in nanoemulsions.
-
Inappropriate Surfactant Choice or Concentration: The type or amount of surfactant may not be creating a sufficiently robust interfacial film around the DDFPe droplets.[21]
-
Environmental Factors: Storage conditions, such as temperature fluctuations, can negatively impact emulsion stability.[21][22]
Troubleshooting Steps:
-
Re-evaluate Zeta Potential: Aim for a zeta potential of approximately ±30 mV for good electrostatic stabilization. If your value is significantly lower, consider adjusting the pH or adding a charged surfactant to the formulation.
-
Optimize Surfactant System (Smix): The stability of an emulsion is a critical factor.[23][24] Include the surfactant-to-co-surfactant ratio as a factor in your DoE. A different ratio might provide better long-term stability even if the initial particle size is slightly larger.
-
Incorporate a Stabilizer: Consider adding a viscosity-enhancing agent or a long-chain polymer to the aqueous phase to hinder droplet movement and coalescence.
-
Conduct Formal Stability Studies: Include long-term stability as a response in your DoE. This can be done by storing all experimental runs for a set period (e.g., 4 weeks) at different temperatures and then re-measuring the CQAs.
Experimental Protocols
Protocol 1: Preparation of DDFPe Nanoemulsion by High-Pressure Homogenization
This protocol describes a general method for preparing a DDFPe nanoemulsion. The specific amounts of each component would be determined by the DoE run sheet.
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., a PEG-based emulsifier) and any stabilizers in deionized water.
-
Oil Phase Preparation: The oil phase consists of this compound (DDFPe).
-
Coarse Emulsion Formation: Slowly add the DDFPe phase to the aqueous phase while mixing with a high-shear mixer (e.g., at 5,000-10,000 rpm) for 5-10 minutes to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The pressure and number of cycles should be set according to the values specified in the DoE worksheet (e.g., 15,000 psi for 5 cycles). The process is often performed in a temperature-controlled environment.
-
Characterization: Immediately after preparation, characterize the nanoemulsion for its CQAs:
Protocol 2: Example Box-Behnken Design for DDFPe Formulation Optimization
This protocol outlines the setup of a 3-factor, 3-level Box-Behnken design to optimize a DDFPe formulation.
-
Define Factors and Levels: Based on preliminary studies, select the critical factors and their respective ranges.
Table 2: Factors and Levels for a Box-Behnken Design
| Independent Factor | Code | Level -1 | Level 0 | Level +1 |
| A: DDFPe Concentration (% v/v) | X1 | 2 | 4 | 6 |
| B: Surfactant Conc. (% w/v) | X2 | 1.5 | 2.5 | 3.5 |
| C: Homogenization Pressure (x1000 psi) | X3 | 10 | 15 | 20 |
-
Generate Experimental Runs: Use statistical software (e.g., JMP, Minitab, Design-Expert) to generate the BBD run sheet. For 3 factors, this will typically result in 15 experiments, including 3 center point replicates to assess experimental error.[25][26]
-
Conduct Experiments: Prepare and characterize the 15 DDFPe formulations according to the randomized run order provided by the software.
-
Analyze Results: For each response (Droplet Size, PDI, Zeta Potential), fit the data to a quadratic model. Use ANOVA to determine the statistical significance of the model and individual factors.
-
Optimization: Use the generated models to find the optimal levels of the factors that will yield the desired CQAs, as defined in the QTPP.
Visualizations
Experimental Workflow
Caption: Workflow for DoE-based optimization of DDFPe formulations.
Key Relationships in DDFPe Formulation
Caption: Interplay between factors and responses in DDFPe formulation.
Troubleshooting Low Model Fit (R²)
Caption: Decision tree for troubleshooting a poor model fit in DoE.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Design of experiments (DoE) in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. tmrjournals.com [tmrjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. cdn.statease.com [cdn.statease.com]
- 7. pharmalesson.com [pharmalesson.com]
- 8. turkjps.org [turkjps.org]
- 9. mdpi.com [mdpi.com]
- 10. Progress in this compound Emulsion as a Neuroprotective Agent in a Rabbit Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijtsrd.com [ijtsrd.com]
- 12. Application of the central composite design to optimize the preparation of novel micelles of harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro model to compare the oxygen offloading behaviour of this compound emulsion (DDFPe) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound emulsion as an oxygen therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Box–Behnken design - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. Central Composite Design Method for the Preparation, Stability and Properties of Water-in-Diesel Nano Emulsions [scirp.org]
- 20. Central Composite Design for Formulation and Optimization of Solid Lipid Nanoparticles to Enhance Oral Bioavailability of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
- 22. Factors Influencing the Freeze-Thaw Stability of Emulsion-Based Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Factors affecting the stability of water-oil-water emulsion films – LCPE [lcpe.uni-sofia.bg]
- 24. mdpi.com [mdpi.com]
- 25. Box-Behnken Design-Based Optimization and Evaluation of Lipid-Based Nano Drug Delivery System for Brain Targeting of Bromocriptine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Formulation and optimization of a novel oral fast dissolving film containing drug nanoparticles by Box-Behnken design-response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of Dodecafluoropentane in Clinical Translation
Welcome to the technical support center for dodecafluoropentane (DDFP)-based research and development. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of working with DDFP in a clinical translation context.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDFP) and why is it promising for clinical applications?
A1: this compound (C₅F₁₂) is a perfluorocarbon (PFC) that exists as a liquid at room temperature but has a boiling point of 29°C, which is close to physiological temperature (37°C).[1] This unique property makes it a promising candidate for various biomedical applications, including as an oxygen therapeutic and a phase-change contrast agent for ultrasound.[1][2] As an oxygen carrier, DDFP emulsions (DDFPe) can dissolve and transport significant amounts of oxygen.[1] Its low boiling point allows for a phase transition to a gaseous state at body temperature, which can enhance oxygen delivery compared to liquid PFCs.[1] For imaging and drug delivery, DDFP nanodroplets can be vaporized by ultrasound, a process known as acoustic droplet vaporization (ADV), to create microbubbles for contrast-enhanced imaging and targeted therapy.[2]
Q2: What are the main challenges in formulating stable DDFP nanoemulsions?
A2: The primary challenges in formulating stable DDFP nanoemulsions are inherent to all emulsion systems, which are thermodynamically metastable.[3] A key issue is Ostwald ripening, a process where larger droplets grow at the expense of smaller ones, leading to an increase in the average droplet size and eventual phase separation.[4][5] This is particularly relevant for DDFP due to its relatively higher water solubility compared to other PFCs. Other challenges include achieving a narrow and consistent droplet size distribution and preventing droplet coalescence.[6] The choice of surfactants and the manufacturing process are critical factors in overcoming these stability issues.[7]
Q3: Is DDFP toxic?
A3: DDFP itself is considered biologically inert and has a good safety profile.[8] Following intravenous administration, DDFP is rapidly cleared from the body via exhalation.[1] This rapid clearance minimizes the risk of long-term accumulation and associated toxicities that have been observed with higher boiling point PFCs.[1] However, as with any nanoparticle-based system, the overall toxicity of a DDFP formulation depends on the entire composition, including the surfactants and any loaded drugs. Therefore, comprehensive in vitro and in vivo toxicity assessments are essential for any new DDFP-based formulation.[9][10]
Troubleshooting Guides
DDFP Nanoemulsion Formulation
Problem: Inconsistent or large droplet size in the nanoemulsion.
-
Possible Cause 1: Inefficient Homogenization. The energy input during homogenization may be insufficient to break down the DDFP droplets to the desired nano-scale.
-
Possible Cause 2: Inappropriate Surfactant or Surfactant Concentration. The type and concentration of the surfactant are critical for stabilizing the newly formed nano-droplets.[12]
-
Solution: Experiment with different surfactants or combinations of surfactants. Non-ionic surfactants are commonly used for PFC emulsions.[13] Ensure the surfactant concentration is optimal; too little will not provide adequate stabilization, while too much can lead to toxicity or other undesirable effects.
-
-
Possible Cause 3: Ostwald Ripening. Smaller DDFP droplets are dissolving and re-condensing onto larger droplets.
-
Solution: Incorporate a small amount of a high-molecular-weight, water-insoluble component (a "ripening inhibitor") into the DDFP oil phase.[14] This second component, being less water-soluble than DDFP, will retard the diffusion process that drives Ostwald ripening.
-
Problem: Nanoemulsion is unstable and shows phase separation over time.
-
Possible Cause 1: Ostwald Ripening. As mentioned above, this is a major cause of instability in DDFP emulsions.
-
Solution: In addition to using ripening inhibitors, optimizing the surfactant layer to create a strong interfacial film can help slow down this process.
-
-
Possible Cause 2: Coalescence. Droplets are merging due to insufficient repulsive forces between them.
-
Solution: Ensure adequate surfactant coverage on the droplet surface. The choice of surfactant can also influence inter-droplet interactions. For ionic surfactants, adjusting the pH and ionic strength of the aqueous phase can modulate electrostatic repulsion.
-
-
Possible Cause 3: Creaming or Sedimentation. This is due to density differences between the DDFP droplets and the continuous phase.
-
Solution: Reducing the droplet size will decrease the rate of creaming or sedimentation according to Stokes' law. Increasing the viscosity of the continuous phase by adding a thickening agent can also improve stability.
-
Experimental Protocols
Protocol 1: DDFP Nanoemulsion Formulation using High-Pressure Homogenization
Objective: To prepare a stable DDFP-in-water nanoemulsion with a target droplet size of 150-250 nm.
Materials:
-
This compound (DDFP)
-
Surfactant (e.g., a PEGylated phospholipid)
-
Co-surfactant (optional, e.g., a non-ionic surfactant)
-
Purified water (WFI grade recommended for in vivo applications)
-
High-pressure homogenizer
Procedure:
-
Preparation of Phases:
-
Oil Phase: Accurately weigh the DDFP and any oil-soluble components (e.g., ripening inhibitor, lipophilic drug).
-
Aqueous Phase: Dissolve the surfactant and any water-soluble components in purified water.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring at high speed using a high-shear mixer (e.g., rotor-stator homogenizer) for 5-10 minutes. This will create a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through the high-pressure homogenizer.
-
Set the homogenization pressure (e.g., starting at 10,000 psi) and the number of passes (e.g., 3-5 passes).
-
Collect the resulting nanoemulsion. It is advisable to cool the product to prevent excessive evaporation of the DDFP.
-
-
Characterization:
-
Analyze the droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Assess the stability of the nanoemulsion over time by monitoring changes in droplet size and PDI at set intervals.
-
Protocol 2: In Vivo Acute Toxicity Assessment in Mice
Objective: To evaluate the acute toxicity of a DDFP nanoemulsion formulation following intravenous administration in mice.
Materials:
-
DDFP nanoemulsion formulation
-
Control vehicle (e.g., saline or the emulsion without DDFP)
-
Healthy mice (specify strain, age, and sex)
-
Standard animal housing and care facilities
-
Blood collection supplies
-
Tissue collection and preservation supplies (formalin, etc.)
Procedure:
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Dosing:
-
Divide the mice into treatment and control groups.
-
Administer a single intravenous (e.g., tail vein) injection of the DDFP nanoemulsion or the control vehicle. The dose will depend on the specific application but can range from 0.1 to 0.6 ml/kg of a 2% w/v emulsion.[10]
-
-
Monitoring:
-
Observe the animals for any signs of toxicity (e.g., changes in behavior, weight loss, respiratory distress) at regular intervals (e.g., 1, 4, 24, and 48 hours post-injection).
-
-
Sample Collection:
-
At a predetermined endpoint (e.g., 24 or 48 hours), euthanize the animals.
-
Collect blood for serum chemistry analysis (e.g., liver and kidney function markers).
-
Harvest major organs (e.g., liver, spleen, kidneys, lungs, heart) for histopathological examination.
-
-
Analysis:
-
Analyze the serum for any significant changes in biochemical markers between the treatment and control groups.
-
Process the organs for histology and have them examined by a qualified pathologist for any signs of tissue damage or inflammation.
-
Data Presentation
Table 1: Illustrative Stability Data for DDFP Nanoemulsions with Different Surfactants
| Surfactant System | Droplet Size (Day 0) (nm) | PDI (Day 0) | Droplet Size (Day 30 at 4°C) (nm) | PDI (Day 30 at 4°C) |
| PEGylated Phospholipid | 180 ± 5 | 0.15 ± 0.02 | 195 ± 8 | 0.18 ± 0.03 |
| Poloxamer | 220 ± 10 | 0.25 ± 0.04 | 280 ± 15 | 0.35 ± 0.05 |
| Lecithin | 250 ± 12 | 0.30 ± 0.05 | 350 ± 20 | 0.45 ± 0.06 |
Note: This is example data. Actual results will vary based on the specific formulation and processing parameters.
Table 2: Quantitative Comparison of this compound (DDFP) with other Perfluorocarbons (PFCs)
| Property | This compound (DDFP) | Perfluorooctyl Bromide (PFOB) | Perfluorodecalin (PFD) |
| Boiling Point (°C) | 29[3] | 144[3] | 142[3] |
| Molecular Weight ( g/mol ) | 288.04 | 498.96 | 462.07 |
| **Oxygen Solubility (mL O₂/mL PFC at 37°C, 1 atm O₂) ** | High (Gaseous state enhances capacity)[3] | Lower | Lower |
| In Vivo Clearance | Rapid (via exhalation)[1] | Slower (RES uptake)[3] | Slower (RES uptake) |
| Effective Dose | Lower (1/200th to 1/1000th of other FCs)[1] | Higher | Higher |
Mandatory Visualizations
Signaling Pathway
One of the mechanisms by which DDFP emulsion exerts a protective effect, particularly in the context of ischemia-reperfusion injury, is through the activation of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. This pathway is a key component of ischemic preconditioning. The influx of K+ into the mitochondrial matrix, facilitated by the opening of the mitoKATP channel, leads to a slight depolarization of the mitochondrial membrane and the generation of reactive oxygen species (ROS). These ROS then act as signaling molecules to activate downstream protective pathways, such as inhibiting the opening of the mitochondrial permeability transition pore (mPTP), which is a critical event in cell death.
Caption: DDFPe-mediated activation of the mitoKATP channel and downstream signaling.
Experimental Workflow
The successful formulation and characterization of DDFP nanoemulsions is a critical first step in their preclinical development. The following workflow outlines the key stages involved.
Caption: Workflow for DDFP nanoemulsion formulation and characterization.
Logical Relationship
Understanding the relationship between DDFP droplet size and its stability upon phase transition is crucial for applications involving acoustic droplet vaporization (ADV).
Caption: Relationship between DDFP droplet size and vaporization threshold.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Drug-Loaded Perfluorocarbon Nanodroplets for Ultrasound-Mediated Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. Data set on stability comparison of emulsions stabilized by cationic fluorosurfactant against conventional surfactants and high thermal performance of fluoropolymer foams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Assessing Toxicity of Nanoparticles: In Vitro and In Vivo Assays [ouci.dntb.gov.ua]
- 9. d-nb.info [d-nb.info]
- 10. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Best practices for long-term storage of dodecafluoropentane emulsions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of dodecafluoropentane (DDFP) emulsions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound emulsions?
For optimal long-term stability, it is recommended to store this compound emulsions at refrigerated temperatures, around 5°C.[1][2] Following this guideline can ensure a shelf-life of at least two years.[1][2] While some formulations may be stable at room temperature, refrigerated storage is the best practice to minimize potential degradation.[3]
Q2: How long can I store a this compound emulsion in a syringe after drawing it from a vial?
If kept cold at approximately 5°C, a this compound emulsion is stable in a syringe for up to 6 hours.[1][2] It is crucial to maintain the cold chain to prevent any changes in the emulsion's properties before use.
Q3: What are the primary signs of instability in a this compound emulsion?
The main indicators of emulsion instability include:
-
Creaming: The formation of a concentrated layer of the dispersed phase at the top of the emulsion.[4][5]
-
Sedimentation: The settling of the dispersed phase to the bottom of the container.[4][5]
-
Flocculation: The clumping together of droplets to form larger aggregates.[4]
-
Coalescence: The merging of smaller droplets to form larger ones, which is an irreversible process.[4]
-
Phase separation: The complete separation of the oil and water phases, resulting in two distinct layers.[4]
Q4: What is Ostwald ripening and how does it affect this compound emulsions?
Ostwald ripening is a phenomenon where smaller droplets in an emulsion dissolve and redeposit onto larger droplets.[1][4] This process leads to an increase in the average particle size over time and can eventually lead to emulsion instability.[1] A more uniform particle size at the time of formulation can help to prolong the stability of the emulsion.[1]
Troubleshooting Guide
Problem: I observe a creamy layer at the top of my stored emulsion.
-
Cause: This is likely due to creaming, where the lower density of the this compound droplets causes them to rise.[5]
-
Solution: Gentle inversion or agitation of the vial can often redisperse the emulsion. To prevent this, ensure storage at the recommended refrigerated temperature and avoid prolonged periods without agitation.
Problem: The particle size of my emulsion has significantly increased over time.
-
Cause: An increase in particle size is often a result of Ostwald ripening or coalescence.[1][4] Higher storage temperatures can accelerate these processes.
-
Solution: Verify that the emulsion has been consistently stored at the recommended refrigerated temperature. If particle size continues to increase, the emulsion may be nearing the end of its stable shelf-life. It is advisable to characterize the particle size distribution before use.
Problem: My emulsion appears to have separated into two distinct layers.
-
Cause: This is known as breaking or cracking and represents a complete and irreversible failure of the emulsion.[5][6] This can be caused by the addition of an incompatible substance, extreme temperatures (including freezing), or decomposition of the emulsifying agent.[6]
-
Solution: The emulsion is no longer viable and should be discarded. Review your experimental procedure to identify any potential contaminants or procedural errors that could have led to this.
Data on Emulsion Stability
The stability of this compound emulsions is significantly influenced by storage temperature. Below is a summary of particle size stability data over time at different temperatures.
| Timepoint (weeks) | Particle Size at 25°C (nm) | Particle Size at 4°C (nm) |
| 1 | 219 ± 8 | 219 ± 8 |
| 3 | 206 ± 4 | 284 ± 4 |
| 5 | 221 ± 3 | 269 ± 1 |
| 10 | 239 ± 0 | 256 ± 3 |
| 14 | 265 ± 1 | 268 ± 3 |
| Data adapted from a representative clinical lot of DDFPe.[2] |
Experimental Protocols
1. Particle Size Analysis using Dynamic Light Scattering (DLS)
-
Objective: To determine the mean particle size and polydispersity index (PDI) of the emulsion, which are key indicators of stability.
-
Methodology:
-
Properly dilute the emulsion sample in ultrapure water to avoid multiple scattering effects.[7]
-
Equilibrate the sample to the desired measurement temperature (e.g., 25°C).
-
Place the diluted sample in a suitable cuvette for the DLS instrument.
-
The instrument directs a laser beam through the sample, and the fluctuations in the scattered light are measured by a detector.
-
The software analyzes these fluctuations to calculate the particle size distribution based on the Brownian motion of the droplets.
-
2. Zeta Potential Measurement
-
Objective: To measure the surface charge of the emulsion droplets, which indicates the stability against aggregation. A higher magnitude of zeta potential (positive or negative) generally corresponds to a more stable emulsion.[8]
-
Methodology:
-
Dilute the emulsion sample appropriately in ultrapure water.[7]
-
Place the sample in a specialized measurement cell containing electrodes.
-
An electric field is applied across the sample, causing the charged droplets to move towards the oppositely charged electrode.
-
The velocity of the droplets is measured using a laser-based technique (laser Doppler velocimetry).
-
The electrophoretic mobility is then used to calculate the zeta potential.[8]
-
Visual Guides
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Emulsion Elicits Cardiac Protection Against Myocardial Infarction Through an ATP-Sensitive K+ Channel Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 5. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 6. scribd.com [scribd.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. Using Zeta Potential in Product Formulation | Labcompare.com [labcompare.com]
Managing phase separation in perfluoropentane-based formulations
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with perfluoropentane (PFP)-based formulations. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to phase separation and instability.
Troubleshooting Guide & FAQs
This section addresses specific issues users may encounter during their experiments in a question-and-answer format.
Issue 1: Visible Phase Separation (Creaming or Sedimentation)
Question: My PFP emulsion has separated into two distinct layers upon standing. What is causing this and how can I fix it?
Answer: This phenomenon, known as creaming (if the PFP layer rises) or sedimentation, is a common sign of emulsion instability. It occurs due to density differences between the perfluoropentane and the continuous aqueous phase. While reversible by shaking, it is a precursor to irreversible coalescence.[1][2][3]
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient Homogenization | The droplet size of your dispersed phase may be too large. Utilize a high-pressure homogenizer or ultrasonication to reduce the droplet size.[1][4] |
| Inadequate Surfactant Concentration | There may be an insufficient amount of surfactant to effectively coat the PFP droplets and prevent aggregation.[1][5] Increase the surfactant concentration incrementally. |
| Low Viscosity of Continuous Phase | A low-viscosity aqueous phase allows for easier movement and separation of PFP droplets. Consider adding a biocompatible thickening agent like methyl cellulose (B213188) to the aqueous phase.[1][6][7] |
| Inappropriate Phase-Volume Ratio | An excessively high concentration of the dispersed phase can promote instability. Try adjusting the ratio of the oil phase to the water phase.[1][2] |
Issue 2: Increase in Droplet Size Over Time
Question: I've noticed that the average particle size of my PFP nanoemulsion increases during storage, even without visible separation. What is happening?
Answer: This indicates a destabilization process known as Ostwald ripening. In this process, smaller PFP droplets, which have higher solubility, dissolve and diffuse through the aqueous phase to deposit onto larger droplets. This leads to an overall increase in the mean droplet size and a broader size distribution.[3][8][9]
Possible Causes & Solutions:
| Possible Cause | Solution |
| High Water Solubility of PFP | Perfluoropentane has a non-zero, albeit low, solubility in water, which drives Ostwald ripening. |
| Polydisperse Droplet Population | A wide range of initial droplet sizes accelerates Ostwald ripening, as smaller droplets have a much higher tendency to dissolve.[8] |
| Presence of Micelles | Excess surfactant forming micelles in the aqueous phase can facilitate the transport of dissolved PFP between droplets.[10] |
To counteract Ostwald ripening, a common strategy is to add a small percentage of a higher molecular weight, less water-soluble perfluorocarbon (e.g., perfluorooctyl bromide) to the PFP phase. This second perfluorocarbon acts as an "Ostwald ripening inhibitor."[11][12]
Issue 3: Irreversible Droplet Merging (Coalescence)
Question: My emulsion has completely separated, and shaking does not redisperse it. What has happened?
Answer: This irreversible process is called coalescence, where droplets merge to form larger ones, ultimately leading to the complete separation of the oil and water phases.[1][3] This is the most severe form of emulsion instability.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient or Ineffective Surfactant | The surfactant film around the droplets is not robust enough to prevent them from merging.[1][5] Screen different types of surfactants (e.g., polymeric, fluorinated) and optimize the concentration. |
| pH Imbalance | Extreme pH values can alter the charge of some surfactants, making them dysfunctional.[1] Ensure the pH of your formulation is within the optimal range for your chosen surfactant. |
| Incompatible Emulsifiers | Using a combination of anionic and cationic surfactants in the same formulation can lead to interactions that destabilize the emulsion.[1] |
| Temperature Fluctuations | Freeze-thaw cycles or exposure to high temperatures can disrupt the surfactant layer and promote coalescence.[6] Store emulsions at a controlled, cool temperature. |
Quantitative Data on Formulation Components
The choice of surfactant and its concentration is critical for creating a stable PFP emulsion. The following table summarizes the interfacial tension of PFP against water in the presence of various surfactants. Lower interfacial tension generally facilitates the formation of smaller droplets.
| Surfactant | Type | Interfacial Tension (dyn/cm) vs. Water | Reference |
| None (PFP vs. pure water) | - | 54 | [13] |
| None (PFP vs. 0.15M PBS) | - | 49 | [13] |
| PEO-PLA | Diblock copolymer | ~27 | [13] |
| PEO-PCL | Diblock copolymer | ~30 | [13] |
| Bovine Serum Albumin (BSA) | Protein | ~31 | [13] |
| CTAB | Cationic surfactant | ~11 | [13] |
Data is compiled from Kandadai et al., 2010.[13][14][15]
Experimental Protocols
1. Protocol for Preparation of PFP Nanoemulsion using High-Pressure Homogenization
Objective: To prepare a stable perfluoropentane-in-water nanoemulsion with a controlled droplet size.
Materials:
-
Perfluoropentane (PFP)
-
Surfactant (e.g., PEO-PLA, Pluronic series)
-
Deionized water or buffer (e.g., PBS)
-
High-pressure homogenizer (e.g., Microfluidizer)
Procedure:
-
Preparation of Phases:
-
Prepare the aqueous phase by dissolving the chosen surfactant in deionized water or buffer at the desired concentration.
-
The perfluoropentane will serve as the oil phase.
-
-
Pre-emulsification:
-
Add the PFP phase to the aqueous phase.
-
Create a coarse pre-emulsion by mixing with a high-shear mixer (e.g., Ultra-Turrax) for 1-2 minutes.[16]
-
-
High-Pressure Homogenization:
-
Immediately transfer the pre-emulsion to the reservoir of the high-pressure homogenizer.
-
Process the emulsion at a set pressure (e.g., 10,000 - 30,000 PSI) for a specific number of cycles.[16][17] The optimal pressure and number of cycles should be determined empirically for each formulation.
-
Maintain a controlled temperature during homogenization, often by using a cooling coil, as excessive heat can lead to instability.[16]
-
-
Post-Processing and Storage:
-
Rapidly cool the resulting nanoemulsion to 2-8°C.[16]
-
Store the final formulation in a sealed container at the recommended temperature.
-
2. Protocol for Droplet Size Analysis using Dynamic Light Scattering (DLS)
Objective: To measure the mean hydrodynamic diameter and polydispersity index (PDI) of a PFP nanoemulsion.
Materials:
-
PFP nanoemulsion sample
-
Dynamic Light Scattering (DLS) instrument
-
Disposable or quartz cuvettes
-
Deionized water or buffer for dilution
Procedure:
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up and stabilize.
-
Set the measurement parameters in the software, including the temperature, viscosity, and refractive index of the dispersant (the continuous phase).
-
-
Sample Preparation:
-
Dilute the nanoemulsion sample with the continuous phase (e.g., the same buffer used for formulation) to an appropriate concentration. The ideal concentration will depend on the instrument and should be within its linear range to avoid multiple scattering effects.
-
Ensure the sample is free of air bubbles.
-
-
Measurement:
-
Data Analysis:
-
The software will generate a particle size distribution report, including the Z-average diameter (an intensity-weighted mean) and the Polydispersity Index (PDI). A PDI value below 0.2 generally indicates a monodisperse and homogenous population of droplets.
-
3. Protocol for a Long-Term Stability Study
Objective: To evaluate the physical stability of a PFP formulation over an extended period under controlled storage conditions.
Materials:
-
Multiple batches of the PFP formulation
-
Stability chambers set to desired conditions (e.g., 4°C, 25°C/60% RH)
-
Analytical instruments (DLS, pH meter, etc.)
Procedure:
-
Initial Characterization (Time 0):
-
For each batch, perform a comprehensive set of initial tests, including:
-
Visual appearance (for signs of phase separation).
-
Droplet size and PDI (using DLS).
-
pH measurement.
-
Zeta potential (if applicable).
-
-
-
Sample Storage:
-
Place a sufficient number of samples from each batch into stability chambers at different conditions (e.g., long-term at 4°C and accelerated at 25°C).
-
-
Time-Point Testing:
-
Data Evaluation:
-
Compare the results at each time point to the initial data.
-
Establish specification limits for acceptable changes in key parameters (e.g., no more than a 20% increase in mean particle size).
-
Plot the change in droplet size and PDI over time for each storage condition to determine the shelf-life of the formulation.
-
Visualizations
Caption: Troubleshooting workflow for PFP emulsion instability.
Caption: Key factors influencing PFP formulation stability.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. scribd.com [scribd.com]
- 3. biolinscientific.com [biolinscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Creaming of Emulsions - General Technical Terms [tidjma.tn]
- 8. Formation and stability of nano-emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nanoemulsions Stable against Ostwald Ripening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorocarbon emulsions--the stability issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Surfactants Used to Prepare Aqueous Perfluoropentane Emulsions for Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of surfactants used to prepare aqueous perfluoropentane emulsions for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A New Control Strategy for High-Pressure Homogenization to Improve the Safety of Injectable Lipid Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rivm.nl [rivm.nl]
- 19. brookhaveninstruments.com [brookhaveninstruments.com]
- 20. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 21. edaegypt.gov.eg [edaegypt.gov.eg]
- 22. qlaboratories.com [qlaboratories.com]
Validation & Comparative
Dodecafluoropentane vs. Perfluorodecalin: A Comparative Guide to In Vitro Oxygen Uptake
For researchers, scientists, and drug development professionals, the selection of an optimal oxygen carrier is paramount for the success of in vitro studies, particularly in models of hypoxia. This guide provides an objective comparison of two prominent perfluorocarbons, dodecafluoropentane (DDFP) and perfluorodecalin (B110024) (PFD), focusing on their performance in in vitro oxygen uptake.
This comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid in informed decision-making for your research needs.
Executive Summary
This compound emulsions (DDFPe) demonstrate a significantly higher capacity for oxygen absorption compared to perfluorodecalin emulsions (PFDe) in in vitro settings. Experimental data reveals that a 2% w/v DDFPe solution can absorb three times more oxygen at 21°C and a remarkable seven times more oxygen at 37°C than a comparable PFDe solution. This enhanced performance is attributed to the unique physicochemical properties of this compound, including its lower boiling point and higher ratio of trifluoromethyl (CF3) to difluoromethylene (CF2) groups. Furthermore, perfluorocarbon emulsions have been shown to modulate the hypoxia-inducible factor-1 alpha (HIF-1α) signaling pathway, a critical regulator of the cellular response to low oxygen conditions.
Data Presentation: Quantitative Comparison
The following tables summarize the key performance indicators of this compound and perfluorodecalin emulsions in in vitro oxygen uptake studies.
| Parameter | This compound Emulsion (2% w/v) | Perfluorodecalin Emulsion (2% w/v) | Reference |
| Relative Oxygen Absorption at 21°C | 3-fold higher | 1-fold (baseline) | [1][2] |
| Relative Oxygen Absorption at 37°C | 7-fold higher | 1-fold (baseline) | [1][2] |
| In Vitro Expansion at 37°C | 5-fold higher | Not reported | [2] |
Table 1: Comparison of Oxygen Absorption and Expansion.
Key Physicochemical Properties
| Property | This compound (C₅F₁₂) | Perfluorodecalin (C₁₀F₁₈) |
| Molecular Weight | 288.05 g/mol | 462.08 g/mol |
| Boiling Point | 29°C | 142°C |
| Density | 1.62 g/mL | 1.91 g/mL |
Table 2: Physicochemical Properties of this compound and Perfluorodecalin.
Experimental Protocols
Measurement of In Vitro Oxygen Absorption
This protocol is adapted from studies comparing the oxygen carrying capacity of perfluorocarbon emulsions.
Objective: To quantify and compare the amount of oxygen absorbed by this compound and perfluorodecalin emulsions in an aqueous environment at controlled temperatures.
Materials:
-
This compound (DDFP)
-
Perfluorodecalin (PFD)
-
Surfactant (e.g., Pluronic F-68)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Oxygen meter with a calibrated probe
-
Temperature-controlled water bath
-
Stir plates and stir bars
-
Beakers (300 mL)
-
Gas-tight syringes
Methodology:
-
Emulsion Preparation:
-
Prepare a 2% w/v emulsion of both this compound and perfluorodecalin.
-
The perfluorocarbon is typically emulsified in an aqueous solution containing a surfactant (e.g., 1-2% Pluronic F-68 in PBS) using a high-shear homogenizer or sonicator until a stable, milky-white emulsion with a desired particle size (e.g., <400 nm) is achieved.
-
Prepare a blank vehicle solution containing only the surfactant and aqueous medium.
-
-
Experimental Setup:
-
Place 250 mL of deionized water into 300 mL beakers equipped with stir bars.
-
Submerge the beakers in a temperature-controlled water bath set to the desired experimental temperature (e.g., 21°C or 37°C).
-
Allow the water in the beakers to equilibrate to the set temperature while stirring.
-
-
Oxygen Measurement:
-
Calibrate the oxygen meter according to the manufacturer's instructions.
-
Place the oxygen probe into a beaker and record the baseline dissolved oxygen concentration.
-
Inject a known volume (e.g., 5 mL) of the perfluorocarbon emulsion or the blank vehicle into the beaker below the water surface using a gas-tight syringe.
-
Continuously monitor and record the dissolved oxygen concentration in the water over a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the net increase in dissolved oxygen concentration for each emulsion by subtracting the baseline reading and the reading from the blank vehicle control.
-
Compare the net oxygen uptake between the this compound and perfluorodecalin emulsions at each temperature.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
In Vitro Hypoxia and HIF-1α Pathway Analysis
Objective: To investigate the effect of perfluorocarbon emulsions on the hypoxia-inducible factor-1 alpha (HIF-1α) signaling pathway in a cell culture model of hypoxia.
Materials:
-
Mammalian cell line (e.g., pancreatic islets, endothelial cells)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Perfluorocarbon emulsion (e.g., DDFPe or PFDe)
-
Hypoxia chamber or incubator with controlled O₂ levels (e.g., 1% O₂)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix and primers for HIF-1α, VEGF, and a housekeeping gene
-
Antibodies for Western blotting (anti-HIF-1α, anti-VEGF, anti-β-actin)
-
Protein lysis buffer and protease inhibitors
-
SDS-PAGE gels and Western blotting apparatus
-
ELISA kit for VEGF
Methodology:
-
Cell Culture and Treatment:
-
Culture the chosen cell line under standard conditions (e.g., 37°C, 5% CO₂).
-
Seed cells into appropriate culture plates or flasks.
-
Once cells reach a desired confluency, replace the medium with fresh medium containing the perfluorocarbon emulsion at a predetermined concentration. Include a no-emulsion control.
-
-
Induction of Hypoxia:
-
Place the culture plates into a hypoxia chamber or incubator set to a low oxygen concentration (e.g., 1% O₂) for a specified duration (e.g., 24-48 hours). A normoxic control group (21% O₂) should be maintained in parallel.
-
-
Sample Collection and Analysis:
-
Quantitative PCR (qPCR): At the end of the incubation period, harvest the cells and extract total RNA. Perform reverse transcription to synthesize cDNA. Use qPCR to quantify the mRNA expression levels of HIF-1α and its downstream target gene, VEGF. Normalize the expression to a stable housekeeping gene.
-
Western Blotting: Lyse the cells to extract total protein. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against HIF-1α and VEGF, followed by a secondary antibody. Use an antibody against a housekeeping protein like β-actin as a loading control.
-
ELISA: Collect the cell culture supernatant to measure the concentration of secreted VEGF protein using a commercially available ELISA kit.
-
-
Data Analysis:
-
Compare the mRNA and protein expression levels of HIF-1α and VEGF between the different treatment groups (normoxia, hypoxia, hypoxia + PFC emulsion).
-
Analyze the ELISA data to determine the effect of the PFC emulsion on VEGF secretion.
-
Use appropriate statistical tests to determine the significance of any observed differences.
-
Mandatory Visualizations
Experimental Workflow for Oxygen Uptake Measurement
Caption: Workflow for in vitro oxygen uptake measurement.
Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway
Caption: Modulation of the HIF-1α signaling pathway by PFCs.
Conclusion
References
A Comparative Guide to Perfluorocarbon-Based Oxygen Carriers: DDFPe vs. Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dodecafluoropentane emulsion (DDFPe) with other notable perfluorocarbon (PFC) oxygen carriers, primarily Perfluorodecalin (B110024) (PFDe) and Perfluorooctylbromide (PFOBe). The information herein is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.
Executive Summary
Perfluorocarbons are synthetic compounds with a high capacity for dissolving respiratory gases, making them valuable as oxygen therapeutics. DDFPe has emerged as a promising candidate due to its unique physicochemical properties, which distinguish it from earlier-generation PFCs like PFDe and PFOBe. A key differentiator is its boiling point of 29°C, which is close to physiological temperature. This property allows DDFPe to transition to a gaseous state at body temperature, a state in which it can deliver significantly more oxygen than liquid PFCs.[1][2][3] In contrast, older PFCs have much higher boiling points, remain in a liquid state in the body, and are associated with longer tissue retention times and potential adverse effects.[1][2][3]
I. Comparative Data on Physicochemical Properties and Oxygen Carrying Capacity
The following tables summarize the key quantitative data comparing DDFPe with PFDe and PFOBe.
| Property | This compound (DDFP) | Perfluorodecalin (PFD) | Perfluorooctylbromide (PFOB) | Reference |
| Chemical Formula | C₅F₁₂ | C₁₀F₁₈ | C₈F₁₇Br | [3] |
| Molecular Weight ( g/mol ) | 288 | 462 | 499 | [3] |
| Boiling Point (°C) | 29 | 142 | 144 | [3] |
| State at 37°C | Gas | Liquid | Liquid | [1][2][3] |
| Oxygen Solubility (vol%) | 80% | 42% | 50% | [1] |
Table 1: Comparison of Physicochemical Properties. This table highlights the fundamental differences between the core perfluorocarbon compounds.
| Emulsion (2% w/vol) | Oxygen Absorption at 21°C | Oxygen Absorption at 37°C | Volume Expansion at 37°C | Reference |
| DDFPe | ~3 times more than PFDe or PFOBe | ~7 times more than PFDe or PFOBe | ~5 times higher than PFDe or PFOBe | [4][5] |
| PFDe | Baseline | Baseline | Minimal | [4][5] |
| PFOBe | Baseline | Baseline | Minimal | [4][5] |
Table 2: In Vitro Performance of 2% w/vol Perfluorocarbon Emulsions. This table showcases the superior oxygen carrying and delivery potential of DDFPe at physiological temperature.
| Property | DDFPe | PFDe / PFOBe | Reference |
| Particle Size | Typically < 400 nm | Variable, often in a similar submicron range | [4] |
| Stability | Stable, with gradual increase in particle size over time, more pronounced at 25°C than at 4°C. | Stability is a known challenge, with a tendency for particle size to increase via Ostwald ripening. | [1] |
| In Vivo Clearance | Rapidly cleared via exhalation. | Long-term retention in the body, leading to potential toxicity. | [1][2][3] |
| Effective Dose | Active at 1/200th to 1/1000th the weight of other PFCs. | Significantly higher doses required for efficacy. | [1][2][3] |
Table 3: Emulsion Characteristics and In Vivo Behavior. This table compares the formulation and pharmacokinetic properties of the emulsions.
II. Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
A. Preparation of Perfluorocarbon Emulsions (2% w/v)
This protocol describes the general procedure for preparing DDFPe, PFDe, and PFOBe for comparative studies.
-
Preparation of the Oil Phase: The respective perfluorocarbon (DDFP, PFD, or PFOB) is measured to constitute 2% of the final emulsion volume (weight/volume).
-
Preparation of the Aqueous Phase: The aqueous phase is prepared with purified water and contains a surfactant/emulsifier, such as a phospholipid (e.g., egg yolk phospholipid) or a poloxamer.[2] The exact composition can vary. For DDFPe, a PEG-Telomer-B surfactant has been used.[1]
-
Emulsification: The oil and aqueous phases are combined and subjected to high-shear homogenization using a microfluidizer or sonicator.[6] This process breaks down the PFC into submicron droplets, forming a stable emulsion.
-
Sterilization: The final emulsion is typically heat-sterilized.[6]
-
Characterization: The resulting emulsion is characterized for particle size, pH, and osmolarity.[6]
B. Measurement of Oxygen Absorption Capacity
This protocol outlines a method to compare the oxygen uptake of different PFC emulsions.
-
Sample Preparation: Equal volumes of the 2% w/v DDFPe, PFDe, and PFOBe, along with a blank vehicle (emulsion without PFC), are placed in sealed vials.
-
Oxygenation: The vials are exposed to an oxygen-rich environment at controlled temperatures (e.g., 21°C and 37°C).
-
Measurement: The amount of dissolved oxygen in each emulsion is measured over time using an oxygen sensor or an enzymatic method.[7]
-
Data Analysis: The oxygen absorption is quantified and compared between the different emulsions and the blank control.
C. Determination of Particle Size and Stability
This protocol describes the use of Dynamic Light Scattering (DLS) to assess particle size and stability of the emulsions.
-
Sample Preparation: A small, diluted sample of the PFC emulsion is placed in a cuvette.
-
DLS Analysis: The sample is analyzed using a DLS instrument. The instrument directs a laser beam into the sample, and the scattered light from the particles undergoing Brownian motion is detected.
-
Data Interpretation: The fluctuations in the scattered light intensity are correlated to the particle diffusion coefficient, which is then used to calculate the hydrodynamic diameter of the particles using the Stokes-Einstein equation.[8][9]
-
Stability Assessment: Particle size is measured at different time points and under different storage conditions (e.g., 4°C and 25°C) to assess the stability of the emulsion over time. An increase in particle size can indicate emulsion instability due to processes like Ostwald ripening.[1]
D. In Vivo Efficacy in a Hemorrhagic Shock Model
This protocol provides a general overview of how DDFPe is evaluated in a preclinical model of hemorrhagic shock.
-
Animal Model: A relevant animal model, such as a pig, is subjected to controlled hemorrhage to induce hemorrhagic shock.[4]
-
Treatment Administration: The animals are then resuscitated with either DDFPe or a control fluid (e.g., saline).
-
Monitoring: Key physiological parameters such as mean arterial pressure, heart rate, and survival are monitored throughout the experiment.
-
Outcome Assessment: The efficacy of DDFPe is determined by its ability to improve survival and restore hemodynamic stability compared to the control group.
III. Visualizations
Experimental Workflow for Comparing Oxygen Absorption
References
- 1. Stability of perfluorocarbon blood substitutes determined by sedimentation field-flow fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of perfluorodecalin emulsion, an approach to the red cells substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a perfluorochemical emulsion as a blood gas carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nuvoxtherapeutics.com [nuvoxtherapeutics.com]
- 5. Blood monitoring of perfluorocarbon compounds (F-tert-butylcyclohexane, perfluoromethyldecalin and perfluorodecalin) by headspace-gas chromatography-tandem mass spectrometry. [sonar.ch]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. horiba.com [horiba.com]
- 9. materials-talks.com [materials-talks.com]
Dodecafluoropentane Emulsion: A Novel Approach to Oxygenation Compared to Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of dodecafluoropentane emulsion (DDFPe) as an oxygen therapeutic against traditional oxygenation methods. The information presented herein is intended for an audience with a professional background in biomedical research and drug development, summarizing quantitative data from preclinical and in vitro studies and detailing the experimental methodologies employed.
Executive Summary
This compound emulsion is an emerging nanotechnology for oxygen delivery, demonstrating therapeutic potential in conditions of tissue hypoxia.[1] Unlike traditional methods that rely on enriching the inspired air with oxygen, DDFPe functions as an intravenous oxygen carrier, designed to increase the oxygen-carrying capacity of the blood and deliver oxygen directly to hypoxic tissues.[2][3] Key distinguishing features of DDFP include its high oxygen-dissolving capacity and a low boiling point of 29°C, which allows it to transition to a gaseous state at physiological temperatures, a property hypothesized to enhance oxygen delivery compared to other liquid perfluorocarbons.[2][3][4] Preclinical studies suggest that DDFPe can improve oxygen saturation in models of acute respiratory distress syndrome (ARDS), offering a potential alternative or adjunct to conventional respiratory support.
Comparative Efficacy: DDFPe vs. Traditional Oxygenation
The efficacy of oxygenation methods can be assessed through various metrics, including oxygen carrying capacity, the fraction of inspired oxygen (FiO2) required, and physiological responses such as arterial oxygen saturation (SpO2) and partial pressure of oxygen in arterial blood (PaO2).
Oxygen Carrying Capacity
DDFPe significantly enhances the oxygen-carrying capacity of blood. On a volume basis, fluorocarbons can dissolve substantially more respiratory gases than blood.[5]
| Oxygen Carrier | Oxygen Carrying Capacity (% v/v) |
| This compound (DDFP) | 80% [5] |
| Perfluorooctylbromide (PFOB) | 50%[5] |
| Perfluorodecalin (PFD) | 42%[5] |
| Human Blood (at normal hemoglobin levels) | ~21%[5] |
In Vitro Oxygen Absorption
In a direct comparison with other perfluorocarbon emulsions, DDFPe demonstrated superior oxygen absorption, particularly at physiological temperature.
| Emulsion (2% w/v) | Oxygen Absorption at 21°C (Relative to PFDe/PFOBe) | Oxygen Absorption at 37°C (Relative to PFDe/PFOBe) |
| This compound Emulsion (DDFPe) | 3 times more [5] | 7 times more [5] |
| Perfluorodecalin Emulsion (PFDe) | Baseline | Baseline |
| Perfluorooctylbromide Emulsion (PFOBe) | Baseline | Baseline |
Preclinical Efficacy in a Model of Acute Lung Injury
In a murine model of ARDS, intravenous administration of DDFPe demonstrated a significant improvement in oxygen saturation compared to a saline control group.
| Treatment Group | Mean Oxygen Saturation Change (Post-injection) | Net Difference in Mean O2 Saturation |
| DDFPe (0.6 mL/kg) | +2.5% [6] | 10% [6] |
| Saline (Control) | -7.5%[6] | - |
Traditional Oxygenation Methods: FiO2 Delivery
Traditional methods involve increasing the fraction of inspired oxygen (FiO2). The delivered FiO2 varies depending on the device and flow rate.
| Delivery Device | Flow Rate (L/min) | Approximate FiO2 Delivered |
| Nasal Cannula | 1 - 6 | 24% - 44%[7] |
| Simple Face Mask | 5 - 12 | 35% - 55%[7] |
| Non-rebreather Mask | 8 - 15 | 60% - 90%[7] |
| High-Flow Nasal Cannula | Up to 60 | Up to 100% |
| Mechanical Ventilation | Variable | 21% - 100% |
Experimental Protocols
In Vitro Oxygen Absorption Assay
Objective: To compare the oxygen absorption capacity of DDFPe with other perfluorocarbon emulsions.
Methodology:
-
Emulsion Preparation: 2% w/v emulsions of this compound, perfluorodecalin, and perfluoroctylbromide were prepared.[5]
-
Experimental Setup: Vials containing the perfluorocarbon emulsions and a blank formulation were used.[8]
-
Oxygenation: The oxygen uptake capability of each emulsion was evaluated in water at 21°C and 37°C.[5]
-
Measurement: The amount of dissolved oxygen was measured and compared between the different emulsions.
Murine Model of Acute Lung Injury
Objective: To evaluate the effect of intravenous DDFPe on oxygen saturation in a two-hit model of acute lung injury.[6][9]
Methodology:
-
Animal Model: C57BL/J6 male mice were used.[7]
-
Induction of Injury (First Hit): Mice were anesthetized and intratracheally injected with lipopolysaccharide (LPS; 0.5 mg/kg) and allowed to recover for 20 hours.[7]
-
Induction of Injury (Second Hit): After 20 hours, mice were intubated and subjected to mechanical ventilation with high tidal volumes (30 mL/kg) for 4 hours to induce ventilator-induced lung injury (VILI).[7][10]
-
Treatment: At the onset of mechanical ventilation, mice were randomly assigned to receive an intravenous bolus injection of either DDFPe (0.6 mL/kg) or an equivalent volume of saline. A second bolus was administered at 120 minutes.[9][10]
-
Monitoring: Oxygen saturation was continuously monitored using a pulse oximeter and recorded every 15 minutes.[7][9]
Visualizing the Science: Diagrams
References
- 1. bosterbio.com [bosterbio.com]
- 2. Frontiers | Hypoxia signaling pathways: modulators of oxygen-related organelles [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Hypoxia signaling pathways in cancer metabolism: the importance of co-selecting interconnected physiological pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. biorxiv.org [biorxiv.org]
- 7. 12. Oxygen Therapy | Hospital Handbook [hospitalhandbook.ucsf.edu]
- 8. Key performance indicators in extracorporeal membrane oxygenation (ECMO): protocol for a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The impact of intravenous this compound on a murine model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating MRI Markers of Infarction with DDFPe Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dodecafluoropentane emulsion (DDFPe) as a treatment for infarction, focusing on the validation of Magnetic Resonance Imaging (MRI) markers. It includes supporting experimental data, detailed methodologies, and visualizations of key pathways and workflows to aid in research and development.
DDFPe: An Oxygen Therapeutic for Ischemic Injury
This compound emulsion (DDFPe) is a perfluorocarbon-based oxygen therapeutic designed to mitigate ischemic injury.[1] Its primary mechanism involves enhancing oxygen delivery to tissues with compromised blood flow.[1][2] Upon intravenous administration, DDFPe travels to the lungs to bind oxygen and then transports it to hypoxic areas.[2] This is particularly critical in both ischemic and hemorrhagic stroke, where a lack of tissue oxygenation is a key driver of brain injury.[2]
DDFPe is distinguished from earlier fluorocarbon emulsions by its lower boiling point, which is close to physiological temperature, allowing for more effective oxygen delivery.[1] It is being investigated for its potential to reduce infarct size and improve neurological outcomes in stroke, as well as for its cardioprotective effects in myocardial infarction.[3][4]
Comparative Analysis of DDFPe in Preclinical Infarction Models
Preclinical studies have demonstrated the efficacy of DDFPe in reducing infarct size and delaying the progression of ischemic injury in both cardiac and cerebral infarction models.
Myocardial Infarction Model
In a mouse model of myocardial infarction induced by permanent ligation of the left anterior descending (LAD) coronary artery, a single intravenous administration of DDFPe immediately after occlusion showed significant cardioprotective effects.[5]
Table 1: Effect of DDFPe on Myocardial Infarct Size and Cardiac Troponin I (cTnI)
| Treatment Group | Infarct Size (% of Area at Risk) | Serum cTnI (ng/ml) |
| Vehicle | 36.9 ± 4.2 | 35.0 ± 4.6 |
| DDFPe | 10.4 ± 2.3 | 15.8 ± 1.6 |
| 5-HD + DDFPe | 35.4 ± 7.4 | 34.6 ± 5.3 |
Data from a study in a mouse model of permanent LAD occlusion.[5] 5-HD is a mitochondrial ATP-sensitive potassium channel (mitoK(ATP)) inhibitor.
The data indicates that DDFPe treatment reduced infarct size by approximately 72%.[5] This protective effect was blocked by the mitoK(ATP) channel inhibitor 5-hydroxydecanoate (B1195396) (5-HD), suggesting the involvement of a mechanism similar to ischemic preconditioning.[3][5]
Ischemic Stroke Model
In a rat model of ischemic stroke involving permanent unilateral surgical occlusion of the middle cerebral and common carotid arteries, DDFPe demonstrated a notable ability to delay and reduce MRI markers of infarction.[6]
Table 2: Effect of DDFPe on MRI Markers of Acute Ischemic Stroke
| MRI Sequence | Group | Mean ± SE Number of Abnormal Slices (Total) | Mean ± SE Number of Abnormal Slices (2 hours) | Mean ± SE Number of Abnormal Slices (3 hours) |
| Inversion Recovery (IR) | Control | 7.38 ± 0.58 | 8.25 ± 0.63 | 7.75 ± 0.48 |
| DDFPe | 5.43 ± 0.40 | 5.5 ± 0.97 | 5.14 ± 0.83 | |
| Diffusion Weighted (DWI) | Control | 13.88 ± 1.79 | - | - |
| DDFPe | 9.14 ± 1.11 | - | - |
Data from a study in a rat stroke model.[6] DDFPe was administered one hour post-occlusion.
These findings suggest that DDFPe not only reduces the overall infarct volume but also extends the therapeutic window for intervention by slowing the evolution of the ischemic cascade.[6]
MRI Markers for Validating Infarction
Cardiac Magnetic Resonance (CMR) imaging is considered the gold standard for measuring final infarct size (FIS) and left ventricular ejection fraction (LVEF), which are strong predictors of mortality after acute myocardial infarction (AMI).[7] Several CMR techniques are used to characterize myocardial damage:
-
Late Gadolinium Enhancement (LGE): This is the most accurate method to visualize and quantify infarct size.[8] It can differentiate between ischemic and non-ischemic cardiomyopathies.[9]
-
T2-Weighted Imaging: This technique is used to detect myocardial edema, which is indicative of acute myocardial injury.[10]
-
T2 Mapping:* This method is employed to identify intramyocardial hemorrhage.[8]
-
Perfusion Imaging: Techniques like Dynamic Susceptibility Contrast (DSC) and Arterial Spin Labeling (ASL) can identify regions of hypoperfusion and the ischemic penumbra.[11]
Studies have shown a strong correlation between the extent of hyperenhancement on LGE images and the infarct size measured by histology.[9] Furthermore, cardiac biomarkers such as creatine (B1669601) kinase (CK) and its MB isoenzyme (CK-MB) show a significant positive correlation with FIS as determined by CMR.[7]
Experimental Protocols
Myocardial Infarction Animal Model
The cardioprotective effects of DDFPe were investigated in a mouse model of myocardial infarction.[5]
-
Animal Model: Myocardial infarction was induced by permanent ligation of the left anterior descending (LAD) coronary artery.
-
Treatment: Mice received either a vehicle or 5-hydroxydecanoate (5-HD), a mitoK(ATP) inhibitor, intravenously 10 minutes before LAD occlusion. This was followed by a single intravenous administration of either vehicle or DDFPe immediately after occlusion.
-
Outcome Measures: 24 hours after LAD occlusion, heart tissue and serum samples were collected to measure infarct size and cardiac troponin I (cTnI) levels, respectively.[5]
Ischemic Stroke Animal Model
The neuroprotective effects of DDFPe were assessed in a rat stroke model using MRI.[6]
-
Animal Model: Rats underwent permanent, unilateral surgical occlusion of the middle cerebral and common carotid arteries.
-
Treatment: The treatment group received one intravenous dose of 2% w/v DDFPe at 0.6 mL/kg one hour post-occlusion, while the control group received no treatment.
-
Imaging: Diffusion Weighted (DWI) and Inversion Recovery (IR) MRI sequences were acquired over 4 hours after occlusion to assess the evolution of ischemic injury.[6]
Signaling Pathways and Workflows
Proposed Cardioprotective Mechanism of DDFPe
The experimental data suggests that DDFPe's cardioprotective effects are mediated, at least in part, through the activation of mitochondrial ATP-sensitive potassium (mitoK(ATP)) channels. This mechanism is similar to that of ischemic preconditioning, a process where short periods of ischemia protect the heart from a subsequent prolonged ischemic insult.
Caption: Proposed mechanism of DDFPe-induced cardioprotection.
Experimental Workflow for MRI Validation in Stroke
The validation of DDFPe's effect on MRI markers of stroke follows a clear experimental pipeline, from the induction of ischemia to the acquisition and analysis of imaging data.
Caption: Experimental workflow for validating DDFPe with MRI in a stroke model.
Conclusion
DDFPe shows considerable promise as a therapeutic agent for reducing ischemic injury in both myocardial and cerebral infarction. Preclinical data strongly supports its efficacy in reducing infarct size and delaying the progression of ischemic damage. The validation of these effects using established MRI markers provides a robust framework for further clinical development. The unique mechanism of action, involving both enhanced oxygen delivery and potential activation of protective signaling pathways, positions DDFPe as a compelling candidate for the treatment of acute ischemic events. Further research, including larger clinical trials, is warranted to fully elucidate its therapeutic potential and establish its role in clinical practice.[2][12]
References
- 1. tandfonline.com [tandfonline.com]
- 2. FDA Allows a Phase II Clinical Trial in Stroke for NuvOx Pharma’s DDFPe - BioSpace [biospace.com]
- 3. This compound Emulsion Elicits Cardiac Protection Against Myocardial Infarction Through an ATP-Sensitive K+ Channel Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nuvoxtherapeutics.com [nuvoxtherapeutics.com]
- 5. This compound emulsion elicits cardiac protection against myocardial infarction through an ATP-Sensitive K+ channel dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. oatext.com [oatext.com]
- 8. pubs.rsna.org [pubs.rsna.org]
- 9. Cardiovascular Magnetic Resonance Imaging of Myocardial Infarction, Viability, and Cardiomyopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac MRI Endpoints in Myocardial Infarction Experimental and Clinical Trials: JACC Scientific Expert Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Emulsion in Acute Ischemic Stroke: A Phase Ib/II Randomized and Controlled Dose-Escalation Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Dodecafluoropentane (DDFP) Emulsion in Preclinical Stroke Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of dodecafluoropentane (DDFP) emulsion in various preclinical models of ischemic stroke. The data presented is collated from multiple studies to offer an objective overview of its neuroprotective potential.
Quantitative Efficacy Data
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of DDFP in reducing infarct volume and improving neurological outcomes in animal models of stroke.
Table 1: Infarct Volume Reduction with DDFP Emulsion Treatment
| Animal Model | Stroke Induction | DDFP Emulsion Dose | Treatment Timing (Post-Stroke) | Assessment Time (Post-Stroke) | Infarct Volume Reduction vs. Control | Reference |
| Rabbit | Embolic Occlusion | 0.6 mL/kg (2% w/v) repeated every 90 min | 1, 2, or 3 hours | 4 hours | Significant reduction at all treatment times (e.g., 3.20% in control vs. 0.25% at 3 hours) | [1][2] |
| Rabbit | Embolic Occlusion | 0.6 mL/kg (2% w/v) repeated every 90 min | 1 hour | 7 hours | Significant reduction (2.2% in control vs. 0.25%) | [1][2] |
| Rabbit | Embolic Occlusion | 0.1, 0.3, or 0.6 mL/kg (2% w/v) repeated every 90 min | 1 hour | 7 hours | Significant reduction for all doses | [3] |
| Rabbit | Embolic Occlusion | 0.1 mL/kg (2% w/v) repeated every 90 min | 1 hour | 24 hours | Significant reduction | [3] |
| Rat (Sprague Dawley & Spontaneously Hypertensive) | Permanent Middle Cerebral Artery Occlusion (MCAO) | 0.6 mL/kg (2% w/v), single dose (1x) or four doses (4x) at 90 min intervals | 1 hour | 6 hours | Significant reduction (9.24% in control vs. 2.59% for 1x and 0.98% for 4x) | [4][5] |
| Rat (Spontaneously Hypertensive) | Permanent MCAO | 0.6 mL/kg (2% w/v) repeated every 90 min | 1 hour | 6 hours | Significant reduction (8.4% in control vs. 1.7%) | [6] |
Table 2: Neurological Deficit Score Improvement with DDFP Emulsion Treatment
| Animal Model | Stroke Induction | DDFP Emulsion Dose | Treatment Timing (Post-Stroke) | Assessment | Neurological Score Improvement vs. Control | Reference |
| Rat (Sprague Dawley & Spontaneously Hypertensive) | Permanent MCAO | 0.6 mL/kg (2% w/v), four doses (4x) at 90 min intervals | 1 hour | Neurological Assessment Score (NAS) at 6 hours | Significant improvement (e.g., SD rats: 9.36 in control vs. 5.00 for 4x) | [4][5] |
| Rabbit | Embolic Occlusion (Anterior Circulation) | 2% DDFP IV every 30 or 60 min | 1 hour | Neurological Assessment Score (NAS) at 7 hours | Significant improvement | [7][8] |
Experimental Protocols
The studies cited in this guide predominantly utilize embolic or permanent occlusion models of ischemic stroke in rabbits and rats. Below are generalized methodologies for the key experiments.
Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Model: Male Sprague Dawley (SD) or Spontaneously Hypertensive Rats (SHR) are commonly used.[4][5]
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery. The middle cerebral artery is then occluded, typically by cauterization, to induce a permanent ischemic stroke.[6]
-
Treatment: Rats are randomly assigned to a control group (receiving saline) or treatment groups receiving intravenous (IV) injections of DDFP emulsion (e.g., 0.6 ml/kg of a 2% w/v emulsion) at specified time points post-MCAO.[4][5][6]
-
Outcome Assessment:
-
Neurological Assessment Score (NAS): A composite score based on motor, sensory, reflex, and balance tests is used to evaluate neurological deficits before euthanasia.[4][5]
-
Infarct Volume Measurement: At a predetermined time point (e.g., 6 hours post-MCAO), the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (white) and viable (red) tissue. Image analysis software is then used to quantify the infarct volume as a percentage of the total brain volume.[4][5][6]
-
Embolic Stroke Model in Rabbits
-
Animal Model: New Zealand White rabbits are frequently used in these studies.[1][2][3]
-
Angiography and Embolization: Under anesthesia, a catheter is introduced via the femoral artery and guided to the internal carotid artery under fluoroscopic guidance. Embolic spheres are then injected to occlude branches of the cerebral arteries, inducing an ischemic stroke.[1][2][3]
-
Treatment: Rabbits are randomly assigned to control or DDFP emulsion treatment groups. The DDFP emulsion (e.g., 2% w/v) is administered intravenously at various doses and time points relative to the embolic event.[1][2][3]
-
Outcome Assessment:
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of DDFP in a preclinical stroke model.
Caption: Preclinical Experimental Workflow for DDFP Stroke Studies.
Proposed Mechanism of Action
The primary proposed mechanism for the neuroprotective effects of DDFP emulsion is its ability to act as an oxygen carrier, delivering oxygen to the ischemic penumbra.
Caption: Proposed Mechanism of DDFP Emulsion in Ischemic Stroke.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound Improves Neurological Function Following Anterior Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Improves Neurological Function Following Anterior Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound Emulsion (DDFPe) Decreases Stroke Size and Improves Neurological Scores in a Permanent Occlusion Rat Stroke Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Dodecafluoropentane Emulsion vs. Saline Control: A Comparative Guide for Preclinical Researchers
For Immediate Release
This guide provides a comprehensive comparison of Dodecafluoropentane (DDFP) emulsion and saline control in preclinical trials, offering researchers, scientists, and drug development professionals an objective analysis of DDFP emulsion's performance. The information presented is collated from various preclinical studies focusing on its therapeutic potential in ischemic conditions.
I. Overview of this compound Emulsion
This compound (DDFP) emulsion is a novel oxygen therapeutic composed of nanoscale droplets of DDFP.[1] Its proposed mechanism of action centers on its ability to dissolve and transport significant amounts of oxygen, particularly to tissues with compromised blood flow where red blood cells may not be able to penetrate. This unique property has made it a subject of investigation for various ischemic conditions, including stroke, myocardial infarction, and hemorrhagic shock.
II. Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies comparing DDFP emulsion with a saline control.
Table 1: Preclinical Stroke Models
| Parameter | DDFP Emulsion | Saline Control | Animal Model | Study Details |
| Infarct Volume (%) | 1.7 ± 0.5% | 8.4 ± 1.9% | Spontaneously Hypertensive Rats | Permanent Middle Cerebral Artery Occlusion (MCAO). DDFPe (0.6 mL/kg) administered 1 hour post-occlusion and every 90 minutes thereafter.[2] |
| Infarct Volume (%) | 2.59 ± 1.81% (single dose) 0.98 ± 0.88% (four doses) | 9.24 ± 6.06% | Sprague Dawley & Spontaneously Hypertensive Rats | Permanent MCAO. DDFPe (0.6 mL/kg) administered 1 hour post-stroke.[3][4] |
| Median Infarct Volume (%) | 0.30% (treatment at 1 hour) | 3.20% | New Zealand White Rabbits | Insoluble emboli model. Sacrifice at 4 hours.[5] |
| Median Infarct Volume (%) | 0.25% (treatment at 1 hour) | 2.2% | New Zealand White Rabbits | Insoluble emboli model. Sacrifice at 7 hours.[5][6] |
| Neurological Assessment Score (NAS) | 5.00 ± 2.45 (four doses) | 9.36 ± 3.56 | Sprague Dawley Rats | Permanent MCAO. Lower score indicates better neurological function.[3][4] |
| Neurological Assessment Score (NAS) | 7.75 ± 4.43 (four doses) | 12.14 ± 3.08 | Spontaneously Hypertensive Rats | Permanent MCAO. Lower score indicates better neurological function.[3][4] |
Table 2: Preclinical Myocardial Infarction Models
| Parameter | DDFP Emulsion | Saline Control | Animal Model | Study Details |
| Infarct Size (% of Area at Risk) | 10.4 ± 2.3% | 36.9 ± 4.2% | C57BL/6J Mice | Permanent ligation of the left anterior descending (LAD) coronary artery.[7][8] |
| Serum Cardiac Troponin I (cTnI) (ng/mL) | 15.8 ± 1.6 | 35.0 ± 4.6 | C57BL/6J Mice | Permanent LAD ligation.[7][8] |
Table 3: Preclinical Hemorrhagic Shock Models
| Parameter | DDFP Emulsion | Saline Control (Placebo) | Animal Model | Study Details |
| Survival Rate | 100% | 0% | Air-breathing Pigs | Severe bleeding followed by administration of DDFPe or placebo within 30 minutes.[9][10] |
III. Experimental Protocols
A. Rodent Model of Ischemic Stroke: Permanent Middle Cerebral Artery Occlusion (MCAO)
This protocol outlines the induction of focal cerebral ischemia in rats, a common model for stroke research.[2][7][11]
Workflow for Permanent MCAO in Rats
Infarct Volume Assessment (TTC Staining):
-
Following euthanasia, the brain is rapidly removed and chilled.
-
The brain is sectioned into 2-mm coronal slices.
-
Slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.[2]
-
Viable tissue stains red due to the presence of mitochondrial dehydrogenases, while infarcted tissue remains white.
-
The sections are then fixed in 10% formalin.
-
Digital images of the stained sections are captured, and the infarct area is measured using image analysis software. The total infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness.
B. Murine Model of Myocardial Infarction: Permanent Left Anterior Descending (LAD) Coronary Artery Ligation
This protocol details the surgical procedure to induce myocardial infarction in mice.[8][12]
Workflow for LAD Ligation in Mice
C. Swine Model of Hemorrhagic Shock
This protocol provides a general outline for inducing hemorrhagic shock in a porcine model.
-
Instrumentation: Anesthetized swine are instrumented for continuous monitoring of hemodynamic parameters (e.g., blood pressure, heart rate). This typically involves the placement of arterial and venous catheters.
-
Induction of Hemorrhage: A controlled volume of blood is withdrawn from the animal to induce a state of hemorrhagic shock, often defined by a significant drop in mean arterial pressure.
-
Treatment: Following the induction of shock, animals are administered either DDFP emulsion or a saline placebo.
-
Monitoring and Outcome: Animals are monitored for survival over a defined period.
IV. Signaling Pathway
In the context of myocardial infarction, preclinical evidence suggests that the cardioprotective effects of DDFP emulsion may be mediated through the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[7][8][13]
Proposed Cardioprotective Signaling Pathway of DDFP Emulsion
The proposed pathway suggests that by enhancing oxygen delivery to the ischemic heart muscle, DDFP emulsion triggers a signaling cascade that involves the generation of reactive oxygen species (ROS).[13] This, in turn, leads to the opening of mitoKATP channels, a key step in ischemic preconditioning that ultimately results in a reduction of myocardial infarct size.[13] This hypothesis is supported by findings that the cardioprotective effects of DDFP emulsion are blocked by 5-hydroxydecanoate (B1195396) (5-HD), a selective inhibitor of the mitoKATP channel.[7][8][13]
V. Conclusion
The preclinical data presented in this guide indicate that this compound emulsion demonstrates significant therapeutic potential in models of ischemic stroke, myocardial infarction, and hemorrhagic shock when compared to a saline control. The quantitative improvements in infarct size, neurological outcomes, and survival rates are notable. The proposed mechanism involving the mitoKATP channel in cardioprotection provides a direction for further mechanistic studies. This compilation of data and experimental protocols is intended to serve as a valuable resource for researchers in the field of ischemic injury and drug development.
References
- 1. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke | Semantic Scholar [semanticscholar.org]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Video: Murine Left Anterior Descending LAD Coronary Artery Ligation: An Improved and Simplified Model for Myocardial Infarction [jove.com]
- 7. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Myocardial Infarction Model using Permanent Ligation of Left Anterior Descending Coronary Artery [jove.com]
- 9. Rat permanent middle cerebral artery occlusion procedure [bio-protocol.org]
- 10. nuvoxtherapeutics.com [nuvoxtherapeutics.com]
- 11. Video: A Magnetic Resonance Imaging Protocol for Stroke Onset Time Estimation in Permanent Cerebral Ischemia [jove.com]
- 12. LAD-Ligation: A Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Emulsion Elicits Cardiac Protection Against Myocardial Infarction Through an ATP-Sensitive K+ Channel Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dodecafluoropentane (DDFP), Perfluorooctyl Bromide (PFOB), and Perfluorodecalin (PFD) for Oxygen Exchange
A Comprehensive Guide for Researchers and Drug Development Professionals
In the realm of oxygen therapeutics, perfluorocarbons (PFCs) have emerged as promising candidates due to their high capacity to dissolve respiratory gases. This guide provides a detailed comparative analysis of three prominent PFCs: Dodecafluoropentane (DDFP), Perfluorooctyl Bromide (PFOB), and Perfluorodecalin (B110024) (PFD), with a focus on their oxygen exchange properties. This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals in their pursuit of effective oxygen carriers.
Performance Comparison: Oxygen Carrying Capacity and Physical Properties
The ability of a perfluorocarbon to transport oxygen is intrinsically linked to its physical and chemical properties. DDFP, PFOB, and PFD exhibit distinct characteristics that influence their efficacy as oxygen carriers.
| Property | This compound (DDFP) | Perfluorooctyl Bromide (PFOB) | Perfluorodecalin (PFD) | Water | Human Blood |
| Formula | C5F12 | C8BrF17 | C10F18 | H2O | N/A |
| Molar Mass ( g/mol ) | 288 | 499 | 462 | 18 | N/A |
| Boiling Point (°C) | 29 | 142-144 | 142-144 | 100 | N/A |
| Oxygen Solubility (vol%) | 80% | 50% | 42-49% | ~0.9-1% | ~20% |
| Carbon Dioxide Solubility (vol%) | Not specified | Up to 4 times O2 solubility | Not specified | ~5.7% | Not specified |
Table 1: Comparison of the main physical and oxygen-carrying properties of DDFP, PFOB, PFD, water, and blood.[1][2][3]
A key differentiator among these PFCs is their boiling point. DDFP has a boiling point of 29°C, which is close to physiological temperature.[4][5][6] This property allows DDFP to transition from a liquid to a gas at body temperature, a phase change that results in a significant expansion and facilitates a more effective oxygen delivery mechanism compared to liquid PFCs.[4][5][6] In contrast, PFOB and PFD have much higher boiling points (142-144°C) and remain in a liquid state within the body.[7]
The oxygen-carrying capacity of these PFCs further underscores their potential. DDFP boasts the highest oxygen solubility at 80% v/v, followed by PFOB at 50% v/v and PFD at 42-49% v/v.[1][2][3][7][8] For comparison, the oxygen solubility in water is significantly lower.[1]
Experimental Data: In Vitro Oxygen Absorption
An in vitro study directly comparing 2% w/v emulsions of DDFP, PFD, and PFOB revealed significant differences in their ability to absorb oxygen.
| Perfluorocarbon Emulsion (2% w/v) | Oxygen Absorption at 21°C | Oxygen Absorption at 37°C |
| This compound (DDFP) | 3 times more than PFD or PFOB | 7 times more than PFD or PFOB |
| Perfluorodecalin (PFD) | Baseline | Baseline |
| Perfluorooctyl Bromide (PFOB) | Baseline | Baseline |
Table 2: Relative oxygen absorption of 2% w/v PFC emulsions compared to PFD and PFOB emulsions.[7][9][10]
At 21°C, the DDFP emulsion absorbed three times more oxygen than the PFD and PFOB emulsions.[7][9][10] This difference was even more pronounced at a physiological temperature of 37°C, where the DDFP emulsion absorbed seven times more oxygen.[7][9][10] Furthermore, the DDFP emulsion exhibited a five-fold greater volume expansion at 37°C, a direct consequence of its phase transition.[9][10] This expansion is hypothesized to contribute to its superior performance as an oxygen delivery agent in vivo.[7][9]
Experimental Protocols
Preparation of Perfluorocarbon Emulsions (2% w/v)
A standardized method for preparing the 2% w/v emulsions of DDFP, PFD, and PFOB is crucial for comparative studies. While specific details can vary, a general protocol involves:
-
Dispersion: The perfluorocarbon is dispersed in an aqueous medium.
-
Emulsifying Agent: A suitable surfactant or emulsifying agent is added to stabilize the emulsion.
-
Homogenization: The mixture is subjected to high-pressure homogenization or sonication to create fine, uniform droplets. The average particle size of the resulting nanoemulsion is typically controlled to be below 400 nm to ensure stability and prevent embolism.[1][9]
Measurement of Oxygen Absorption
The oxygen uptake capability of the PFC emulsions can be evaluated using the following in vitro setup:
-
Sample Preparation: A defined volume of the PFC emulsion is placed in a sealed vial.
-
Oxygenation: The vial is exposed to a pure oxygen environment.
-
Measurement: The increase in dissolved oxygen concentration in the emulsion is measured over time using an oxygen sensor.
-
Comparison: The oxygen absorption of the different PFC emulsions is compared against a blank vehicle (the emulsion without the PFC) and water.
Below is a Graphviz diagram illustrating the general experimental workflow for comparing the oxygen absorption of the different PFC emulsions.
Caption: Experimental workflow for preparing PFC emulsions and measuring their oxygen absorption.
Logical Relationship of PFC Properties to Oxygen Delivery
The superior oxygen delivery of DDFP can be attributed to a combination of its physical properties. The following diagram illustrates the logical flow from its fundamental characteristics to its enhanced therapeutic potential.
Caption: Logical relationship of DDFP's properties to its enhanced oxygen delivery.
Conclusion
The comparative analysis of DDFP, PFOB, and PFD for oxygen exchange clearly indicates the superior potential of DDFP. Its unique property of a low boiling point, leading to a phase transition at physiological temperatures, results in a significantly higher oxygen carrying and delivery capacity compared to PFOB and PFD.[4][5][6][7][9][10] This is further supported by its inherently high oxygen solubility.[3] While PFOB and PFD are effective oxygen carriers, they require much higher concentrations to achieve a therapeutic effect.[7] For researchers and professionals in drug development, DDFP represents a highly promising avenue for the creation of next-generation oxygen therapeutics, particularly for conditions characterized by hypoxia. Further in vivo studies are warranted to fully realize the clinical potential of DDFP-based oxygen carriers.
References
- 1. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perfluorodecalin - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound emulsion as an oxygen therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro comparison of this compound (DDFP), perfluorodecalin (PFD), and perfluoroctylbromide (PFOB) in the facilitation of oxygen exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
DDFPe Demonstrates Significant Neuroprotective Effects in Preclinical Stroke Models
A comprehensive review of experimental data reveals the potential of Dodecafluoropentane emulsion (DDFPe) as a neuroprotective agent in ischemic stroke. Studies consistently show that DDFPe treatment leads to a significant reduction in infarct volume and improved neurological outcomes in animal models when compared to control groups.
DDFPe, a novel oxygen therapeutic, is designed to mitigate the debilitating effects of ischemic events by delivering oxygen to tissues with compromised blood flow. Its neuroprotective capabilities have been evaluated in various preclinical studies, providing a strong foundation for its potential clinical application in acute ischemic stroke. This guide offers a detailed comparison of DDFPe's performance against control groups, supported by experimental data, detailed methodologies, and an exploration of its underlying mechanism of action.
Quantitative Assessment of Neuroprotection
Experimental studies in rodent models of ischemic stroke have provided robust quantitative data on the efficacy of DDFPe. The primary endpoints in these studies include the percentage of stroke volume (%SV) and neurological assessment scores (NAS), where a lower score indicates better neurological function.
Table 1: Effect of DDFPe on Percent Stroke Volume (%SV) in a Rat Model of Permanent Middle Cerebral Artery Occlusion (MCAO)
| Treatment Group | Mean %SV (±SD) | p-value (vs. Control) |
| Control (Saline) | 9.24 ± 6.06 | - |
| DDFPe (1 dose) | 2.59 ± 1.81 | ≤ 0.001 |
| DDFPe (4 doses) | 0.98 ± 0.88 | ≤ 0.001 |
Data sourced from a study in a rat model of permanent MCAO. DDFPe was administered one hour post-stroke.[1]
Table 2: Effect of DDFPe on Neurological Assessment Scores (NAS) in Rat Models of Permanent MCAO
| Animal Strain | Treatment Group | Mean NAS (±SD) | p-value (vs. Control) |
| Sprague Dawley (SD) | Control (Saline) | 9.36 ± 3.56 | - |
| DDFPe (1 dose) | 8.43 ± 3.69 | Not Significant | |
| DDFPe (4 doses) | 5.00 ± 2.45 | 0.01 | |
| Spontaneously Hypertensive Rats (SHR) | Control (Saline) | 12.14 ± 3.08 | - |
| DDFPe (1 dose) | 9.33 ± 3.51 | Not Significant | |
| DDFPe (4 doses) | 7.75 ± 4.43 | 0.05 |
Neurological assessment was performed six hours post-stroke. A lower NAS indicates better neurological function.[1]
The data clearly indicates that DDFPe treatment significantly reduces the volume of brain tissue damage and improves neurological function in a dose-dependent manner. The marked reduction in infarct size and the corresponding improvement in neurological scores underscore the potent neuroprotective effect of DDFPe in the acute phase of ischemic stroke.[1]
Proposed Mechanism of Action: Enhanced Oxygen Delivery
The primary neuroprotective mechanism of DDFPe is attributed to its ability to act as a highly efficient oxygen carrier.[2] DDFPe nanodroplets can transport significant amounts of oxygen, even into areas of the brain with severely restricted blood flow that are inaccessible to red blood cells. By improving tissue oxygenation in the ischemic penumbra—the area of moderately ischemic brain tissue surrounding the core infarct—DDFPe is believed to interrupt the ischemic cascade that leads to neuronal cell death. This includes mitigating processes such as apoptosis, inflammation, and oxidative stress.
Figure 1. Proposed signaling pathway of DDFPe's neuroprotective action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of DDFPe's neuroprotective effects.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This surgical procedure is a widely used animal model to mimic human ischemic stroke.
-
Anesthesia and Preparation: Male Sprague Dawley or Spontaneously Hypertensive rats are anesthetized with isoflurane. The body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA through the ECA stump and advanced until it blocks the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: For permanent MCAO, the suture is left in place. For transient MCAO, the suture is withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion.
-
Confirmation of Occlusion: Cerebral blood flow is often monitored using laser Doppler flowmetry to confirm successful occlusion and reperfusion.
Assessment of Infarct Volume using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a vital stain used to differentiate between viable and infarcted brain tissue.
-
Brain Extraction and Sectioning: At a predetermined time point post-MCAO (e.g., 24 hours), the rats are euthanized, and their brains are rapidly removed. The brains are then sectioned coronally into 2 mm thick slices.
-
Staining: The brain slices are immersed in a 2% TTC solution in phosphate-buffered saline (PBS) and incubated at 37°C for 30 minutes in the dark.
-
Image Analysis: Viable tissue stains red due to the reduction of TTC by mitochondrial dehydrogenases, while infarcted tissue remains unstained (white). The slices are photographed, and the infarct area in each slice is measured using image analysis software. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness. The percent stroke volume (%SV) is then calculated relative to the total brain volume.
References
A Head-to-Head Battle of Imaging Aids: Dodecafluoropentane vs. Gadolinium-Based Contrast Agents
For researchers, scientists, and drug development professionals, the choice of a contrast agent is pivotal for obtaining high-quality in vivo imaging. This guide provides an objective comparison of dodecafluoropentane (DDFP)-based and gadolinium-based contrast agents (GBCAs), supported by experimental data to inform your selection process.
This compound, a phase-change contrast agent primarily utilized in contrast-enhanced ultrasound (CEUS), and gadolinium-based chelates, the cornerstone of contrast-enhanced magnetic resonance imaging (MRI), operate on fundamentally different principles to enhance image resolution. This comparison delves into their in vivo performance, focusing on their primary imaging modalities and applications in oncological research.
Quantitative Performance Metrics: A Comparative Analysis
The following tables summarize key quantitative data from preclinical and clinical studies, offering a side-by-side look at the performance of DDFP-enhanced ultrasound and gadolinium-enhanced MRI.
| Performance Metric | This compound (Ultrasound) | Gadolinium-Based Agents (MRI) | Key Considerations |
| Primary Imaging Modality | Contrast-Enhanced Ultrasound (CEUS) | Magnetic Resonance Imaging (MRI) | Modality selection depends on the research question, required resolution, and tissue of interest. |
| Mechanism of Action | Acoustic impedance mismatch upon phase transition from liquid nanodroplets to gas microbubbles. | Shortening of T1 relaxation time of water protons in surrounding tissues.[1] | DDFP provides high echogenicity, while GBCAs enhance the MR signal. |
| Spatial Resolution | Typically lower than MRI, but sufficient for many applications. | High, allowing for detailed anatomical visualization. | MRI generally offers superior soft-tissue contrast and resolution. |
| Temporal Resolution | High, enabling real-time imaging of blood flow dynamics. | Variable, depending on the imaging sequence. | CEUS is well-suited for dynamic perfusion studies. |
| Sensitivity for Lesion Detection | High, particularly for hypervascularized tumors.[2][3] | High, considered the gold standard for many cancer types.[4][5] | Both agents show high sensitivity, but this can be lesion- and organ-dependent. |
| Specificity for Lesion Characterization | Moderate to high, based on wash-in and wash-out kinetics.[3] | High, with different enhancement patterns aiding in diagnosis.[5] | MRI with GBCAs often provides more detailed characterization.[2] |
| Duration of Enhancement | Typically several minutes, allowing for a window of imaging. | Variable, with rapid distribution and renal clearance. | The enhancement window for both is generally sufficient for most imaging protocols. |
In Vivo Biodistribution and Safety Profile
| Parameter | This compound Nanoemulsions | Gadolinium-Based Chelates | Implications for Research |
| Route of Administration | Intravenous | Intravenous | Standard for systemic contrast-enhanced imaging. |
| Pharmacokinetics | Cleared from the blood rapidly in a size-dependent manner.[6] | Rapidly distribute from intravascular to interstitial compartments.[7] | The biodistribution impacts the optimal imaging window. |
| Primary Route of Elimination | Cleared by the reticuloendothelial system (liver and spleen).[6] | Primarily renal excretion.[7][8] | Renal function is a critical consideration for GBCAs. |
| Biocompatibility | Generally considered to have a good safety profile.[9][10] | Concerns exist regarding gadolinium deposition in tissues, particularly with linear agents, and the risk of nephrogenic systemic fibrosis (NSF) in patients with renal impairment.[7][8][11] | The long-term safety profile of GBCAs is a significant area of ongoing research and regulatory scrutiny.[12] |
| Toxicity Profile | Low, with the perfluorocarbon core being biologically inert.[10] | Free gadolinium ions are highly toxic; chelation is essential for safety. The stability of the chelate is a key factor in safety.[8][13] | Macrocyclic GBCAs are generally considered more stable and have a lower risk of gadolinium release than linear agents.[7] |
Experimental Protocols: A Guide to In Vivo Imaging
Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are representative protocols for DDFP-enhanced ultrasound and gadolinium-enhanced MRI in preclinical mouse models of cancer.
This compound-Enhanced Ultrasound (CEUS) Protocol for Tumor Imaging in Mice
This protocol is synthesized from methodologies described for CEUS in preclinical models.[14][15]
-
Animal Preparation:
-
Anesthetize the mouse (e.g., with isoflurane) and maintain its body temperature.
-
Place the mouse on an imaging stage and apply ultrasound gel to the tumor area.
-
-
Baseline Imaging:
-
Acquire baseline B-mode and Doppler ultrasound images of the tumor to assess its size, location, and basal vascularity.
-
-
Contrast Agent Administration:
-
Prepare the DDFP nanoemulsion according to the manufacturer's instructions.
-
Administer a bolus of the DDFP emulsion intravenously via the tail vein. The typical dose is in the range of 50-100 µL.
-
-
Contrast-Enhanced Imaging:
-
Immediately after injection, begin acquiring contrast-specific ultrasound images.
-
Record a cine loop for several minutes to observe the wash-in and wash-out phases of the contrast agent within the tumor.
-
-
Data Analysis:
-
Analyze the acquired images to quantify perfusion parameters such as peak enhancement, time to peak, and wash-in rate.
-
Gadolinium-Enhanced MRI Protocol for Tumor Imaging in Mice
This protocol is based on established methods for dynamic contrast-enhanced MRI in mouse cancer models.[4][16][17][18]
-
Animal Preparation:
-
Anesthetize the mouse and place it in an MRI-compatible cradle.
-
Insert a tail-vein catheter for contrast agent administration.
-
Monitor the animal's vital signs (respiration, temperature) throughout the procedure.
-
-
Pre-Contrast Imaging:
-
Acquire pre-contrast T1-weighted and T2-weighted images of the tumor to establish a baseline.
-
-
Contrast Agent Administration:
-
Prepare the gadolinium-based contrast agent (e.g., gadopentetate dimeglumine or gadobenate dimeglumine) at the appropriate concentration.
-
Inject the GBCA as a bolus through the tail-vein catheter at a standard dose (e.g., 0.1 mmol/kg).
-
-
Post-Contrast Imaging:
-
Immediately following the injection, acquire a series of dynamic T1-weighted images to capture the enhancement pattern over time.
-
Acquire static post-contrast T1-weighted images after the dynamic series for high-resolution anatomical detail.
-
-
Data Analysis:
-
Analyze the dynamic contrast-enhanced data to generate parametric maps of tumor vascularity and permeability.
-
Calculate the contrast-to-noise ratio (CNR) between the tumor and surrounding healthy tissue on post-contrast images.[4]
-
Visualizing the Workflow and Pathways
To further clarify the experimental processes and the underlying biological rationale, the following diagrams are provided.
References
- 1. Development of novel theranostic agents for in vivo amyloid imaging and protective effects on human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Ultrasound Superior to MRI for Diagnosing Certain Liver and Kidney Tumors - Ultrasound - MedImaging.net [medimaging.net]
- 3. Comparison of Sonazoid-Contrast‑Enhanced Ultrasound and Gd‑EOB‑DTPA‑Enhanced MRI for Predicting Microvascular Invasion in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Brain Metastases by Contrast-Enhanced MRI: Comparison of Gadopiclenol and Gadobenate in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Studies of Different Gadolinium Agents in Brain Tumors: Differences between Gadolinium Chelates and Their Possible Influence on Imaging Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of particle size on the pharmacokinetics and biodistribution of parenteral nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gadolinium-Based Contrast Agent Accumulation and Toxicity: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity Mechanisms of Gadolinium and Gadolinium-Based Contrast Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase-Change Contrast Agents for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DECAFLUOROBUTANE AS A PHASE-CHANGE CONTRAST AGENT FOR LOW-ENERGY EXTRAVASCULAR ULTRASONIC IMAGING - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The safety of magnetic resonance imaging contrast agents [frontiersin.org]
- 12. itnonline.com [itnonline.com]
- 13. Frontiers | Editorial: Magnetic resonance imaging contrast agents: the safety of gadolinium [frontiersin.org]
- 14. Utilizing Contrast-Enhanced Ultrasound Imaging for Evaluating Fatty Liver Disease Progression in Pre-clinical Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Dynamic Contrast Enhanced MRI of mouse Abdomen [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Synergistic Enhancement of Iron Oxide Nanoparticle and Gadolinium for Dual-Contrast MRI - PMC [pmc.ncbi.nlm.nih.gov]
Alternatives to perfluorocarbon-based oxygen therapeutics
A Comprehensive Comparison of Alternatives to Perfluorocarbon-Based Oxygen Therapeutics
For researchers, scientists, and drug development professionals, the quest for a safe and effective alternative to perfluorocarbon (PFC)-based oxygen therapeutics remains a critical area of investigation. While PFCs offer the advantage of being chemically inert and capable of dissolving large amounts of oxygen, their limitations have spurred the development of a diverse range of alternative oxygen carriers. This guide provides an objective comparison of the leading alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
The primary alternatives to PFCs are dominated by Hemoglobin-Based Oxygen Carriers (HBOCs). These have been extensively studied and developed in various forms. Beyond HBOCs, other novel biological and synthetic carriers are emerging, offering unique properties and potential advantages. This guide will focus on the following classes of alternatives:
-
Hemoglobin-Based Oxygen Carriers (HBOCs)
-
Acellular HBOCs (Cross-linked, Polymerized, and Conjugated)
-
Cellular HBOCs (Liposome-Encapsulated Hemoglobin/Hemoglobin Vesicles)
-
-
Non-Hemoglobin Biological Carriers
-
Hemerythrin-Based Oxygen Carriers
-
Hemocyanin-Based Oxygen Carriers
-
-
Synthetic Oxygen Carriers
-
Dendrimer-Based Oxygen Carriers
-
Performance Comparison of Oxygen Therapeutics
The following tables summarize the key quantitative data for various alternatives to PFC-based oxygen therapeutics, allowing for a direct comparison of their performance characteristics.
Table 1: Physicochemical and Oxygen-Binding Properties
| Therapeutic Class | Specific Product/Example | Molecular Weight (kDa) | Particle Size (nm) | P50 (mmHg) | Half-life (hours) |
| Acellular HBOCs | |||||
| Cross-linked | Diaspirin Cross-linked Hb (DCLHb) | 64 | ~5 | 31.1[1] | 2.1 - 4.3[2] |
| Polymerized | PolyHeme (Human Hb) | 130 - 250 | 10 - 20 | 31.3[1] | ~24[2] |
| Hemopure® (Bovine Hb) | 130 - 500 | 10 - 20 | 34.3[1] | 16 - 20[2] | |
| Oxyglobin® (Bovine Hb) | 130 - 500 | 10 - 20 | 34.6[1] | 30 - 40[3] | |
| Conjugated | Hemospan (PEG-Hb) | 90 | ~10 | 8.2[1] | - |
| Cellular HBOCs | |||||
| Encapsulated | Hemoglobin Vesicles (HbV) | >5,000 | 225 - 285[4] | 25 - 28 | Dose-dependent |
| Non-Hemoglobin Carriers | |||||
| Hemerythrin | (Marine Invertebrates) | 108 (octamer)[5] | ~7 | - | - |
| Hemocyanin | (Arthropods/Molluscs) | >1,500[6] | 30 - 50 | Variable | - |
Table 2: Adverse Effects Profile from Clinical and Preclinical Data
| Therapeutic Class | Specific Product/Example | Common Adverse Events | Notes |
| Acellular HBOCs | |||
| Cross-linked | DCLHb | Vasoconstriction, hypertension, cardiac toxicity, increased mortality in trauma.[7] | Development discontinued (B1498344) due to safety concerns. |
| Polymerized | PolyHeme | Increased mortality trend in some trials, myocardial infarction.[8][9][10] | Development discontinued. |
| Hemopure® | Hypertension, gastrointestinal issues, cardiac problems, renal issues.[7][11][12] | Approved in South Africa for human use and as Oxyglobin® for veterinary use in the US and EU.[13] | |
| Cellular HBOCs | |||
| Encapsulated | Hemoglobin Vesicles (HbV) | Tolerable and spontaneously resolved infusion reactions (in Phase I trial).[4] | Encapsulation is designed to mitigate the toxic effects of acellular hemoglobin. |
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of oxygen therapeutics. Below are summaries of key experimental protocols.
Preparation of Liposome-Encapsulated Hemoglobin (LEH) / Hemoglobin Vesicles (HbV)
A common method for preparing LEH or HbV involves the following steps:
-
Hemoglobin Preparation: Human or bovine hemoglobin is extracted from red blood cells, purified, and concentrated. To prevent denaturation and maintain function, it is often converted to a more stable form, such as carbonylhemoglobin (HbCO).
-
Lipid Mixture Preparation: A defined mixture of lipids, typically including a phospholipid (e.g., DSPC or DPPC), cholesterol, a negatively charged lipid, and a PEGylated phospholipid, is dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film.[14]
-
Encapsulation: The concentrated hemoglobin solution is added to the lipid film, and the mixture is subjected to a hydration process. Several techniques can be used for encapsulation and size reduction:
-
Freeze-Thaw Method: The lipid-hemoglobin suspension is subjected to multiple cycles of freezing in liquid nitrogen and thawing. This process disrupts the lipid bilayers and facilitates the encapsulation of hemoglobin.[14][15]
-
Extrusion: The suspension is repeatedly passed through polycarbonate filters with defined pore sizes to create unilamellar vesicles of a specific size.[16]
-
High-Pressure Homogenization: The mixture is processed under high pressure to create small, uniform vesicles.
-
Kneading Method: A more recent method involves kneading a highly concentrated hemoglobin solution with powdered lipids in a rotation-revolution mixer. This method has been shown to achieve high encapsulation efficiency.[17][18][19][20]
-
-
Purification: Free, unencapsulated hemoglobin is removed from the LEH suspension, typically through tangential flow filtration or ultracentrifugation.[14]
-
Post-Processing: The final product may undergo further modifications, such as the post-insertion of PEGylated lipids to enhance circulation time. The oxygen-binding affinity (P50) can be adjusted by co-encapsulating allosteric effectors like pyridoxal-5'-phosphate (PLP).[14]
In Vivo Measurement of Vasoconstriction
The vasoconstrictive effect of HBOCs is a critical safety parameter. A common experimental protocol to assess this involves:
-
Animal Model: A suitable animal model, such as a hamster dorsal skinfold window chamber model or a chronically instrumented swine model, is used.[21][22]
-
Surgical Preparation: Under anesthesia, catheters are placed for infusion of the therapeutic and for monitoring hemodynamic parameters like mean arterial pressure (MAP), pulmonary artery pressure (PAP), and cardiac output.[21] In the hamster model, a window chamber is surgically implanted to allow for direct visualization of the microvasculature.[22]
-
Baseline Measurements: Baseline hemodynamic parameters and microvascular diameters are recorded before infusion of the oxygen therapeutic.
-
Infusion: The HBOC solution is infused intravenously at a controlled rate.[22]
-
Post-Infusion Monitoring: Hemodynamic parameters and microvascular diameters are continuously monitored and recorded at specific time points after infusion. Changes from baseline are indicative of vasoconstriction (increased blood pressure, decreased vessel diameter).
-
Data Analysis: The percentage change in vessel diameter and the changes in hemodynamic parameters are calculated and compared to a control group (e.g., receiving a standard colloid solution). Statistical analysis is performed to determine the significance of the observed vasoconstriction.
Signaling Pathways and Experimental Workflows
HBOC-Induced Nitric Oxide Scavenging
A primary mechanism of HBOC-induced vasoconstriction is the scavenging of nitric oxide (NO) by acellular hemoglobin. NO is a potent vasodilator produced by endothelial cells. When cell-free hemoglobin is present in the plasma, it readily binds to NO, preventing it from reaching its target in the vascular smooth muscle cells and causing vasodilation.
Caption: HBOC-mediated nitric oxide (NO) scavenging pathway.
Experimental Workflow for Liposome-Encapsulated Hemoglobin Preparation
The following diagram illustrates a typical workflow for the laboratory-scale preparation of liposome-encapsulated hemoglobin.
Caption: Experimental workflow for LEH preparation.
Conclusion
The development of alternatives to perfluorocarbon-based oxygen therapeutics has primarily focused on hemoglobin-based oxygen carriers. While acellular HBOCs have demonstrated efficacy in oxygen transport, their clinical translation has been hampered by significant adverse effects, most notably vasoconstriction due to nitric oxide scavenging. Encapsulation of hemoglobin within liposomes, creating hemoglobin vesicles, represents a promising strategy to mitigate these toxicities by mimicking the cellular structure of red blood cells.
Other biological carriers, such as hemerythrin and hemocyanin, and synthetic carriers like dendrimers, are in earlier stages of development but offer novel mechanisms for oxygen binding and delivery that may overcome some of the limitations of hemoglobin-based approaches. Continued research and rigorous preclinical and clinical evaluation are essential to realize the potential of these alternatives and to ultimately provide a safe and effective "blood substitute" for a variety of clinical applications.
References
- 1. Hemoglobin‐based oxygen carriers: Biochemical, biophysical differences, and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Pharmacokinetic Properties of Hemoglobin-Based Oxygen Carriers [mdpi.com]
- 3. dechra.ie [dechra.ie]
- 4. VCU Medical Center Reports Results of Trauma Study with “Blood Substitute” PolyHeme - VCU News - Virginia Commonwealth University [news.vcu.edu]
- 5. Hemerythrin [faculty.washington.edu]
- 6. Hemocyanin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A Review of Blood Substitutes: Examining The History, Clinical Trial Results, and Ethics of Hemoglobin-Based Oxygen Carriers | Clinics [elsevier.es]
- 9. Human polymerized hemoglobin for the treatment of hemorrhagic shock when blood is unavailable: the USA multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PolyHeme - Wikipedia [en.wikipedia.org]
- 11. thestreet.com [thestreet.com]
- 12. Frontiers | Blood substitutes: Basic science, translational studies and clinical trials [frontiersin.org]
- 13. hbo2therapeutics.com [hbo2therapeutics.com]
- 14. IMPROVED FORMULATION OF LIPOSOME-ENCAPSULATED HEMOGLOBIN WITH AN ANIONIC NON-PHOSPHOLIPID - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and characterization of liposome-encapsulated haemoglobin by a freeze-thaw method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Preparation of Artificial Red Blood Cells (Hemoglobin Vesicles) Using the Rotation-Revolution Mixer for High Encapsulation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Research of storable and ready-to-use artificial red blood cells (hemoglobin vesicles) for emergency medicine and other clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Research of storable and ready-to-use artificial red blood cells (hemoglobin vesicles) for emergency medicine and other clinical applications [frontiersin.org]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Reversal of hemoglobin-induced vasoconstriction with sustained release of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
DDFPe Performance vs. Other Blood Substitutes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Dodecafluoropentane emulsion (DDFPe) against other blood substitutes, primarily focusing on Hemoglobin-Based Oxygen Carriers (HBOCs). The information is supported by experimental data from publicly available research.
Executive Summary
DDFPe, a third-generation perfluorocarbon (PFC) emulsion, distinguishes itself from other blood substitutes through its unique mechanism of action and favorable safety profile. Unlike Hemoglobin-Based Oxygen Carriers (HBOCs) that chemically bind oxygen, DDFPe dissolves oxygen, leading to a linear oxygen dissociation curve and efficient oxygen delivery to hypoxic tissues. This fundamental difference contributes to variations in performance, particularly in oxygen-carrying capacity, viscosity, half-life, and side effect profiles. While HBOCs have faced significant hurdles in clinical trials due to adverse effects such as vasoconstriction and renal toxicity, DDFPe has demonstrated a generally well-tolerated safety profile in clinical studies.
Comparative Performance Data
The following tables summarize the key performance metrics of DDFPe in comparison to prominent HBOCs, Hemopure® and PolyHeme®.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | DDFPe | Hemopure® (HBOC-201) | PolyHeme® | Red Blood Cells (for reference) |
| Type | Perfluorocarbon Emulsion | Polymerized Bovine Hemoglobin | Polymerized Human Hemoglobin | Biological Cells |
| Oxygen Carrying Capacity | 7-fold higher than other PFCs at 37°C[1] | 1.39 mL O₂/g Hb[2] | Not explicitly stated | ~1.34 mL O₂/g Hb |
| Viscosity | Not explicitly stated in reviewed sources | Slightly lower than blood[3] | Not explicitly stated in reviewed sources | 3.5 - 5.5 cP |
| Half-life | ~90 minutes in humans[1] | 19-24 hours[2] | ~24 hours[4] | ~120 days |
| Particle/Molecular Size | ~250 nm[5] | Larger than native hemoglobin | Polymerized hemoglobin | ~7-8 µm |
Table 2: Safety and Side Effect Profile (from Clinical Trials)
| Adverse Event | DDFPe | Hemopure® | PolyHeme® |
| Common Side Effects | Fatigue, headache, decreased platelet count (non-serious)[6][7] | Mild hypertensive effect, methemoglobinemia[2] | Not explicitly detailed in reviewed sources |
| Serious Adverse Events | Symptomatic radiation necrosis at higher doses (0.1 and 0.17 mL/kg)[6] | Increased incidence of serious adverse events compared to red blood cells, including cardiac problems and kidney issues.[8] | Increased mortality and risk of myocardial infarction compared to control groups.[9] |
| Vasoactivity | Not reported to cause vasoconstriction | Mild hypertensive effect[2] | Associated with vasoconstrictive side effects[9] |
Mechanism of Action and Signaling Pathways
DDFPe: Enhanced Oxygen Delivery via Physical Dissolution
DDFPe's primary mechanism of action is the physical dissolution of oxygen. Due to its low boiling point (29°C), DDFPe transitions to a gaseous state at physiological temperatures, which significantly increases its volume and oxygen-carrying capacity.[1] This allows for efficient oxygen uptake in the lungs and release in hypoxic tissues, independent of the allosteric regulation seen with hemoglobin.
While direct interactions of DDFPe with specific signaling pathways are not extensively detailed in the reviewed literature, some perfluorocarbons have been shown to modulate inflammatory responses. For instance, PFCs can inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation.[8][10] This suggests a potential anti-inflammatory role for DDFPe beyond its oxygen-carrying function.
HBOCs: Chemical Binding and Nitric Oxide Scavenging
HBOCs function by chemically binding oxygen to the heme iron in the hemoglobin molecule. However, a major drawback of acellular hemoglobin is its tendency to scavenge nitric oxide (NO), a critical signaling molecule for vasodilation.[1][5][11][12] This scavenging leads to vasoconstriction and hypertension, which are commonly observed side effects of HBOCs.
The interaction of HBOCs with the nitric oxide signaling pathway is a key determinant of their safety profile. The scavenging of NO by cell-free hemoglobin disrupts the normal regulation of vascular tone, leading to a cascade of adverse cardiovascular events.
Experimental Protocols
Measurement of Oxygen-Carrying Capacity
Principle: The oxygen-carrying capacity of blood substitutes is determined by measuring the amount of oxygen dissolved in or bound to the substitute at a given partial pressure of oxygen (pO₂).
Methodology for Perfluorocarbon Emulsions (e.g., DDFPe):
-
Sample Preparation: Prepare a 2% w/v emulsion of the PFC in a suitable aqueous medium.
-
Oxygenation: Equilibrate the emulsion with a gas mixture of known oxygen concentration (e.g., 21% O₂ or 100% O₂) at a controlled temperature (e.g., 21°C and 37°C).
-
Measurement: Use an oxygen-sensitive electrode or a blood gas analyzer to measure the dissolved oxygen concentration in the emulsion.
-
Calculation: The oxygen content is typically expressed as ml of O₂ per 100 ml of emulsion.
Methodology for Hemoglobin-Based Oxygen Carriers:
-
Sample Preparation: Prepare a solution of the HBOC at a known hemoglobin concentration.
-
Oxygenation: Equilibrate the solution with gas mixtures of varying oxygen concentrations to generate an oxygen-hemoglobin dissociation curve.
-
Measurement: Use a co-oximeter to measure the percentage of oxyhemoglobin, methemoglobin, and total hemoglobin.
-
Calculation: The oxygen-carrying capacity is calculated as: (Total Hb g/dL) x 1.34 mL O₂/g Hb x (% Oxyhemoglobin / 100).
Determination of Viscosity
Principle: Viscosity is a measure of a fluid's resistance to flow. For blood substitutes, viscosity is a critical parameter that affects microcirculatory perfusion.
Methodology:
-
Instrumentation: A cone-and-plate or a capillary viscometer is typically used.
-
Sample Preparation: The blood substitute is brought to a controlled temperature, usually 37°C.
-
Measurement: The viscometer measures the shear stress at various shear rates.
-
Data Analysis: The viscosity is calculated from the shear stress and shear rate data. For non-Newtonian fluids like blood and some blood substitutes, viscosity may vary with the shear rate.
In Vivo Half-Life Determination
Principle: The half-life of a blood substitute is the time it takes for the concentration of the substance in the bloodstream to be reduced by half.
Methodology for Perfluorocarbon Emulsions:
-
Administration: A known dose of the PFC emulsion is administered intravenously to an animal model (e.g., rat).
-
Blood Sampling: Serial blood samples are collected at predetermined time points.
-
Quantification: The concentration of the PFC in the blood samples is quantified using gas chromatography-mass spectrometry (GC-MS).
-
Pharmacokinetic Analysis: The concentration-time data is plotted, and a pharmacokinetic model is used to calculate the elimination half-life.
Methodology for Hemoglobin-Based Oxygen Carriers:
-
Administration: A known dose of the HBOC is administered intravenously.
-
Blood Sampling: Serial plasma or blood samples are collected.
-
Quantification: The concentration of the acellular hemoglobin in the plasma is measured spectrophotometrically.
-
Pharmacokinetic Analysis: Similar to PFCs, the concentration-time data is used to determine the half-life.
Conclusion
DDFPe presents a promising alternative to traditional blood transfusions and earlier generations of blood substitutes. Its high oxygen-carrying capacity, coupled with a favorable safety profile in clinical trials, suggests significant potential in various clinical applications, including as a bridge to transfusion and for oxygenating hypoxic tissues in conditions like stroke and cancer. In contrast, the development of HBOCs has been hampered by significant safety concerns, primarily related to their vasoactive properties stemming from nitric oxide scavenging. Further research and larger clinical trials are necessary to fully elucidate the comparative efficacy and safety of DDFPe against a broader range of blood substitutes and to explore its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound emulsion as an oxygen therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of human blood viscosity a using Falling Needle Rheometer and the correlation to the Modified Herschel-Bulkley model equation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. A Review of Blood Substitutes: Examining The History, Clinical Trial Results, and Ethics of Hemoglobin-Based Oxygen Carriers | Clinics [elsevier.es]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A review of blood substitutes: examining the history, clinical trial results, and ethics of hemoglobin-based oxygen carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dodecafluoropentane: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of dodecafluoropentane, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, adherence to proper chemical waste management protocols is paramount. This document provides a comprehensive overview of the procedures for the safe disposal of this compound, a perfluorinated compound used in various laboratory applications. The following guidelines are synthesized from safety data sheets and environmental regulations to ensure responsible handling from use to disposal.
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its potential hazards and the necessary safety precautions. Personal protective equipment (PPE) is the first line of defense against exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear protective gloves (consult glove manufacturer for specific material compatibility), a lab coat, and other protective clothing as needed. |
| Respiratory Protection | Use only in a well-ventilated area. If ventilation is inadequate, wear an appropriate respirator. |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek medical attention if adverse health effects persist or are severe.[1][2]
-
Skin Contact: Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to minimize waste generation whenever possible and to ensure that all disposal methods comply with federal, state, and local environmental regulations.[1]
Step 1: Waste Characterization and Segregation
-
Properly characterize the waste. This compound waste may be considered hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Keep a detailed record of the waste contents.
Step 2: Containerization and Labeling
-
Use a compatible, leak-proof container for waste collection. The container must be kept tightly closed except when adding waste.[4]
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
Step 3: Storage
-
Store the waste container in a well-ventilated, designated hazardous waste accumulation area.[2][4]
-
Store away from incompatible materials.
-
Protect from sunlight and sources of heat.[2]
Step 4: Arrange for Professional Disposal
-
Contact a Licensed Waste Disposal Contractor: The primary and recommended method for disposing of this compound is through a licensed and qualified hazardous waste disposal company.[1] These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner.
-
Institutional Support: Coordinate with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance and procedures for waste pickup and disposal in accordance with institutional and regulatory standards.[5]
Disposal Methods to Avoid:
-
Do Not Dispose Down the Drain: this compound should not be disposed of in the sewer system.[1][4]
-
Avoid Evaporation: Do not allow the chemical to evaporate in a fume hood as a means of disposal.
-
Landfill and Incineration: These methods should only be considered by a licensed disposal facility when recycling is not feasible.[1]
Environmental Regulations
This compound is a perfluorocarbon (PFC). PFCs are recognized for their high global warming potential. The U.S. Environmental Protection Agency (EPA) regulates the emissions of PFCs under the Clean Air Act.[6] While specific disposal regulations for this compound are not detailed in the provided results, the overarching federal and state hazardous waste regulations under the Resource Conservation and Recovery Act (RCRA) apply.[7] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. airgas.com [airgas.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.strem.com [sds.strem.com]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. Environmental Laws and Regulations that Apply to Perfluorocarbons | Per- and Polyfluoroalkyl Substances (PFASs) in Your Environment | US EPA [19january2017snapshot.epa.gov]
- 7. Hazardous Waste Management | Florida Department of Environmental Protection [floridadep.gov]
Personal protective equipment for handling Dodecafluoropentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Dodecafluoropentane (CAS No. 678-26-2) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Summary
This compound is a fluorinated hydrocarbon that can cause skin, eye, and respiratory irritation.[1][2][3] It is imperative to handle this chemical in a well-ventilated area and with the appropriate personal protective equipment (PPE) to prevent exposure.
Occupational Exposure Limits
As of the latest review, specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA or ACGIH.[2][4] However, one source suggests a Time-Weighted Average (TWA) of 2.5 mg/m³ (as Fluoride) for both ACGIH and OSHA, which can be used as a conservative guideline.[1]
| Parameter | Value | Issuing Agency |
| Time-Weighted Average (TWA) | 2.5 mg/m³ (as F) | ACGIH / OSHA (Guideline) |
Personal Protective Equipment (PPE) Protocol
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[2] | To protect eyes from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene).[5][6] It is recommended to wear two pairs of gloves.[5][6] | To prevent direct skin contact with the liquid. |
| Body Protection | A laboratory coat or chemical-resistant apron.[5][6] | To protect clothing and skin from accidental spills. |
| Respiratory Protection | A full-face respirator with an appropriate cartridge should be used if ventilation is inadequate or if exposure limits are exceeded.[2] | To prevent inhalation of vapors, especially in enclosed spaces. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure a calibrated and functioning chemical fume hood is available.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.
-
Assemble all necessary PPE as outlined in the table above.
-
Prepare a designated waste container for halogenated solvent waste.[7]
-
-
Handling :
-
Post-Handling :
Disposal Plan: this compound and Contaminated PPE
This compound is a halogenated hydrocarbon and must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]
Chemical Waste Disposal:
-
Segregation : Collect this compound waste in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[7][8] Do not mix with non-halogenated solvents or other types of waste.[8]
-
Labeling : The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Contaminated PPE Disposal:
-
Segregation : All disposable PPE contaminated with this compound, such as gloves and absorbent pads, must be treated as hazardous waste.[9]
-
Containment : Place contaminated PPE in a sealed, leak-proof container or a designated hazardous waste bag.[9]
-
Labeling : Label the container clearly as "Hazardous Waste - PPE Contaminated with this compound".
-
Disposal : Dispose of the container through your institution's hazardous waste management program.[9]
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[5][6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Spill : For a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[8] For larger spills, evacuate the area and contact your institution's EHS department.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | CAS#:678-26-2 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. zycz.cato-chem.com [zycz.cato-chem.com]
- 4. sds.strem.com [sds.strem.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. safety.charlotte.edu [safety.charlotte.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. benchchem.com [benchchem.com]
- 9. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
